Nifurtimox
Description
Properties
IUPAC Name |
(E)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFHIAQFJWUCFH-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CS(=O)(=O)CCN1/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
550.3±50.0 | |
| Record name | Nifurtimox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
23256-30-6, 39072-15-6, 39072-16-7 | |
| Record name | Nifurtimox [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nifurtimox, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nifurtimox, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nifurtimox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nifurtimox | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIFURTIMOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M84I3K7C2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
177-183 | |
| Record name | Nifurtimox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Synthesis of Nifurtimox: A Technical Guide to Established Pathways and Modern Optimization Strategies
Introduction: The Enduring Relevance of Nifurtimox in Antiparasitic Therapy
This compound, a nitrofuran derivative, has been a cornerstone in the treatment of trypanosomiasis, including Chagas disease and sleeping sickness, for several decades.[1] Its mechanism of action is rooted in the generation of cytotoxic metabolites upon reduction of its nitro group by parasitic nitroreductases, leading to oxidative stress and DNA damage within the parasite.[2][3] The continued importance of this compound in managing these neglected tropical diseases necessitates a thorough understanding of its synthesis for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the established synthetic pathways to this compound and delves into modern optimization strategies that enhance efficiency, safety, and yield.
The synthesis of this compound is fundamentally a convergent process, relying on the preparation and subsequent condensation of two key precursors: 5-nitro-2-furaldehyde and 4-amino-3-methyltetrahydro-1,4-thiazine 1,1-dioxide. The efficacy and purity of the final active pharmaceutical ingredient (API) are intrinsically linked to the successful execution of each synthetic step.
Part 1: The Established Synthetic Pathway - A Stepwise Elucidation
The traditional synthesis of this compound can be dissected into two primary stages: the preparation of the aldehyde and amine precursors, followed by their condensation to form the final imine linkage.
Synthesis of Precursor 1: 5-Nitro-2-furaldehyde (or its Diacetate)
The initial precursor, 5-nitro-2-furaldehyde, is typically synthesized from the readily available bio-based chemical, 2-furaldehyde. Due to the sensitivity of the aldehyde group to the harsh conditions of nitration, it is common practice to first protect it as a diacetate.
Reaction Mechanism: Electrophilic Aromatic Substitution
The core of this synthesis is the electrophilic nitration of the furan ring. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The nitrating agent, typically acetyl nitrate generated in situ from nitric acid and acetic anhydride, provides the nitronium ion (NO₂⁺) electrophile. The substitution occurs preferentially at the 5-position due to the activating and directing effects of the oxygen atom in the furan ring. The diacetate protecting group is then hydrolyzed under acidic conditions to regenerate the aldehyde functionality.
// Nodes Furfural [label="2-Furaldehyde"]; Ac2O [label="Acetic Anhydride", shape=ellipse, fillcolor="#FFFFFF"]; FurfuralDiacetate [label="2-Furaldehyde Diacetate"]; NitratingAgent [label="HNO₃ / H₂SO₄", shape=ellipse, fillcolor="#FFFFFF"]; NitroFurfuralDiacetate [label="5-Nitro-2-furaldehyde Diacetate"]; AcidHydrolysis [label="Acidic Hydrolysis\n(e.g., H₂SO₄)", shape=ellipse, fillcolor="#FFFFFF"]; NitroFurfural [label="5-Nitro-2-furaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Furfural -> FurfuralDiacetate [label="Protection"]; Ac2O -> FurfuralDiacetate; FurfuralDiacetate -> NitroFurfuralDiacetate [label="Nitration"]; NitratingAgent -> NitroFurfuralDiacetate; NitroFurfuralDiacetate -> NitroFurfural [label="Deprotection"]; AcidHydrolysis -> NitroFurfural; } Protocol: Synthesis of 5-Nitro-2-furaldehyde Diacetate
-
A solution of concentrated nitric acid and a catalytic amount of concentrated sulfuric acid is prepared and slowly added to acetic anhydride at 0°C with stirring.
-
Freshly distilled 2-furaldehyde is then added dropwise to this mixture, maintaining the temperature at 0°C.
-
The reaction is stirred for approximately one hour at 0°C.
-
Upon completion, water is added to the reaction mixture, which is then stirred at room temperature to facilitate the precipitation of the product.
-
The resulting white precipitate of 5-nitro-2-furaldehyde diacetate is collected by filtration and washed. This intermediate can be carried forward to the next step or hydrolyzed to the free aldehyde.
Synthesis of Precursor 2: 4-Amino-3-methyltetrahydro-1,4-thiazine 1,1-dioxide
The synthesis of the second key precursor, 4-amino-3-methyltetrahydro-1,4-thiazine 1,1-dioxide, is a multi-step process that begins with the construction of the thiomorpholine ring, followed by oxidation of the sulfur atom and subsequent N-amination.
Reaction Mechanism: Ring Formation, Oxidation, and Amination
The synthesis of the thiomorpholine ring can be achieved through various methods, often involving the reaction of a dielectrophile with a dinucleophile. For instance, the reaction of bis(2-chloroethyl)amine with a sulfide source can form the thiomorpholine ring. The subsequent oxidation of the sulfide to a sulfone is typically achieved using a strong oxidizing agent like potassium permanganate or hydrogen peroxide.[4] The final step, N-amination, can be accomplished using reagents such as hydroxylamine-O-sulfonic acid or other electrophilic amination agents.
// Nodes StartingMaterials [label="e.g., Propylene oxide &\n 2-Mercaptoethanol"]; Thioether [label="(2-Hydroxyethyl)-\n(2-hydroxypropyl)sulfide"]; Oxidation [label="Oxidation\n(e.g., KMnO₄ or H₂O₂)", shape=ellipse, fillcolor="#FFFFFF"]; Sulfone [label="Thiomorpholine-1,1-dioxide\n(after cyclization)"]; Amination [label="N-Amination\n(e.g., Hydroxylamine-\nO-sulfonic acid)", shape=ellipse, fillcolor="#FFFFFF"]; AminoThiazine [label="4-Amino-3-methyltetrahydro-\n1,4-thiazine 1,1-dioxide", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges StartingMaterials -> Thioether [label="Ring Opening"]; Thioether -> Sulfone [label="Oxidation & Cyclization"]; Oxidation -> Sulfone; Sulfone -> AminoThiazine [label="Amination"]; Amination -> AminoThiazine; } Protocol: General Steps for 4-Amino-3-methylthiomorpholine 1,1-dioxide Synthesis
Note: A detailed, publicly available, step-by-step protocol for this specific precursor is not readily found in peer-reviewed journals. The following is a generalized procedure based on patent literature and analogous syntheses.
-
Thiomorpholine Ring Formation: A suitable starting material, such as 3-methylthiomorpholine, is prepared. This can be achieved through multi-step sequences, for example, from propylene oxide and 2-mercaptoethanol.
-
Oxidation to Sulfone: The synthesized 3-methylthiomorpholine is oxidized to 3-methylthiomorpholine-1,1-dioxide. This is often carried out using an oxidizing agent like potassium permanganate in an aqueous solution, with careful temperature control.
-
N-Amination: The 3-methylthiomorpholine-1,1-dioxide is then N-aminated. This can be achieved by reacting it with an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid, in a suitable solvent and in the presence of a base to yield the desired 4-amino-3-methyltetrahydro-1,4-thiazine 1,1-dioxide.
Final Condensation: Formation of this compound
The final step in the synthesis is the condensation of 5-nitro-2-furaldehyde with 4-amino-3-methyltetrahydro-1,4-thiazine 1,1-dioxide to form the Schiff base (imine) that is this compound.
Reaction Mechanism: Nucleophilic Addition-Elimination
This reaction proceeds via a nucleophilic addition of the primary amine of the aminothiazine precursor to the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine C=N double bond. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
// Nodes NitroFurfural [label="5-Nitro-2-furaldehyde"]; AminoThiazine [label="4-Amino-3-methyltetrahydro-\n1,4-thiazine 1,1-dioxide"]; AcidCatalyst [label="Acid Catalyst\n(e.g., Acetic Acid)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Hemiaminal Intermediate"]; Water [label="H₂O", shape=ellipse, fillcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges NitroFurfural -> Intermediate [label="Nucleophilic Addition"]; AminoThiazine -> Intermediate; AcidCatalyst -> Intermediate; Intermediate -> this compound [label="Dehydration"]; Intermediate -> Water; } Protocol: this compound Synthesis via Condensation
-
5-Nitro-2-furaldehyde (or its diacetate, which hydrolyzes in situ) and 4-amino-3-methyltetrahydro-1,4-thiazine 1,1-dioxide are dissolved in a suitable solvent, such as ethanol or isopropanol.
-
A catalytic amount of a weak acid, like glacial acetic acid, is added to the mixture.
-
The reaction mixture is heated to reflux for several hours, and the progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated this compound product is collected by filtration.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure this compound.
Part 2: Optimization of this compound Synthesis - Towards Greener and More Efficient Processes
While the traditional batch synthesis of this compound is well-established, modern process chemistry aims for improvements in terms of safety, efficiency, yield, and environmental impact.
Optimization of the Condensation Reaction
The final condensation step can be optimized in several ways in a batch process:
-
Solvent Selection: The choice of solvent can significantly impact reaction time and yield. While alcohols are common, exploring higher boiling point aprotic polar solvents like DMF or DMSO could potentially increase the reaction rate.[5]
-
Catalyst Screening: While acetic acid is a common catalyst, other Brønsted or Lewis acids could be screened for improved catalytic activity, potentially allowing for lower reaction temperatures or shorter reaction times.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for Schiff base formation, often leading to higher yields and purer products.[5]
A Paradigm Shift: Continuous Flow Synthesis
A significant advancement in the synthesis of nitrofuran-based pharmaceuticals, including this compound, is the development of continuous flow manufacturing processes.[6][7] This approach offers numerous advantages over traditional batch synthesis, particularly for reactions involving hazardous reagents or intermediates.
The Continuous Flow Advantage for Nitrofuran Synthesis
The nitration of furaldehyde involves the use of acetyl nitrate, an unstable and potentially explosive intermediate. In a continuous flow setup, acetyl nitrate can be generated in situ and consumed immediately in the subsequent reaction coil, minimizing the risk associated with its accumulation.[4] This enhances the safety profile of the synthesis significantly. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor leads to improved reproducibility and higher yields.
Workflow for Continuous Flow this compound Synthesis
// Nodes ReagentStreams [label="Reagent Streams\n(Furaldehyde, Nitrating Agent)"]; Microreactor1 [label="Microreactor 1\n(In situ Acetyl Nitrate\nGeneration & Nitration)"]; Quenching [label="In-line Quenching"]; Precursor2Stream [label="Precursor 2 Stream\n(Aminothiazine)"]; Microreactor2 [label="Microreactor 2\n(Condensation)"]; Purification [label="Downstream Purification\n(e.g., Crystallization)"]; NifurtimoxProduct [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ReagentStreams -> Microreactor1; Microreactor1 -> Quenching; Quenching -> Microreactor2; Precursor2Stream -> Microreactor2; Microreactor2 -> Purification; Purification -> NifurtimoxProduct; } Key Features and Benefits of the Continuous Flow Process:
-
Enhanced Safety: In situ generation and immediate consumption of hazardous intermediates like acetyl nitrate.
-
Improved Yield and Purity: Precise control over reaction conditions minimizes side product formation.
-
Scalability: The process can be readily scaled up by running the flow reactor for longer periods or by using parallel reactors.
-
Automation: The entire process can be automated, reducing manual intervention and improving reproducibility.
A recent study by Monbaliu and coworkers demonstrated a highly efficient and automated continuous flow platform for the synthesis of several nitrofuran APIs, including this compound.[4][6][7] Their process achieved an impressive isolated yield for this compound in a very short reaction time.
Data Summary: A Comparative Overview of Synthetic Strategies
| Parameter | Traditional Batch Synthesis | Optimized Continuous Flow Synthesis |
| Key Intermediate | 5-Nitro-2-furaldehyde Diacetate | 5-Nitro-2-furaldehyde (generated in-flow) |
| Nitrating Agent | Acetyl nitrate (pre-formed or in situ) | Acetyl nitrate (in situ, immediate consumption) |
| Safety Profile | Moderate to high risk due to handling of nitrating agents | Significantly improved safety profile |
| Reaction Time | Several hours to days | Minutes |
| Overall Yield | Variable, typically moderate | High (e.g., 58% reported for this compound)[8] |
| Scalability | Limited by reactor size and heat transfer | Readily scalable |
| Reproducibility | Can be variable | High |
Conclusion: The Future of this compound Synthesis
The synthesis of this compound, a vital tool in the fight against neglected tropical diseases, has evolved significantly from its traditional batch-wise roots. While the established pathways provide a solid foundation for its preparation, modern optimization strategies, particularly the advent of continuous flow chemistry, have revolutionized the process. The ability to safely and efficiently produce high-purity this compound is paramount for ensuring a stable and affordable supply of this essential medicine. For researchers and drug development professionals, a deep understanding of both the classical and contemporary synthetic methodologies is crucial for future innovation in the production of this compound and other critical pharmaceuticals. The principles of green chemistry, process intensification, and automation will undoubtedly continue to shape the future of its synthesis, leading to even more efficient, safer, and sustainable manufacturing processes.
References
-
Hellwig, H., Bovy, L., Van Hecke, K., Vlaar, C. P., Romañach, R. J., Noor-E-Alam, M., Myerson, A. S., Stelzer, T., & Monbaliu, J.-C. M. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition, 64(25), e202501660. [Link][6]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?[Link]
-
Hellwig, H., Bovy, L., Van Hecke, K., Vlaar, C. P., Romañach, R. J., Noor-E-Alam, M., Myerson, A. S., Stelzer, T., & Monbaliu, J.-C. M. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie, 137(25), e202501660. [Link][7]
-
ChemistryViews. (2025, May 20). Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals. [Link][4]
-
Hall, B. S., Bot, C., & Wilkinson, S. R. (2011). This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites. The Journal of biological chemistry, 286(15), 13088–13095. [Link]
-
Wilkinson, S. R., & Kelly, J. M. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences of the United States of America, 105(13), 5032–5037. [Link][9]
-
ResearchGate. (n.d.). Optimization of the Condensation Reaction. [Link][5]
-
Synfacts. (2025, July 23). Continuous-Flow Preparation of Nitrofuran Active Pharmaceutical Ingredients. [Link][8]
-
Cerecetto, H., & González, M. (2011). Antiparasitic prodrug this compound: revisiting its activation mechanism. Expert opinion on drug metabolism & toxicology, 7(11), 1449–1451. [Link][10]
-
Mazzeti, A. L., et al. (2025). Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease. Tropical Medicine and Infectious Disease, 10(2), 50. [Link]
-
Google Patents. (n.d.). Preparation method of thiomorpholine-1,1-dioxide hydrochloride and intermediate thereof. [4]
-
Google Patents. (n.d.). Process for preparing 4-(4-aminophenyl)-3-morpholinone. [7]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 6842999. [Link][11]
-
World Health Organization. (n.d.). Chagas disease (also known as American trypanosomiasis). [Link]
Sources
- 1. 39093-93-1|Thiomorpholine 1,1-dioxide|BLD Pharm [bldpharm.com]
- 2. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Hydrazones of 5-nitro-2-furaldehyde with a... - Pergamos [pergamos.lib.uoa.gr]
- 5. Synthesis and anti-trypanosomal activity of novel 5-nitro-2-furaldehyde and 5-nitrothiophene-2-carboxaldehyde semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antitrypanosomal activity of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide | 90000-25-2 | TCI Deutschland GmbH [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C10H13N3O5S | CID 6842999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and antibacterial activity of 5-nitro-2-furaldehyde phenylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
Synthesis of Novel Nifurtimox Derivatives and Analogues: A Guide to Next-Generation Antitrypanosomal Agents
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Nifurtimox, a 5-nitrofuran derivative, is a cornerstone in the treatment of trypanosomal infections, including Chagas disease and Human African Trypanosomiasis. Its therapeutic action is contingent on parasite-specific nitroreductase-mediated activation, which generates cytotoxic reactive oxygen species. Despite its importance, the clinical utility of this compound is hampered by a narrow therapeutic window, significant side effects, variable efficacy in the chronic phase of Chagas disease, and emerging resistance. These limitations create a compelling rationale for the development of novel derivatives and analogues with improved pharmacological profiles. This technical guide provides a comprehensive overview of the core this compound scaffold, analyzes its structure-activity relationships (SAR), and details robust synthetic strategies for the rational design and synthesis of next-generation analogues. We present detailed experimental protocols, characterization workflows, and a framework for biological evaluation, intended to equip researchers and drug development professionals with the necessary tools to innovate in this critical area of neglected tropical disease therapy.
The Imperative for this compound Analogue Development
Overview of this compound: A Critical Therapeutic Agent
This compound is a nitrofuran antimicrobial agent used to treat Chagas disease (American trypanosomiasis), caused by Trypanosoma cruzi, and in combination therapy for Human African Trypanosomiasis (sleeping sickness), caused by Trypanosoma brucei.[1][2] It is particularly crucial for treating pediatric patients and is provided by the World Health Organization (WHO) in endemic regions.[1]
Mechanism of Action: Nitroreduction and Oxidative Assault
This compound is a prodrug whose mechanism of action is not yet fully elucidated but is understood to depend on its 5-nitrofuran moiety.[3] The drug undergoes bioreduction within the parasite, a process catalyzed by type I (oxygen-insensitive) and type II (oxygen-sensitive) nitroreductases (NTRs).[1][3] This activation generates a nitro-anion radical and other reactive oxygen species (ROS), which are highly toxic to the parasite.[4][5] The resulting oxidative stress leads to widespread cellular damage, including DNA breakdown, lipid peroxidation, and mitochondrial dysfunction, ultimately causing parasite death.[1][4][6] The drug's selectivity is attributed to the higher expression and activity of these activating NTRs in trypanosomes compared to mammalian cells, as well as the parasite's less robust antioxidant defense systems.[4][7]
Caption: Core synthetic reaction for this compound.
Strategy 1: Diversification of the Side Chain (Component C)
This is the most common and fruitful strategy. The goal is to replace the 4-amino-3-methylthiomorpholine 1,1-dioxide with other amine-containing heterocycles or aliphatic chains to modulate properties like solubility, lipophilicity, and metabolic stability.
-
Rationale: Improve the safety profile and oral bioavailability.
-
Execution: Synthesize or procure a diverse library of primary amines and react them with 5-nitrofurfural under standard condensation conditions.
Strategy 2: Modification of the Linker (Component B)
Replacing the imine linker with other functionalities can improve chemical stability and introduce new interaction points with biological targets.
-
Rationale: Enhance stability (imines can be susceptible to hydrolysis) and explore new SAR.
-
Execution: Instead of an amine, use a substituted hydrazine (R-NH-NH₂) to form a more stable hydrazone linker. Studies have shown N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides to be highly potent. [8]
Strategy 3: Bioisosteric Replacement of the Headgroup (Component A)
This is a more advanced strategy aimed at altering the electronic properties of the molecule to potentially overcome NTR-based resistance or improve selectivity.
-
Rationale: Modulate redox potential and discover novel scaffolds active against resistant parasite strains.
-
Execution: Synthesize analogues using other nitro-heterocyclic aldehydes, such as 5-nitrothiophene-2-carboxaldehyde or 2-nitroimidazole-4-carboxaldehyde, and condense them with the desired side chain. [3][9]
Detailed Experimental Protocols
General Experimental Conditions
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Purification is typically achieved by recrystallization or column chromatography. Structures must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol A: Foundational Synthesis of this compound
This protocol describes the condensation to form the parent compound.
Reaction: 5-nitrofuran-2-carbaldehyde + 4-amino-3-methylthiomorpholine 1,1-dioxide → this compound
Materials:
-
5-nitrofuran-2-carbaldehyde (1.0 eq)
-
4-amino-3-methylthiomorpholine 1,1-dioxide (1.0 eq)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-nitrofuran-2-carbaldehyde (1.0 eq) in a minimal amount of warm ethanol.
-
In a separate beaker, dissolve 4-amino-3-methylthiomorpholine 1,1-dioxide (1.0 eq) in ethanol.
-
Add the amine solution to the aldehyde solution with stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of a new, less polar spot.
-
Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the precipitated yellow solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to yield this compound as a yellow crystalline solid.
-
Characterization: Obtain melting point, NMR spectra, and HRMS to confirm the structure and purity. The expected mass for C₁₀H₁₃N₃O₅S [M+H]⁺ should be confirmed.
Characterization and Validation Workflow
A rigorous validation of newly synthesized compounds is critical.
Caption: General workflow for synthesis and validation of new analogues.
Biological Evaluation Framework
Once synthesized and validated, novel analogues must be screened for biological activity.
-
Primary Screening (in vitro): The initial screen is typically performed against the epimastigote form of T. cruzi, as it is the easiest to culture. Compounds are evaluated for their ability to inhibit parasite growth, and the IC₅₀ (half-maximal inhibitory concentration) is determined. This compound should be used as a positive control. [10]2. Intracellular Amastigote Assay: Compounds showing promising activity are then tested against the clinically relevant intracellular amastigote form of the parasite, typically using a macrophage or fibroblast cell line. High-content screening (HCS) is a powerful tool for this stage. [8]3. Cytotoxicity Assay: To assess selectivity, the cytotoxicity of the compounds is measured against a mammalian cell line (e.g., MRC-5, Vero, or HepG2). The CC₅₀ (half-maximal cytotoxic concentration) is determined.
-
Selectivity Index (SI) Calculation: The SI is calculated as the ratio of CC₅₀ (host cell) to IC₅₀ (parasite). A higher SI value indicates greater selectivity for the parasite and is a key indicator of a promising drug candidate.
Future Directions and Conclusion
The development of novel this compound derivatives remains a critical endeavor in the fight against neglected tropical diseases. The synthetic strategies outlined in this guide provide a robust framework for generating chemical diversity around the core 5-nitrofuran pharmacophore. Future work should focus on integrating computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, to guide the design of analogues with optimized physicochemical properties and biological activity. By systematically exploring modifications to the side chain, linker, and headgroup, and by rigorously evaluating the resulting compounds for efficacy and safety, the scientific community can pave the way for a new generation of antitrypanosomal agents that overcome the limitations of current therapies.
References
-
Title: Synthesis and anti-trypanosomal activity of novel 5-nitro-2-furaldehyde and 5-nitrothiophene-2-carboxaldehyde semicarbazone derivatives Source: PubMed URL: [Link]
-
Title: Structural and Mechanistic Investigation of the Unusual Metabolism of this compound Source: ACS Publications URL: [Link]
-
Title: What is the mechanism of this compound? Source: Patsnap Synapse URL: [Link]
-
Title: Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates Source: PubMed Central URL: [Link]
-
Title: Synthesis and in Vitro Antitrypanosomal Activity of Novel this compound Analogues Source: PubMed URL: [Link]
-
Title: Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents Source: PubMed Central URL: [Link]
-
Title: Quantitative Structure–Activity Relationships for Structurally Diverse Chemotypes Having Anti-Trypanosoma cruzi Activity Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Update on this compound for treatment of Chagas disease Source: ResearchGate URL: [Link]
-
Title: Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds Source: PubMed URL: [Link]
-
Title: Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives Source: PubMed Central URL: [Link]
-
Title: this compound Monograph for Professionals Source: Drugs.com URL: [Link]
-
Title: this compound Drug used in treating Human african trypanosomiasis and American ... Source: YouTube URL: [Link]
-
Title: Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening Source: Journal of Al-Nahrain University URL: [Link]
-
Title: Preparation of Aminals under Continuous Flow Conditions Source: PubMed Central URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-trypanosomal activity of novel 5-nitro-2-furaldehyde and 5-nitrothiophene-2-carboxaldehyde semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 5. 26494-76-8|4-Aminothiomorpholine 1,1-dioxide|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro antitrypanosomal activity of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Nifurtimox Against Trypanosoma cruzi: A Technical Guide to its Dual-Action Mechanism
Abstract
Nifurtimox, a 5-nitrofuran derivative, has been a cornerstone in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, for over four decades.[1] Despite its long-standing clinical use, a comprehensive understanding of its precise mechanism of action has evolved significantly over time. This technical guide provides an in-depth exploration of the molecular processes underpinning the trypanocidal activity of this compound. It moves beyond historical perspectives to detail the current, evidence-based model centered on the reductive activation of this prodrug by a parasite-specific type I nitroreductase (NTR). We will dissect the downstream cytotoxic consequences, contrasting the roles of reductive versus oxidative stress, and elucidate the molecular basis of drug resistance. This document is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and detailed experimental protocols to investigate the bioactivation and efficacy of nitroheterocyclic compounds.
Introduction: The this compound Conundrum
Chagas disease remains a significant public health challenge, primarily in Latin America, with increasing global prevalence due to migration.[2] The therapeutic arsenal is remarkably limited, with this compound and benznidazole being the principal approved drugs.[3] Both are nitroheterocyclic prodrugs, meaning they require intracellular bioactivation to exert their cytotoxic effects.[1]
Historically, the mechanism of this compound was primarily attributed to the induction of oxidative stress. This hypothesis proposed that the drug undergoes a one-electron reduction, forming a nitro anion radical. This radical could then react with molecular oxygen in a futile cycle, generating superoxide radicals and other reactive oxygen species (ROS) that overwhelm the parasite's antioxidant defenses.[4] However, accumulating evidence now points to a more nuanced and specific mechanism, centered on reductive activation by a unique parasite enzyme, which is largely insensitive to oxygen.[5][6] This guide will synthesize these findings, presenting a current model of this compound's action.
The Central Catalyst: T. cruzi Type I Nitroreductase (TcNTR)
The selectivity and potency of this compound against T. cruzi are fundamentally linked to the presence of a mitochondrial, NADH-dependent, type I nitroreductase (TcNTR).[7][8] This enzyme, which bears a closer resemblance to bacterial NTRs than to any mammalian homologue, is the key to unlocking the drug's lethal potential.[9][10]
-
Classification and Function: Type I NTRs are flavin mononucleotide (FMN)-containing enzymes that catalyze the oxygen-insensitive, two-electron reduction of nitro groups.[11] This is a critical distinction from type II NTRs found in host cells, which perform a one-electron reduction that is sensitive to oxygen and leads to the futile redox cycling and ROS production previously thought to be the primary mechanism.[12]
-
Parasite Specificity: The expression of a type I NTR in T. cruzi provides a therapeutic window, allowing for targeted activation of the prodrug within the parasite while minimizing collateral damage to host tissues.[10] The absence of a similar, highly efficient enzyme in mammals is the basis for the drug's selective toxicity.[13]
The pivotal role of TcNTR is substantiated by genetic evidence. Overexpression of the TcNTR gene renders parasites hypersensitive to this compound, whereas downregulation or deletion of one of the gene's alleles is a primary mechanism of drug resistance.[1]
The Dual Mechanisms of Cytotoxicity: Reductive vs. Oxidative Stress
The activation of this compound by TcNTR initiates a cascade of events leading to parasite death. The scientific consensus has shifted from a purely oxidative stress model to one where reductive activation and the generation of cytotoxic metabolites play the principal role.
The Dominant Pathway: Reductive Activation and Cytotoxic Metabolite Formation
The primary mechanism of this compound action is now understood to be its activation by TcNTR through a sequential two-electron reduction process. This is not a futile cycle but a definitive metabolic conversion.[5]
-
Nitro to Nitroso: TcNTR first reduces the 5-nitro group of this compound to a nitroso derivative.
-
Nitroso to Hydroxylamine: A second two-electron reduction converts the nitroso group to a hydroxylamine derivative.
-
Generation of Cytotoxic Nitriles: This highly unstable hydroxylamine intermediate undergoes further rearrangement, leading to the opening of the furan ring and the formation of a highly reactive, unsaturated open-chain nitrile.[1]
This nitrile metabolite is a potent electrophile, capable of covalently binding to a wide range of biological macromolecules, including DNA, proteins, and thiols, leading to widespread cellular dysfunction and parasite death.[1][3] This pathway is considered the main contributor to the trypanocidal effect of this compound.
The logical flow of this reductive activation pathway is illustrated in the diagram below.
Caption: Reductive activation pathway of this compound by TcNTR.
The Secondary Pathway: Oxidative Stress
While the reductive pathway is dominant, the role of oxidative stress cannot be entirely dismissed, though its significance is debated.[4] Some studies suggest that at high concentrations, or through the action of type II nitroreductases, this compound can participate in redox cycling to produce superoxide anions.[4] However, other research indicates that significant oxidative stress is not observed at therapeutically relevant concentrations and that the parasite's thiol levels are depleted directly by the drug's metabolites rather than by ROS.[6] It is plausible that oxidative stress is a secondary, contributing factor rather than the primary killing mechanism.
Mechanisms of Resistance
The development of resistance to this compound is a significant clinical concern. The primary mechanism is the parasite's reduced ability to activate the prodrug. This is most commonly achieved through:
-
Downregulation of TcNTR Expression: Loss of a single copy of the gene encoding TcNTR is sufficient to confer significant resistance to this compound and cross-resistance to other nitroheterocyclic drugs like benznidazole.[1]
-
Mutations in the TcNTR Gene: Single nucleotide polymorphisms (SNPs) that introduce stop codons or alter the enzyme's active site can lead to a non-functional or less efficient nitroreductase, thereby preventing drug activation.[14]
-
Other Potential Mechanisms: While TcNTR is the key determinant, other factors such as increased drug efflux or enhanced DNA repair capabilities may also contribute to a multifactorial resistance phenotype.[5][15]
Experimental Protocols for Mechanistic Investigation
To validate the mechanism of action of this compound or to screen new nitroheterocyclic compounds, a series of well-defined experiments are required. The following protocols provide a framework for these investigations.
Protocol: Determination of in vitro Susceptibility (IC50)
This assay determines the concentration of a compound required to inhibit parasite growth by 50% and is the foundational screen for trypanocidal activity.
Methodology:
-
Parasite Culture: Culture T. cruzi epimastigotes in a suitable medium (e.g., LIT) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) at 28°C.[16]
-
Plate Seeding: Seed a 96-well plate with an epimastigote suspension at a density of 1 x 106 parasites/mL in a final volume of 100 µL per well.[17]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.5 µM to 20 µM).[17] Add 100 µL of the diluted compound to the wells. Include untreated controls and a solvent (DMSO) control.
-
Incubation: Incubate the plates for 72 hours at 28°C.[17]
-
Viability Assessment: Add 20 µL of a viability reagent such as AlamarBlue (Resazurin) to each well and incubate for an additional 10 days or until a color change is apparent in the control wells.[18]
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[18]
Protocol: Type I Nitroreductase Activity Assay
This biochemical assay directly measures the ability of TcNTR to reduce a substrate, providing evidence of its role in drug activation.
Methodology:
-
Enzyme Source: Use recombinant TcNTR purified from E. coli or a mitochondrial lysate from T. cruzi.[18]
-
Reaction Mixture: Prepare a 1 mL reaction mixture in a cuvette containing 50 mM Tris-HCl (pH 7.5), 100 µM NADH, and 100 µM this compound (or another substrate).[9][18]
-
Background Measurement: Incubate the mixture at room temperature for 5 minutes and measure the background rate of NADH oxidation by reading the absorbance at 340 nm (ε = 6,220 M-1 cm-1).[18]
-
Initiate Reaction: Initiate the enzymatic reaction by adding a known amount of the TcNTR enzyme (e.g., 20 µg) to the mixture.[18]
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time.
-
Analysis: Calculate the enzyme activity as µmol of NADH oxidized per minute per mg of protein. Kinetic parameters (Km, Vmax) can be determined by varying the concentrations of NADH and this compound.[18]
Caption: Experimental workflow for the TcNTR activity assay.
Protocol: Detection of Reactive Oxygen Species (ROS)
This assay is used to test the oxidative stress hypothesis by measuring ROS production in parasites following drug exposure.
Methodology:
-
Parasite Preparation: Harvest T. cruzi epimastigotes and wash them with a suitable buffer (e.g., PBS). Resuspend the parasites to a defined density.
-
Probe Loading: Incubate the parasites with a ROS-sensitive fluorescent probe, such as 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA), at 37°C in the dark.[19]
-
Drug Treatment: Add this compound to the parasite suspension. Include a positive control (e.g., hydrogen peroxide) and a negative (untreated) control.[6]
-
Incubation: Incubate for a defined period (e.g., 3 hours).[19]
-
Data Acquisition: Measure the fluorescence using a spectrofluorometer or flow cytometer at the appropriate excitation/emission wavelengths (e.g., 485 nm excitation, 535 nm emission for H2DCFDA).[19]
-
Analysis: Compare the fluorescence intensity of the this compound-treated samples to the controls. An increase in fluorescence indicates ROS production.
Protocol: Analysis of this compound Metabolites by LC/MS
This advanced technique is essential for identifying the specific cytotoxic metabolites generated by TcNTR activation.
Methodology:
-
Sample Generation: Incubate a high-density culture of T. cruzi with this compound for a set period.
-
Metabolite Extraction: Quench metabolic activity rapidly by adding cold solvent (e.g., a mixture of methanol, acetonitrile, and water). Lyse the cells and separate the supernatant containing the metabolites.[20]
-
LC Separation: Inject the extracted sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column to separate the metabolites.[13]
-
MS Detection: Analyze the eluent using a high-resolution mass spectrometer (HRMS) to detect and identify this compound and its metabolites based on their mass-to-charge ratio (m/z).[13]
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the detected metabolite peaks to obtain fragmentation patterns, which are used to elucidate the chemical structures.[13]
-
Analysis: Compare the metabolite profiles of treated versus untreated parasites to identify drug-specific products, such as the open-chain nitrile.
Summary and Future Directions
The trypanocidal action of this compound is a targeted process initiated by the parasite's own enzymatic machinery. The discovery of the central role of the type I nitroreductase (TcNTR) has shifted the mechanistic paradigm from a general oxidative stress model to a more specific pathway of reductive activation leading to the formation of highly cytotoxic nitrile metabolites.[1][5] This understanding not only clarifies decades of research but also provides a rational basis for the development of new nitroheterocyclic drugs.
Future research should focus on:
-
Structural Biology: Elucidating the high-resolution crystal structure of TcNTR in complex with this compound to guide the design of new substrates with improved activation kinetics and reduced potential for resistance.[4]
-
Targeting Resistance: Developing strategies to overcome TcNTR-based resistance, such as combination therapies or compounds that are activated by alternative pathways.
-
Biomarker Discovery: Using metabolomic approaches to identify biomarkers of this compound efficacy and resistance in clinical settings.[20]
By leveraging the detailed molecular understanding outlined in this guide, the scientific community can continue to refine and improve chemotherapeutic strategies against the persistent threat of Chagas disease.
References
-
Boiani, M., et al. (2010). Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? Biochemical Pharmacology, 79(12), 1736-1745. [Link]
-
Campos, P. C. M., et al. (2021). DNA damage and oxidative stress in human cells infected by Trypanosoma cruzi. PLoS Neglected Tropical Diseases, 15(4), e0009319. [Link]
-
de Oliveira, F. M., et al. (2021). Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease. Pharmaceutics, 13(11), 1937. [Link]
-
Ferreira, L., et al. (2021). In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV. Pathogens, 10(9), 1184. [Link]
-
Hall, B. S., et al. (2012). Targeting the Substrate Preference of a Type I Nitroreductase To Develop Antitrypanosomal Quinone-Based Prodrugs. Antimicrobial Agents and Chemotherapy, 56(8), 4286-4295. [Link]
-
Hall, B. S., et al. (2011). Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation. Antimicrobial Agents and Chemotherapy, 55(11), 5175-5182. [Link]
-
Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences, 105(13), 5022-5027. [Link]
-
ResearchGate. (n.d.). This compound inhibitory concentration 50 (IC 50 ) values obtained from Trypanosoma cruzi from patients with oral Chagas disease of the Chacao Municipality outbreak in 2007. [Link]
-
ResearchGate. (n.d.). Reactive oxygen species (ROS) in T. cruzi trypomastigotes measured in a spectrofluorimeter using H2DCFDA. [Link]
-
ResearchGate. (n.d.). Investigating the kinetic properties of trypanosomal type I... [Link]
-
Celedon, V., et al. (2023). Imaging Assays to Detect DNA Damage in Trypanosome Parasites Using γH2A. Methods in Molecular Biology, 2623, 169-183. [Link]
-
Gulin, J. E. N., et al. (2022). Miltefosine and Benznidazole Combination Improve Anti-Trypanosoma cruzi In Vitro and In Vivo Efficacy. Frontiers in Cellular and Infection Microbiology, 12, 855119. [Link]
-
Britto, C., et al. (2015). Evaluation of this compound Treatment of Chronic Chagas Disease by Means of Several Parasitological Methods. Journal of Clinical Microbiology, 53(10), 3323-3329. [Link]
-
da Silva, C. F., et al. (2023). Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives. Molecules, 28(22), 7545. [Link]
-
Lang, D., et al. (2022). Structural and Mechanistic Investigation of the Unusual Metabolism of this compound. Chemical Research in Toxicology, 35(11), 2056-2069. [Link]
-
Mejía, A. M., et al. (2023). Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms. PLoS ONE, 18(11), e0294158. [Link]
-
Ortiz, V., et al. (2019). Detection of Trypanosoma cruzi by PCR in adults with chronic Chagas disease treated with this compound. Revista do Instituto de Medicina Tropical de São Paulo, 61, e13. [Link]
-
ResearchGate. (2023). Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms. [Link]
-
Cirqueira, M. L., et al. (2019). Unravelling nitroreductase function in Trypanosoma cruzi. Galoá Proceedings. [Link]
-
Tielens, A. G. M., et al. (2022). Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity. Frontiers in Cellular and Infection Microbiology, 12, 829984. [Link]
-
Mejía, A. M., et al. (2023). Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms. PLoS ONE, 18(11), e0294158. [Link]
-
Paes, A. M., et al. (2018). ROS and Trypanosoma cruzi: Fuel to infection, poison to the heart. PLoS Pathogens, 14(4), e1006963. [Link]
-
ResearchGate. (2015). Quantitative Determination of this compound in Pharmaceutical Preparations by High-Performance Liquid Chromatography. [Link]
-
Machado, F. S., et al. (2016). Trypanosoma cruzi Needs a Signal Provided by Reactive Oxygen Species to Infect Macrophages. PLoS Neglected Tropical Diseases, 10(4), e0004555. [Link]
-
de Oliveira, F. M., et al. (2021). Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease. Pharmaceutics, 13(11), 1937. [Link]
-
Machado, F. S., et al. (2016). Trypanosoma cruzi Needs a Signal Provided by Reactive Oxygen Species to Infect Macrophages. PLoS Neglected Tropical Diseases, 10(4), e0004555. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Evaluation of this compound Treatment of Chronic Chagas Disease by Means of Several Parasitological Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proceedings.science [proceedings.science]
- 5. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the Substrate Preference of a Type I Nitroreductase To Develop Antitrypanosomal Quinone-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ROS and Trypanosoma cruzi: Fuel to infection, poison to the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and Mechanistic Investigation of the Unusual Metabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms | PLOS One [journals.plos.org]
- 17. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
A Technical Guide to the Reductive Activation of Nifurtimox: The Pivotal Role of Nitroreductase
Abstract
Nifurtimox, a cornerstone therapy for parasitic infections such as Chagas disease and human African trypanosomiasis, functions as a prodrug requiring metabolic activation to exert its cytotoxic effects. For decades, its mechanism was primarily attributed to the induction of oxidative stress. However, a paradigm shift has occurred, with extensive research now confirming that the principal activation pathway is mediated by a specific, parasite-encoded Type I nitroreductase (NTR). This guide provides an in-depth technical exploration of this mechanism, delineating the biochemical pathways, the critical enzymatic players, and the experimental methodologies used to elucidate this process. We will dissect the distinction between Type I and Type II nitroreductase activation routes, detail the generation of the ultimate cytotoxic metabolite, and present validated protocols for researchers in the field of drug development and parasitology.
Introduction: The Evolution of Understanding this compound's Mechanism
This compound, a nitrofuran derivative, has been a critical tool in combating diseases caused by trypanosomatid parasites for over four decades.[1][2] Like many nitroheterocyclic compounds, it is not intrinsically toxic but requires reductive bioactivation within the target pathogen.[3] The initial hypothesis for its mode of action centered on the generation of reactive oxygen species (ROS), proposing that the drug's efficacy stemmed from overwhelming the parasite's antioxidant defenses.[4][5]
This "oxidative stress" model suggested that one-electron reduction of this compound by various flavoproteins would create a nitro anion radical.[6] In the presence of oxygen, this radical would undergo "futile cycling," regenerating the parent drug while producing superoxide anions.[6][7] While this process does occur, it fails to fully explain the potent and selective toxicity of this compound against trypanosomes.
Subsequent research has unveiled a more precise and potent mechanism, identifying a parasite-specific, NADH-dependent Type I nitroreductase as the primary activating enzyme.[3][8] This enzyme catalyzes a two-electron reduction pathway that is insensitive to oxygen and results in the formation of a highly toxic open-chain nitrile metabolite, which is directly responsible for the drug's trypanocidal activity.[6][9] This guide will focus on the technical details of this now-accepted primary activation pathway.
The Dichotomy of Nitroreductase Action: Type I vs. Type II Pathways
The metabolic fate of this compound is determined by the class of nitroreductase it encounters. These enzymes are broadly categorized into two types based on their sensitivity to oxygen.[3] The differential expression and activity of these enzymes in parasite versus host cells are the basis for the drug's therapeutic window.
Type I Nitroreductase: The Direct Cytotoxic Activation Pathway
The selective efficacy of this compound against trypanosomes is primarily attributed to a bacterial-like, Type I nitroreductase found in the parasite's mitochondria.[3][7] This enzyme is characterized by its ability to perform a two-electron reduction of the nitro group, a process that is not inhibited by physiological oxygen concentrations.[6][7]
The mechanism proceeds as follows:
-
Initial Two-Electron Reduction: The Type I NTR utilizes a cofactor, typically NADH, to catalyze the two-electron reduction of the 5-nitro group on the furan ring of this compound, converting it to a nitroso intermediate.[6][10]
-
Second Two-Electron Reduction: A subsequent two-electron reduction converts the nitroso group into a hydroxylamine derivative.[2]
-
Molecular Rearrangement and Ring Fission: The formation of the hydroxylamine is a critical destabilizing event. It triggers a spontaneous electronic redistribution within the compound's backbone, leading to the cleavage of the furan ring.[2]
-
Formation of the Cytotoxic Metabolite: This ring-opening cascade results in the formation of an unsaturated open-chain nitrile.[1][6][9] This electrophilic species is highly reactive and is considered the ultimate trypanocidal agent, capable of covalently modifying a wide range of cellular macromolecules, leading to parasite death.[7]
Type II Nitroreductase: The Futile Cycling and Oxidative Stress Pathway
Type II nitroreductases are oxygen-sensitive enzymes, such as cytochrome P450 reductase, found in both trypanosomes and their mammalian hosts.[6][11] These enzymes catalyze a single-electron reduction of this compound.
The process is as follows:
-
One-Electron Reduction: The enzyme transfers a single electron to this compound, generating a nitro anion radical.[6]
-
Futile Redox Cycling: In an aerobic environment, this highly unstable radical rapidly transfers the electron to molecular oxygen (O₂), regenerating the parent this compound molecule and producing a superoxide anion (O₂⁻).[6][7]
-
Oxidative Stress: The accumulation of superoxide and other downstream ROS (e.g., hydrogen peroxide) induces a state of oxidative stress.[4]
While this pathway contributes to cellular stress, it is not considered the primary trypanocidal mechanism. The constant regeneration of the parent drug makes it an inefficient "futile cycle" for producing cytotoxic species, and host cells are generally better equipped to handle oxidative stress than the parasite.[6] The key differentiator for the drug's selectivity is the parasite's reliance on the Type I pathway.[7][12]
Experimental Methodologies for Interrogating this compound Activation
Validating the role of nitroreductase in this compound activation requires a multi-faceted approach combining enzymology, analytical chemistry, and cell biology.
Protocol 1: In Vitro Nitroreductase Activity Assay
This spectrophotometric assay quantifies the enzymatic activity of NTR by monitoring the consumption of the NADH cofactor.
-
Principle: The oxidation of NADH to NAD⁺ during the reduction of this compound results in a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the enzyme's activity.
-
Materials:
-
Purified recombinant trypanosomal Type I NTR
-
This compound stock solution (in DMSO)
-
NADH stock solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
UV/Vis spectrophotometer with temperature control (e.g., 25°C)
-
-
Methodology:
-
Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and a fixed concentration of NADH (e.g., 100 µM).
-
Add a defined concentration of this compound (e.g., 20-100 µM).
-
Equilibrate the mixture in the spectrophotometer at 25°C.
-
Initiate the reaction by adding a known amount of purified NTR enzyme (e.g., 20 µg).
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
Calculate the initial rate of reaction from the linear portion of the absorbance curve, using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹).
-
Express specific activity as µmol of NADH consumed per minute per mg of enzyme.
-
-
Causality & Self-Validation: This protocol directly measures the enzyme's ability to use this compound as a substrate. Running parallel controls without enzyme or without this compound must show no change in absorbance, confirming the observed activity is enzyme- and substrate-dependent. The interaction does not follow classic ping-pong kinetics, suggesting a complex binding mechanism that can be further explored with varied substrate concentrations.[6][10]
Protocol 2: LC/MS-Based Metabolite Identification
This method provides definitive identification of the reaction products.
-
Principle: Liquid Chromatography (LC) separates the components of the enzymatic reaction mixture, and Mass Spectrometry (MS) provides the precise mass-to-charge ratio (m/z) of the eluting compounds, allowing for the identification of the unsaturated open-chain nitrile.[6][7]
-
Methodology:
-
Perform a scaled-up version of the in vitro reaction from Protocol 1, allowing it to proceed to completion (monitor by A₃₄₀ until NADH is fully consumed).
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzyme.
-
Centrifuge the sample to pellet the precipitated protein and transfer the supernatant to an LC/MS vial.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the metabolites using a gradient of water and acetonitrile (both typically containing 0.1% formic acid).
-
Monitor the eluate with a UV detector and a tandem mass spectrometer operating in positive ion mode.
-
Analyze the mass spectra for the expected m/z of the open-chain nitrile metabolite, and perform fragmentation (MS/MS) to confirm its structure.[6]
-
-
Causality & Self-Validation: The appearance of a new peak in the chromatogram with the correct mass for the nitrile, which is absent in no-enzyme controls, provides direct evidence of the biochemical transformation.
Protocol 3: Cell-Based Drug Susceptibility Assay
This assay links the enzymatic activity to the biological outcome (parasite death).
-
Principle: The sensitivity of parasites to this compound is directly related to the expression level of the Type I NTR. By comparing the drug's potency against wild-type (WT), NTR-overexpressing (NTR-OE), and NTR-knockout/knockdown (NTR-KO) cell lines, the enzyme's role in vivo is confirmed.
-
Methodology:
-
Culture WT, NTR-OE, and NTR-KO trypanosome lines to the mid-logarithmic growth phase.
-
In a 96-well plate, seed a known density of parasites per well.
-
Add serial dilutions of this compound to the wells. Include no-drug and no-cell controls.
-
Incubate the plates for 72 hours under standard culture conditions.
-
Add a viability reagent (e.g., resazurin) and incubate for another 4-6 hours. Resazurin is converted to the fluorescent resorufin by metabolically active cells.
-
Measure fluorescence on a plate reader.
-
Normalize the data to controls and plot the percentage of viability against the log of the drug concentration.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line using a non-linear regression model.
-
-
Causality & Self-Validation: A scientifically sound result will show a significantly lower IC₅₀ for the NTR-OE line (hypersensitivity) and a significantly higher IC₅₀ for the NTR-KO line (resistance) compared to the wild-type.[6][9] This dose-response relationship provides compelling evidence for the NTR's central role in drug activation.
Quantitative Insights and Resistance Mechanisms
The experimental approaches described above have yielded critical data solidifying the Type I NTR activation model.
| Experimental Finding | Implication | References |
| NTR Overexpression | Leads to this compound hypersensitivity (Lower IC₅₀) | [6][9] |
| NTR Gene Deletion/Downregulation | Confers this compound resistance (Higher IC₅₀) | [3][8][13] |
| LC/MS Analysis | Identifies unsaturated open-chain nitrile as the major product | [1][6][7] |
| Oxygen Consumption Assays | Type I NTR activity is largely insensitive to oxygen | [6][7] |
| Cross-Resistance | NTR downregulation also confers resistance to benznidazole | [3][8] |
The primary mechanism of clinical and laboratory-derived resistance to this compound is the downregulation of the Type I NTR enzyme.[13] Loss of even a single allele of the NTR gene is sufficient to cause significant drug resistance, highlighting the enzyme's non-redundant and critical role in the drug's action.[8] This presents a significant clinical challenge but also a potential diagnostic opportunity to screen for resistant parasite populations.
Conclusion and Future Directions
The bioactivation of this compound is a nuanced process, now understood to be dominated by the action of a parasite-specific Type I nitroreductase. The long-standing oxidative stress hypothesis, while mechanistically possible via Type II NTRs, is not the primary driver of the drug's selective trypanocidal effect. The key event is the two-electron reduction of the prodrug, leading to molecular rearrangement and the formation of a lethal unsaturated open-chain nitrile.
This detailed mechanistic understanding provides a rational foundation for the development of next-generation nitro-drugs. Future research should focus on:
-
Designing novel compounds that are even more efficiently processed by the parasite NTR to increase potency and reduce treatment duration.
-
Exploring the structure-activity relationships of the NTR enzyme to overcome emerging resistance.
-
Developing companion diagnostics to detect NTR mutations or expression levels in clinical isolates, enabling personalized treatment strategies.
By leveraging this intricate biochemical knowledge, the scientific community can continue to refine and improve chemotherapeutic strategies against devastating parasitic diseases.
References
-
Hall, B. S., Bot, C., & Wilkinson, S. R. (2011). This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites. Journal of Biological Chemistry, 286(15), 13088–13095. [Link]
-
Hall, B. S., Bot, C., & Wilkinson, S. R. (2011). This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites. PubMed. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]
-
Cerecetto, H., & González, M. (2011). Antiparasitic Prodrug this compound: Revisiting its Activation Mechanism. Expert Review of Anti-infective Therapy. [Link]
-
Marín, P. A., & Soto-Ospina, A. (2020). Redox mechanism of Trypanosoma cruzi Resistance to Nitro Prodrugs Benznidazole and this compound. American Association for Science and Technology. [Link]
-
Cerecetto, H., & González, M. (2011). Antiparasitic prodrug this compound: revisiting its activation mechanism. Semantic Scholar. [Link]
-
D'Amico, F., et al. (2022). Structural and Mechanistic Investigation of the Unusual Metabolism of this compound. Chemical Research in Toxicology, 35(11), 1999–2010. [Link]
-
Wilkinson, S. R., Taylor, M. C., Horn, D., Kelly, J. M., & Cheeseman, I. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences, 105(13), 5022–5027. [Link]
-
Cerecetto, H., & González, M. (2011). Antiparasitic prodrug this compound: revisiting its activation mechanism. PubMed. [Link]
-
Marín, P. A., & Soto-Ospina, A. (2020). Redox mechanism of Trypanosoma cruzi Resistance to Nitro Prodrugs Benznidazole and this compound. ResearchGate. [Link]
-
Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. PubMed. [Link]
-
Baker, N., et al. (2016). Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei. Journal of Antimicrobial Chemotherapy. [Link]
-
Queen Mary University of London. (2011). Unravelling how a trypanocidal drug works. Queen Mary University of London News. [Link]
-
Hall, B. S., Bot, C., & Wilkinson, S. R. (2011). This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites. Aurora University. [Link]
-
Wilkinson, S. R. (2011). Interaction of trypanosomal type I nitroreductases with this compound. ResearchGate. [Link]
-
Goijman, S. G., & Stoppani, A. O. (1985). Studies on this compound nitroreductase activity in liver and other rat tissues. Biochemical Pharmacology. [Link]
-
ResearchGate. (n.d.). Metabolic products of this compound formed by type I nitroreductases. ResearchGate. [Link]
-
Ovid. (n.d.). Priority Paper Evaluation. Ovid. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2023). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
Sources
- 1. This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unravelling how a trypanocidal drug works - School of Biological and Behavioural Sciences [qmul.ac.uk]
- 3. pnas.org [pnas.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]
- 6. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiparasitic Prodrug this compound: Revisiting its Activation Mechanism | Publicación [silice.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. Studies on this compound nitroreductase activity in liver and other rat tissues [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Dual-Mechanism Action of Nifurtimox and Induced Stress in Parasites
Introduction
Nifurtimox, a nitrofuran derivative, has been a cornerstone in the treatment of parasitic infections, notably Chagas disease caused by Trypanosoma cruzi and Human African Trypanosomiasis (Trypanosoma brucei)[1]. Administered as a prodrug, its efficacy relies on intracellular bioactivation within the parasite. For decades, the prevailing hypothesis centered on the induction of overwhelming oxidative stress through the generation of reactive oxygen species (ROS). However, seminal research in the last 15 years has unveiled a more nuanced and specific mechanism involving reductive activation by a parasite-specific enzyme, leading to cytotoxic nitrile metabolites. This guide provides a detailed technical overview of these two proposed—and potentially complementary—mechanisms of action, the parasite's defense systems, and the experimental protocols required to investigate these phenomena.
The Dual-Mechanism Controversy: Oxidative Stress vs. Reductive Activation
The mode of action of this compound is not fully elucidated, with compelling evidence supporting two distinct pathways. The selectivity of this compound is fundamentally linked to the unique enzymatic repertoire of the parasite, particularly its nitroreductases (NTRs)[2][3].
Mechanism 1: The Oxidative Stress Hypothesis via Type II Nitroreductases
The historically accepted model posits that this compound toxicity arises from the generation of oxidative stress[3][4]. This pathway is primarily mediated by Type II (oxygen-sensitive) nitroreductases , which are flavoproteins found in both the parasite and the mammalian host[2][4].
The process unfolds as follows:
-
One-Electron Reduction : A Type II NTR donates a single electron to the nitro group of this compound, forming a nitro anion radical[5].
-
Futile Redox Cycling : In the presence of molecular oxygen (O₂), this highly unstable radical rapidly transfers the electron to O₂, regenerating the parent this compound molecule and producing a superoxide radical (O₂•⁻)[2].
-
ROS Cascade : The generated superoxide can be converted to hydrogen peroxide (H₂O₂) by the parasite's superoxide dismutase (SOD) enzymes. These ROS can inflict widespread damage on cellular components[6].
This continuous "futile cycling" acts as a catalytic engine for massive ROS production, overwhelming the parasite's antioxidant defenses and leading to damage of DNA, lipids, and proteins[7][8]. While this mechanism does occur, particularly in host cells, its role as the primary trypanocidal driver has been questioned due to the high concentrations of this compound required to observe significant redox cycling[2][5].
Figure 1: The Oxidative Stress pathway of this compound action.
Mechanism 2: The Reductive Activation Hypothesis via Type I Nitroreductase
More recent and compelling evidence points to an alternative mechanism that is central to the parasite's specific vulnerability. This pathway involves a Type I (oxygen-insensitive) nitroreductase (NTR) , an enzyme abundantly expressed in trypanosomes but rare in eukaryotes[2][3].
The key steps are:
-
Two-Electron Reduction : The parasite's mitochondrial Type I NTR catalyzes a two-electron reduction of this compound's nitro group. This is an oxygen-insensitive process and does not result in significant ROS generation[4][9].
-
Metabolite Formation : This reduction leads to the fragmentation of the furan ring and the formation of a highly toxic, unsaturated open-chain nitrile metabolite[1][2][4].
-
Direct Cytotoxicity : This nitrile metabolite is a reactive electrophile that can form adducts with various cellular macromolecules, causing widespread, non-specific damage and inhibiting cell growth[2][4].
Crucially, the generated nitrile metabolite is equally toxic to both parasite and mammalian cells. Therefore, the selectivity of this compound is not due to the metabolite's target, but rather to the parasite-specific expression of the Type I NTR enzyme required for its production[1][4][10]. Loss or downregulation of this enzyme is a key mechanism of this compound resistance[3].
Figure 2: The Reductive Activation pathway of this compound action.
| Parameter | Oxidative Stress (Type II NTR) | Reductive Activation (Type I NTR) |
| Key Enzyme | Oxygen-sensitive Type II Nitroreductase | Oxygen-insensitive Type I Nitroreductase |
| Enzyme Location | Host and Parasite | Primarily Parasite Mitochondria[3] |
| Electron Transfer | Single electron (1e⁻) | Two electrons (2e⁻) |
| Primary Product | Reactive Oxygen Species (O₂•⁻) | Unsaturated open-chain nitrile[1][4] |
| Oxygen Dependence | Required for futile cycling | Insensitive to oxygen[4][9] |
| Basis of Selectivity | Less robust antioxidant defenses in parasite | Parasite-specific expression of activating enzyme[1][10] |
Table 1: Comparison of the two proposed mechanisms of this compound action.
The Parasite's Antioxidant Defense System
Trypanosomatids possess a unique and robust antioxidant system to cope with oxidative stress, which is distinct from their mammalian hosts. This system is a critical factor in the parasite's response to this compound, particularly if the oxidative stress pathway is engaged. The central molecule is trypanothione , a conjugate of glutathione and spermidine[6].
The key components include:
-
Trypanothione [T(SH)₂] : The primary low-molecular-weight thiol that neutralizes ROS and detoxifies electrophiles[6].
-
Trypanothione Reductase (TryR) : An essential NADPH-dependent flavoenzyme that maintains the pool of reduced trypanothione [T(SH)₂]. It is a validated drug target as it is absent in humans[6].
-
Peroxidases (e.g., Tryparedoxin Peroxidase) : Enzymes that use trypanothione to reduce hydrogen peroxide and other hydroperoxides.
-
Superoxide Dismutases (FeSODs) : Metalloenzymes that catalyze the dismutation of superoxide into oxygen and hydrogen peroxide. Parasites lacking FeSOD have shown increased sensitivity to this compound[3].
This compound treatment can lead to a significant reduction in the parasite's intracellular thiol levels, although this is not always directly linked to ROS production, suggesting that the nitrile metabolite may also be neutralized by trypanothione conjugation[5][6].
Methodologies for Investigating this compound-Induced Stress
To dissect the mechanisms of this compound action, a series of validated quantitative assays are required. The following section provides step-by-step protocols for core experiments.
Experimental Protocol 1: Nitroreductase Activity Assay
This spectrophotometric assay measures the activity of Type I NTR by monitoring the reduction of this compound, which is coupled to the oxidation of NADH.
Principle: The reduction of the nitrofuran chromophore in this compound by NTR using NADH as an electron donor leads to a decrease in absorbance at a specific wavelength, which can be monitored over time.
Methodology:
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
NADH Stock: 10 mM in assay buffer. Prepare fresh.
-
This compound Stock: 10 mM in DMSO.
-
Enzyme Preparation: Purified recombinant Type I NTR or parasite lysate.
-
-
Assay Setup (1 mL reaction volume in a cuvette) :
-
To the cuvette, add 950 µL of Assay Buffer.
-
Add 10 µL of 10 mM NADH stock (final concentration: 100 µM).
-
Add 10 µL of 10 mM this compound stock (final concentration: 100 µM)[3].
-
Mix by inversion and incubate at room temperature for 5 minutes.
-
-
Measurement :
-
Place the cuvette in a spectrophotometer and measure the background rate of NADH oxidation at 340 nm (for NADH consumption) or this compound reduction at 435 nm [4].
-
Initiate the reaction by adding 20-50 µL of the enzyme preparation (e.g., 20 µg of recombinant protein)[4].
-
Immediately begin recording the decrease in absorbance every 15 seconds for 5-10 minutes.
-
-
Calculation :
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹) to convert the rate to µmoles of NADH oxidized per minute per mg of protein.
-
Figure 3: Experimental workflow for the Nitroreductase Activity Assay.
Experimental Protocol 2: Detection of Superoxide Radicals
This protocol uses the fluorescent probe Dihydroethidium (DHE) coupled with High-Performance Liquid Chromatography (HPLC) to specifically detect intracellular superoxide.
Principle: DHE is oxidized by superoxide to form a specific fluorescent product, 2-hydroxyethidium (2-OH-E⁺). Other oxidants produce ethidium (E⁺). HPLC is essential to separate and specifically quantify 2-OH-E⁺, providing a reliable measure of superoxide production[11][12].
Methodology:
-
Parasite Preparation :
-
Harvest T. cruzi epimastigotes or trypomastigotes in mid-log phase (e.g., 5 x 10⁷ cells/mL).
-
Wash twice with phosphate-buffered saline (PBS).
-
-
DHE Loading :
-
Resuspend parasites in PBS containing 50 µM Dihydroethidium (DHE)[11].
-
Incubate for 30-40 minutes at 37°C in the dark.
-
Wash cells twice with PBS to remove unincorporated probe.
-
-
This compound Treatment :
-
Resuspend DHE-loaded cells in fresh buffer.
-
Add this compound to the desired final concentration (e.g., 10-100 µM). A control group should receive only the vehicle (DMSO).
-
Incubate for the desired time (e.g., 2 hours) at 37°C.
-
-
Extraction :
-
Pellet the cells by centrifugation.
-
Lyse the cells and perform an organic extraction of DHE-derived products using acetonitrile (ACN)[11].
-
Centrifuge to precipitate proteins and collect the ACN supernatant.
-
Dry the supernatant in a vacuum evaporator.
-
-
HPLC Analysis :
-
Quantification :
-
Identify and integrate the peaks corresponding to 2-OH-E⁺ and E⁺ based on retention times of pure standards.
-
Normalize the 2-OH-E⁺ peak area to cell number or protein content to quantify superoxide production.
-
Experimental Protocol 3: Assessment of Lipid Peroxidation (TBARS Assay)
This colorimetric assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation, as an indicator of oxidative damage to cell membranes.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct (MDA-TBA₂), which can be measured spectrophotometrically at 532 nm[13][14].
Methodology:
-
Sample Preparation :
-
Treat parasites with this compound as described in Protocol 2.
-
After incubation, wash and lyse the parasites (e.g., by sonication in RIPA buffer)[13].
-
Determine the protein concentration of the lysate for normalization.
-
-
Protein Precipitation :
-
Reaction :
-
Measurement :
-
Transfer 150 µL of the reaction mixture (in duplicate) to a 96-well plate.
-
Read the absorbance at 532 nm using a microplate reader[13].
-
-
Quantification :
-
Prepare a standard curve using a malondialdehyde (MDA) standard.
-
Calculate the concentration of MDA in the samples from the standard curve.
-
Express the results as nmol of MDA per mg of protein.
-
Conclusion
The mechanism of action of this compound against trypanosomatid parasites is more complex than a simple induction of oxidative stress. While the generation of ROS via Type II nitroreductases likely contributes to its overall effect, the primary basis for its selective toxicity appears to be the activation by a parasite-specific Type I nitroreductase, which produces a highly cytotoxic unsaturated nitrile metabolite[1][3][4]. This dual-mechanism understanding is critical for the rational development of new drugs and for combating the emergence of resistance. The experimental protocols detailed herein provide a robust framework for researchers to further dissect these pathways, quantify the resulting cellular stress, and evaluate novel trypanocidal compounds.
References
-
Hall, B. S., Bot, C., & Wilkinson, S. R. (2011). This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites. Journal of Biological Chemistry, 286(15), 13088–13095. [Link]
-
Pang, S. S., Schinckel, T., Lang, B., et al. (2022). Structural and Mechanistic Investigation of the Unusual Metabolism of this compound. Chemical Research in Toxicology, 35(11), 2008–2020. [Link]
-
Maya, J. D., Cassels, B. K., Iturriaga-Vásquez, P., et al. (2008). Mode of action of natural and synthetic drugs against Trypanosoma cruzi and their interaction with the mammalian host. Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology, 146(4), 601-620. [Link]
-
Lang, B., Schinckel, T., Schug, B., et al. (2023). In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites. Clinical Pharmacology & Therapeutics. [Link]
-
Cerecetto, H., & González, M. (2011). Antiparasitic prodrug this compound: revisiting its activation mechanism. Future Medicinal Chemistry, 3(8), 939-942. [Link]
-
Pang, S. S., Schinckel, T., Lang, B., et al. (2022). Structural and Mechanistic Investigation of the Unusual Metabolism of this compound. ACS Publications. [Link]
-
Spangenberg, T., & Brun, R. (2015). Trypanothione Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach. PLoS ONE, 10(6), e0128213. [Link]
-
Hall, B. S., Bot, C., & Wilkinson, S. R. (2011). This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites. Journal of Biological Chemistry, 286(15), 13088-13095. [Link]
-
Patterson, S., & Fairlamb, A. H. (2019). Current and Future Prospects of Nitro-compounds as Drugs for Trypanosomiasis and Leishmaniasis. Current Medicinal Chemistry, 26(24), 4454-4475. [Link]
-
Wilkinson, S. R., Taylor, M. C., Horn, D., Kelly, J. M., & Fairlamb, A. H. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences, 105(13), 5022-5027. [Link]
-
Holloway, G. A., Charman, S. A., Fairlamb, A. H., et al. (2009). Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity. Antimicrobial Agents and Chemotherapy, 53(7), 2824-2833. [Link]
-
Paiva, C. N., & Bozza, M. T. (2020). NOX2-derived superoxide radical is crucial to control acute Trypanosoma cruzi infection. Redox Biology, 34, 101528. [Link]
-
Salomon, C., Quassinti, L., Bramucci, M., et al. (2015). Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease. PLoS Neglected Tropical Diseases, 9(12), e0004293. [Link]
-
DiaComp. (2019). Thiobarbituric acid reactive substances (TBARS) Assay. protocols.io. [Link]
-
Valavanidis, A., Vlachogianni, T., & Fiotakis, C. (2013). Lipid Peroxidation (TBARS) in Biological Samples. In Methods in Molecular Biology, vol 1028. Humana Press. [Link]
-
Boiani, M., Piacenza, L., Hernández, P., et al. (2010). Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved?. Biochemical Pharmacology, 79(12), 1736-1745. [Link]
-
Dikalov, S. I., & Harrison, D. G. (2017). Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation. In Methods in Molecular Biology, vol 1527. Humana Press. [Link]
Sources
- 1. This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiparasitic prodrug this compound: revisiting its activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NOX2-derived superoxide radical is crucial to control acute Trypanosoma cruzi infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 14. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Chemical Properties and DMSO Solubility of Nifurtimox
This guide provides a comprehensive technical overview of the chemical properties of Nifurtimox and detailed protocols for its solubilization in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. This document emphasizes the scientific rationale behind procedural steps to ensure reproducibility and the integrity of experimental outcomes.
Introduction to this compound: A Nitrofuran Antiprotozoal Agent
This compound is a nitrofuran derivative primarily recognized for its therapeutic role in treating parasitic infections, most notably Chagas disease (American trypanosomiasis) caused by Trypanosoma cruzi and sleeping sickness (African trypanosomiasis).[1][2] Its mechanism of action, while not fully elucidated, is believed to involve the generation of cytotoxic metabolites and reactive oxygen species upon nitroreduction within the parasite, leading to significant DNA damage and cell death.[2][3] Understanding the fundamental chemical and physical properties of this compound is paramount for its effective application in both preclinical research and clinical settings.
Core Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical characteristics of this compound is the foundation for its proper handling, formulation, and application in experimental research. These properties dictate its behavior in various solvent systems and its stability under different conditions.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 3-methyl-N-[(5-nitro-2-furanyl)methylene]-4-thiomorpholinamine 1,1-dioxide | [4] |
| CAS Number | 23256-30-6 | [5] |
| Molecular Formula | C₁₀H₁₃N₃O₅S | [5] |
| Molecular Weight | 287.29 g/mol | [5][6] |
| Appearance | Light yellow to yellow solid | [7] |
| Melting Point | 177-183 °C | [6] |
| pKa | -1.01 ± 0.40 | [6] |
| LogP | -0.27 | [6] |
The molecular structure of this compound, characterized by a nitrofuran ring, is central to its biological activity. The presence of this group, however, also contributes to its limited solubility in aqueous media, a critical challenge in its formulation and delivery.
Solubility Profile of this compound with a Focus on DMSO
The poor aqueous solubility of this compound necessitates the use of organic solvents for the preparation of stock solutions for in vitro studies. DMSO is a commonly employed solvent due to its high solubilizing capacity for a wide range of organic compounds.
Quantitative Solubility in DMSO
Reported solubility values for this compound in DMSO vary, with figures of 20 mg/mL and 57 mg/mL being cited.[4][8] This discrepancy can be attributed to several experimental variables:
-
Purity and Water Content of DMSO: DMSO is highly hygroscopic. The presence of water can significantly reduce its ability to solubilize hydrophobic compounds. For this reason, the use of anhydrous or high-purity DMSO is crucial for achieving maximal solubility and preventing precipitation.
-
Temperature: Solubility is generally temperature-dependent. While specific studies on the temperature-solubility curve of this compound in DMSO are not widely available, it is a common practice to gently warm the solution to aid dissolution.
-
Equilibration Time and Agitation: The methodology used to determine solubility, including the time allowed for the solution to reach equilibrium and the method of agitation, can influence the final measured value.
Aqueous Solubility
For context, the aqueous solubility of this compound is exceedingly low. This underscores the necessity of using organic solvents like DMSO for preparing concentrated stock solutions for biological assays.
Stability in DMSO and Aqueous Dilutions
While this compound in a pure DMSO stock solution is generally stable, its stability can be compromised upon dilution into aqueous media, such as cell culture medium. This compound is known to be unstable in biological matrices like urine and feces, undergoing degradation through reductive and nucleophilic modifications. Therefore, it is best practice to prepare fresh dilutions from the DMSO stock for each experiment and to minimize the time the compound spends in aqueous solutions before being added to the experimental system.
Experimental Protocol: Preparation of this compound Stock Solutions in DMSO
This section provides a detailed, step-by-step protocol for the preparation of a this compound stock solution in DMSO. The rationale behind each step is explained to ensure a self-validating and reproducible workflow.
Diagram 1: Workflow for Preparing a Stable this compound-DMSO Stock Solution
Caption: Workflow for the preparation and storage of this compound in DMSO.
Materials and Reagents
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber or opaque microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
Step-by-Step Methodology
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a fume hood or a designated area for handling chemical powders.
-
Causality: Precise weighing is critical for achieving an accurate final concentration of the stock solution.
-
-
Solvent Addition: Transfer the weighed this compound to a sterile, light-protecting tube. Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL).
-
Causality: Using anhydrous DMSO is essential to maximize solubility. Light-protecting tubes are recommended as nitrofuran compounds can be light-sensitive.
-
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Causality: Vigorous mixing increases the surface area of the solute in contact with the solvent, accelerating dissolution.
-
-
Gentle Warming (Optional): If the this compound does not fully dissolve after vortexing, warm the solution in a water bath or on a heat block at 37°C for 5-10 minutes. Vortex again.
-
Causality: A modest increase in temperature can enhance the solubility of many compounds. Avoid excessive heat, which could potentially degrade the compound.
-
-
Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.
-
Causality: A clear solution indicates complete dissolution, which is necessary for accurate dosing in subsequent experiments.
-
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque cryovials. Store the aliquots at -20°C or -80°C.
-
Causality: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock solution. Storage at low temperatures minimizes chemical degradation over time.
-
Best Practices for Use in Cell Culture
When using the this compound-DMSO stock solution for in vitro assays, it is crucial to minimize the final concentration of DMSO in the cell culture medium, as DMSO can have cytotoxic effects. A final DMSO concentration of less than 0.5% (v/v) is generally considered acceptable for most cell lines. Always prepare fresh dilutions of the stock solution in the appropriate culture medium immediately before use.
Conclusion
This compound is a valuable research compound with important therapeutic applications. Its effective use in a laboratory setting is contingent upon a clear understanding of its chemical properties and proper handling, particularly with regard to its limited aqueous solubility. By employing anhydrous DMSO and following the detailed protocol outlined in this guide, researchers can prepare stable, accurately concentrated stock solutions of this compound, thereby ensuring the reliability and reproducibility of their experimental results.
References
-
PubChem. This compound | C10H13N3O5S | CID 6842999. [Link]
-
ResearchGate. The chemical structure of this compound (CAS No. 23256‐30‐6; molecular...). [Link]
-
Drugs.com. This compound Monograph for Professionals. [Link]
-
ResearchGate. Chemical structures of this compound, benznidazole, fexinidazole, posaconazole, ravuconazole and 2-(((5-nitrofuran-2-yl)methylene)amino)phenol.. [Link]
-
KEGG DRUG. This compound. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. This compound. [Link]
-
Wikipedia. This compound. [Link]
-
NCBI Bookshelf. This compound - LiverTox. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Mechanistic Investigation of the Unusual Metabolism of this compound | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel cosolvent systems for this compound: improving solubility, trypanocidal efficacy, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Nifurtimox Structure-Activity Relationship Studies: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) studies of nifurtimox, a critical nitrofuran derivative used in the treatment of trypanosomiasis. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic intricacies of this compound, the rationale behind the design of its analogs, and the experimental and computational methodologies employed to elucidate its mode of action and improve its therapeutic profile.
The Dual-Edged Sword: Understanding the Mechanism of Action of this compound
This compound is a prodrug, meaning its therapeutic activity is dependent on its metabolic activation within the target parasite, primarily Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (the causative agent of African trypanosomiasis).[1][2] The central tenet of this compound's mechanism revolves around the reduction of its 5-nitrofuran group, a process preferentially catalyzed by parasitic nitroreductases.[1][3]
Reductive Activation: The Key to Trypanocidal Activity
The selective toxicity of this compound hinges on the presence of specific nitroreductases (NTRs) in trypanosomes that are absent or have significantly lower activity in mammalian host cells.[4] These enzymes, particularly type I nitroreductases, are oxygen-insensitive and catalyze a two-electron reduction of the 5-nitro group.[3] This activation cascade generates a series of highly reactive and cytotoxic intermediates.
A pivotal discovery in understanding this compound's mechanism was the identification of an unsaturated open-chain nitrile as a key cytotoxic metabolite.[3] This finding shifted the long-held belief that oxidative stress was the sole mechanism of action. The current understanding posits a dual mechanism:
-
Reductive Pathway: The primary mechanism involves the reduction of the 5-nitrofuran ring by a type I NTR, leading to the formation of cytotoxic nitrile metabolites that can cause widespread cellular damage.[3]
-
Oxidative Stress Pathway: While not the sole mechanism, the generation of reactive oxygen species (ROS) still contributes to the drug's efficacy. The nitroaromatic core of this compound can undergo redox cycling, leading to the production of superoxide anions and subsequent oxidative damage to DNA, lipids, and proteins.[5][6]
The interplay between these two pathways likely contributes to the overall trypanocidal effect of this compound.
Caption: this compound's dual mechanism of action.
Structure-Activity Relationship (SAR) of this compound Analogs
The core of this compound SAR studies lies in modifying its chemical structure to enhance trypanocidal activity, improve selectivity, and overcome drug resistance. The this compound scaffold consists of a 5-nitrofuran ring linked via a hydrazone bridge to a 3-methyl-4-aminothiomorpholine-1,1-dioxide moiety.
The Indispensable 5-Nitro Group
The 5-nitrofuran moiety is the cornerstone of this compound's activity. Analogs lacking this group exhibit a significant drop in or complete loss of trypanocidal efficacy.[7][8] This underscores the critical role of the nitro group in the reductive activation process.
Modifications of the Side Chain
The thiomorpholine dioxide side chain has been a primary target for modification to improve the drug's physicochemical properties and biological activity. Key observations from SAR studies include:
-
Substitution on the Thiomorpholine Ring: Introducing substituents on the thiomorpholine ring can modulate the lipophilicity and, consequently, the cell permeability of the analogs.
-
Replacement of the Thiomorpholine Ring: Replacing the thiomorpholine ring with other heterocyclic systems has been explored to investigate the impact on activity and toxicity. For instance, analogs with 1,2,4-triazol-4-yl and pyridin-1-yl groups have shown superior activity against T. cruzi.[9]
-
Nature of the Linker: The hydrazone linker connecting the 5-nitrofuran ring and the side chain is also crucial for activity. Modifications to this linker can affect the electronic properties and conformation of the molecule, influencing its interaction with nitroreductases.
Quantitative SAR (QSAR) Studies
Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been instrumental in rationalizing the SAR of 5-nitrofuryl derivatives.[1] These studies have highlighted the importance of:
-
Hydrogen Bonding: A specific hydrogen-bonding pattern around the carbonyl or thiocarbonyl moieties in the side chain is crucial for activity.[1]
-
Hydrophobicity: The presence of hydrophobic lateral chains is a key requirement for potent trypanocidal activity.[1]
These computational models provide a framework for the rational design of new, more potent this compound analogs.
| Compound/Analog | Modification | T. cruzi Activity (IC50/EC50) | Reference |
| This compound | - | ~2.5 - 5.7 µM (amastigotes) | [10] |
| Analog 1 | Replacement of thiomorpholine with 1,2,4-triazol-4-yl | More potent than this compound | [9] |
| Analog 2 | Replacement of thiomorpholine with pyridin-1-yl | More potent than this compound | [9] |
| Nitrofurantoin Analog (n=11) | Long alkyl chain (11 carbons) | < 0.34 µM | [4] |
| Nitrofurantoin Analog (n=12) | Long alkyl chain (12 carbons) | < 0.34 µM | [4] |
| 2-Nitropyrrole Derivative 18 | Replacement of 5-nitrofuran with 2-nitropyrrole | 3.6 ± 1.8 µM (amastigotes) | [2] |
Table 1: Structure-Activity Relationship of this compound and its Analogs. This table summarizes the impact of key structural modifications on the anti-T. cruzi activity.
Experimental Protocols for SAR Studies
A robust and standardized set of in vitro and in vivo assays is essential for the systematic evaluation of this compound analogs.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a convergent approach. A common strategy is the condensation reaction between a 5-nitrofuran-2-carbaldehyde and an appropriate N-acylhydrazide or amine.[2][11]
Step-by-Step Synthesis Protocol (General):
-
Preparation of the 5-nitrofuran-2-carbaldehyde: This starting material is often commercially available or can be synthesized via the nitration of furfural.
-
Synthesis of the Side Chain Moiety: The desired heterocyclic or aliphatic side chain with a primary amine or hydrazide functionality is synthesized separately.
-
Condensation Reaction: The 5-nitrofuran-2-carbaldehyde and the side chain moiety are reacted in a suitable solvent (e.g., ethanol, DMSO) with a catalytic amount of acid (e.g., HCl).[11]
-
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
-
Characterization: The structure of the synthesized analog is confirmed using spectroscopic methods like NMR, IR, and mass spectrometry.
Caption: General workflow for the synthesis of this compound analogs.
In Vitro Anti-Trypanosomal Activity Assays
The evaluation of the trypanocidal activity of this compound analogs is typically performed against different life cycle stages of T. cruzi:
-
Epimastigotes: The replicative, non-infective stage found in the insect vector.
-
Trypomastigotes: The non-replicative, infective stage found in the mammalian host's bloodstream.
-
Amastigotes: The replicative, intracellular stage found within host cells.
Protocol for In Vitro Assay against Intracellular Amastigotes:
-
Cell Culture: Maintain a suitable host cell line (e.g., Vero, L929) in appropriate culture medium.
-
Infection: Infect the host cells with trypomastigotes at a defined multiplicity of infection (MOI).
-
Compound Treatment: After allowing the trypomastigotes to invade the host cells, wash away any remaining extracellular parasites and add fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for amastigote replication (e.g., 72-96 hours).
-
Quantification: Determine the number of intracellular amastigotes using a suitable method, such as:
-
Microscopy: Giemsa staining followed by manual counting of amastigotes per cell.
-
Reporter Gene Assays: Using parasite strains expressing reporter genes like β-galactosidase or luciferase.
-
High-Content Imaging: Automated microscopy and image analysis for high-throughput screening.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) by fitting the dose-response data to a suitable model.
Nitroreductase Activity Assay
This assay is crucial for determining if a this compound analog is a substrate for the parasitic nitroreductases.
Spectrophotometric Nitroreductase Assay Protocol:
-
Enzyme Source: Use purified recombinant trypanosomal type I nitroreductase.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a reducing agent (e.g., NADH or NADPH), and the test compound.
-
Reaction Initiation: Initiate the reaction by adding the nitroreductase enzyme.
-
Measurement: Monitor the decrease in absorbance of NADH or NADPH at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to the nitroreductase activity.
-
Data Analysis: Calculate the kinetic parameters (e.g., Km, Vmax) for the test compound.
Assays for Mechanism of Action Elucidation
To investigate the downstream effects of this compound analogs, several assays can be employed:
-
ROS Detection: Use fluorescent probes like CellROX or MitoSOX to measure the levels of intracellular and mitochondrial reactive oxygen species.[3][12]
-
Mitochondrial Membrane Potential Assay: Employ fluorescent dyes like JC-1 or TMRE to assess changes in the mitochondrial membrane potential, an indicator of mitochondrial dysfunction.[13][14]
-
ATP Level Measurement: Quantify intracellular ATP levels using luciferase-based assays to determine the impact on the parasite's energy metabolism.[13][14]
Computational Approaches in this compound SAR
In silico methods play a vital role in accelerating the drug discovery process for this compound analogs.
Molecular Docking
Molecular docking simulations are used to predict the binding mode and affinity of this compound analogs to their target proteins, primarily trypanothione reductase and nitroreductase.[5][15] These studies can:
-
Identify Key Interactions: Reveal the specific amino acid residues involved in binding, providing insights into the molecular basis of activity.
-
Guide Analog Design: Help in designing new analogs with improved binding affinity and selectivity.
-
Virtual Screening: Screen large compound libraries to identify potential new hits.
Caption: A simplified workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][16][17] For this compound analogs, QSAR studies can:
-
Identify Key Descriptors: Determine the physicochemical properties (e.g., electronic, steric, hydrophobic) that are most important for trypanocidal activity.
-
Predict the Activity of New Compounds: Estimate the biological activity of newly designed analogs before their synthesis, saving time and resources.
-
Provide Mechanistic Insights: Offer clues about the mechanism of action by identifying the structural features that are crucial for activity.
Future Directions and Conclusion
The development of new drugs for Chagas disease and African trypanosomiasis remains a critical global health priority. SAR studies on this compound have provided invaluable insights into the molecular requirements for trypanocidal activity. Future research should focus on:
-
Designing Analogs with Improved Safety Profiles: Reducing the off-target effects and toxicity of this compound is a key challenge.
-
Overcoming Drug Resistance: Understanding the mechanisms of resistance and designing analogs that can circumvent them is crucial.
-
Exploring Novel Scaffolds: Moving beyond the traditional 5-nitrofuran scaffold to identify new chemotypes with potent anti-trypanosomal activity.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals working on this compound and related compounds. By integrating rational drug design, robust experimental evaluation, and advanced computational methods, the scientific community can continue to make significant strides in the fight against neglected tropical diseases.
References
- 1. New potent 5-nitrofuryl derivatives as inhibitors of Trypanosoma cruzi growth. 3D-QSAR (CoMFA) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Docking-Based Virtual Screening of FDA-Approved Drugs Using Trypanothione Reductase Identified New Trypanocidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antitrypanosomal activity of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity [frontiersin.org]
- 13. Mitochondrial Imbalance of Trypanosoma cruzi Induced by the Marine Alkaloid 6-Bromo-2′-de-N-Methylaplysinopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Two-dimensional QSAR-driven virtual screening for potential therapeutics against Trypanosoma cruzi [frontiersin.org]
Investigating the metabolic pathways of Nifurtimox
An In-Depth Technical Guide to the Metabolic Pathways of Nifurtimox
Executive Summary
This compound, a cornerstone in the treatment of trypanosomal infections, operates as a prodrug whose efficacy is intrinsically linked to its complex metabolic activation and subsequent biotransformation. This guide provides a detailed exploration of the metabolic pathways governing this compound, moving beyond a simple description of its mechanism to a deeper analysis of the enzymatic processes, cytotoxic products, and detoxification routes. We will dissect the dual nature of its reductive activation, highlighting the parasite-specific pathway that ensures its therapeutic window and the parallel oxidative stress-inducing cycle. Furthermore, this document details the extensive mammalian metabolism that leads to a complex profile of metabolites, largely independent of classical hepatic enzyme systems. Methodological insights and detailed protocols for investigating these pathways are provided to equip researchers with the practical knowledge required for further study in this field.
The Principle of Selective Toxicity: Reductive Activation
This compound is not inherently toxic but requires bioactivation to exert its trypanocidal effects. The central event in its mechanism of action is the reduction of its 5-nitrofuran ring.[1][2] This process is catalyzed by nitroreductases (NTRs), a class of flavin-dependent enzymes. The selectivity of this compound against trypanosomes versus mammalian host cells is primarily due to the differential expression and activity of two distinct types of NTRs.[3][4]
-
Type I Nitroreductases (Oxygen-Insensitive): These enzymes are abundantly expressed in trypanosomes but are rare in eukaryotes.[4][5] They catalyze a two-electron reduction of the nitro group on this compound. This reaction is insensitive to the presence of molecular oxygen and is the key to the drug's primary therapeutic effect.[6] The reduction does not lead to the generation of reactive oxygen species (ROS) but instead produces a highly cytotoxic, unsaturated open-chain nitrile metabolite.[2][6][7] This nitrile is a potent inhibitor of both parasite and mammalian cell growth, but its formation is localized within the parasite, thereby minimizing host toxicity.[6][7] The discovery of this pathway was a pivotal shift from the long-held belief that oxidative stress was the sole mechanism of action.
-
Type II Nitroreductases (Oxygen-Sensitive): These enzymes are present in both trypanosomes and mammalian cells.[3][4] They perform a one-electron reduction of this compound, generating a nitro anion radical.[8][9] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent this compound in a process known as "futile cycling".[4] This redox cycle generates superoxide radicals and other reactive oxygen species (ROS), leading to significant oxidative stress, which damages parasite DNA, lipids, and proteins.[1][10][11] While this pathway contributes to the drug's overall effect, the primary trypanocidal action is now attributed to the cytotoxic metabolites generated by Type I NTRs.[6]
Diagram: this compound Bioactivation Pathways
Caption: Dual metabolic activation pathways of this compound.
Mammalian Biotransformation and Detoxification
Contrary to the targeted activation within the parasite, this compound undergoes extensive and unusual metabolism in mammals. Historical studies using radiolabeled drug showed rapid and near-complete excretion of the radiolabel, yet only trace amounts of the unchanged parent drug were ever recovered, pointing to comprehensive biotransformation.[4][12]
Recent, more sophisticated analyses using high-resolution mass spectrometry (HRMS) have revealed a complex profile of at least 30 metabolites. A key finding is that this metabolism is not primarily mediated by classical drug-metabolizing enzyme systems like cytochrome P450s (CYPs) or UDP-glucuronosyltransferases (UGTs) in the liver.[12] Instead, the biotransformation is driven by non-enzymatic and enzymatic reductive processes and nucleophilic modifications.[13]
In humans and rats, six metabolites (designated M-1 to M-6) are predominant. Of these, only M-4 and M-6 achieve significant systemic exposure in humans.[13][14] Structural elucidation has identified M-4 as a cysteine conjugate and M-5 as an N-acetylcysteine conjugate.[15] The presence of these thioether derivatives strongly suggests that a major detoxification route involves the mercapturic acid pathway, where the reactive nitrile or other electrophilic intermediates formed from this compound are conjugated with glutathione (GSH) and subsequently processed.
Table: Key Enzymes and Products in this compound Metabolism
| Enzyme/System | Location | Key Process | Primary Product(s) | Significance |
| Type I Nitroreductase | Trypanosome Mitochondria | Oxygen-insensitive 2e⁻ reduction | Unsaturated open-chain nitrile | Primary therapeutic mechanism; selective toxicity[5][6] |
| Type II Nitroreductase | Mammalian & Trypanosome Cells | Oxygen-sensitive 1e⁻ reduction | Nitro anion radical, ROS | Contributes to oxidative stress; futile cycling[3][4] |
| Glutathione S-Transferases (GSTs) & Mercapturic Acid Pathway | Mammalian Liver & Tissues | Nucleophilic conjugation | Cysteine (M-4) and N-acetylcysteine (M-5) derivatives | Major detoxification pathway in the host[12][15] |
| Xanthine Oxidoreductase | Mammalian Tissues (e.g., mammary) | Reductive biotransformation | Reactive metabolites | Potential source of tissue-specific toxicity[16] |
Methodologies for Investigating this compound Metabolism
The elucidation of these complex pathways requires robust analytical techniques. The unusual nature of this compound metabolism, particularly its independence from standard hepatic enzyme systems, renders many conventional in vitro models, such as liver microsome assays, largely uninformative.[4][12]
Experimental Protocol 1: In Vitro Bioactivation with Recombinant Nitroreductase
Causality: To definitively prove that a specific enzyme is responsible for drug activation, it must be studied in isolation. This protocol uses a purified, recombinant form of the trypanosomal Type I nitroreductase to demonstrate its direct role in converting this compound into its cytotoxic nitrile metabolite, free from the confounding variables of a cellular environment.
Methodology:
-
Expression and Purification: Express the gene for T. cruzi or T. brucei Type I NTR in an E. coli expression system. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
Reaction Setup: In an anaerobic chamber, prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
Purified recombinant Type I NTR
-
This compound (substrate)
-
NADH or NADPH (cofactor)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzyme.
-
Sample Analysis: Centrifuge the sample to pellet the precipitated protein. Analyze the supernatant using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify the formation of the unsaturated open-chain nitrile metabolite.[6]
-
Validation: A control reaction lacking the enzyme or the cofactor should show no conversion of this compound, confirming the enzymatic and cofactor-dependent nature of the reaction.
Experimental Protocol 2: Metabolite Identification in Human Plasma
Causality: To understand the in vivo fate and detoxification of a drug, metabolites must be identified directly from biological matrices of treated subjects. This protocol provides a robust workflow for discovering and structurally characterizing this compound metabolites from human plasma using the gold-standard LC-HRMS/MS technique.
Methodology:
-
Sample Collection: Collect blood samples from human subjects at various time points following oral administration of this compound.[13] Process the blood to obtain plasma and store at -80°C.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., stable isotope-labeled this compound) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Analysis by LC-HRMS/MS:
-
Transfer the clear supernatant to an autosampler vial.
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Elute metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in both full scan MS and data-dependent MS/MS modes.[17][18]
-
-
Data Processing:
-
Process the raw data using metabolite identification software. Search for potential metabolites by predicting common metabolic transformations and identifying mass shifts relative to the parent drug.
-
A specific scouting method can be developed based on the unique isotopic signature of the sulfur atom in this compound (natural abundance of ³⁴S).
-
-
Structure Elucidation: Propose metabolite structures based on accurate mass measurements (which suggest elemental composition) and interpretation of the MS/MS fragmentation patterns.[17]
-
Validation: For definitive identification, synthesize the proposed structures of the most abundant metabolites (e.g., M-4, M-6) and compare their chromatographic retention times and MS/MS fragmentation spectra with the metabolites detected in the plasma samples. This provides an unequivocal confirmation of their identity.[4][13]
Diagram: Workflow for In Vivo Metabolite Identification
Caption: A typical workflow for identifying this compound metabolites in plasma.
Conclusion and Future Directions
The metabolic pathways of this compound are a fascinating case study in selective pharmacology. Its efficacy hinges on a parasite-specific Type I nitroreductase that generates a lethal nitrile metabolite, a mechanism distinct from the more generalized oxidative stress induced by Type II nitroreductases. In the mammalian host, the drug undergoes extensive and atypical biotransformation, primarily through reductive and nucleophilic pathways, leading to a multitude of metabolites that are cleared via routes like the mercapturic acid pathway. This metabolism occurs largely outside the canonical hepatic enzyme systems, a critical consideration for predicting drug-drug interactions, which for this compound and its major metabolites appear to be low.[13][14]
Future research should focus on further characterizing the specific enzymes involved in mammalian detoxification, understanding the potential for inter-individual variability in these pathways, and exploring the biological activity, if any, of the major human metabolites M-4 and M-6. A deeper understanding of these processes will continue to refine the clinical use of this vital antiparasitic agent.
References
-
Schor, T. A. W., et al. (2023). In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites. Current Drug Metabolism. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia, The Free Encyclopedia. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]
-
Hall, B. S., et al. (2011). This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites. Journal of Biological Chemistry, 286(15), 13088-95. [Link]
-
Hall, B. S., et al. (2011). This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites. Journal of Biological Chemistry. [Link]
-
Bentham Science Publishers. (2023). In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites. Bentham Science. [Link]
-
Drugs.com. (n.d.). This compound Monograph for Professionals. Drugs.com. [Link]
-
Maya, J. D., et al. (2010). Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? Biochemical Pharmacology, 79(12), 1747-55. [Link]
-
PharmaTube. (2024). Pharmacology of this compound (Lampit, Ornidyl); Mechanism of action, Uses, Effects, Pharmacokinetics. YouTube. [Link]
-
Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. [Link]
-
PubMed. (2023). In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites. PubMed. [Link]
-
Cuestas, M. L., et al. (2009). Metabolization of this compound and benznidazole in cellular fractions of rat mammary tissue. Food and Chemical Toxicology, 47(8), 1861-7. [Link]
-
Publicación. (n.d.). Antiparasitic Prodrug this compound: Revisiting its Activation Mechanism. Publicación. [Link]
-
Semantic Scholar. (n.d.). Structural and Mechanistic Investigation of the Unusual Metabolism of this compound. Semantic Scholar. [Link]
-
Semantic Scholar. (n.d.). Antiparasitic prodrug this compound: revisiting its activation mechanism. Semantic Scholar. [Link]
-
ResearchGate. (2023). In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites. ResearchGate. [Link]
-
Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences, 105(13), 5022-7. [Link]
-
ResearchGate. (n.d.). Metabolic products of this compound formed by type I nitroreductases. Modified from. ResearchGate. [Link]
-
Schor, T. A. W., et al. (2022). Structural and Mechanistic Investigation of the Unusual Metabolism of this compound. Chemical Research in Toxicology. [Link]
-
Medical Tips. (2024). This compound Drug used in treating Human african trypanosomiasis and American... YouTube. [Link]
-
ResearchGate. (n.d.). Selected Aspects of the Analytical and Pharmaceutical Profiles of this compound. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Pharmacokinetic Parameters of this compound in Study A (Mean ± SD; PK Analysis Set) a. Semantic Scholar. [Link]
-
Schor, T. A. W., et al. (2022). Structural and Mechanistic Investigation of the Unusual Metabolism of this compound. ACS Publications. [Link]
-
PubMed. (2022). Structural and Mechanistic Investigation of the Unusual Metabolism of this compound. PubMed. [Link]
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiparasitic Prodrug this compound: Revisiting its Activation Mechanism | Publicación [silice.csic.es]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Structural and Mechanistic Investigation of the Unusual Metabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolization of this compound and benznidazole in cellular fractions of rat mammary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural and Mechanistic Investigation of the Unusual Metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Effects of Nifurtimox on Parasite DNA and Mitochondrial Function
Abstract
Nifurtimox, a 5-nitrofuran derivative, has been a cornerstone in the treatment of trypanosomiases, including Chagas disease and human African trypanosomiasis. Its efficacy stems from a multi-pronged assault on parasite physiology, primarily centered on the generation of cytotoxic metabolites that induce catastrophic DNA damage and cripple mitochondrial function. This guide provides a detailed technical exploration of these mechanisms, intended for researchers, scientists, and drug development professionals. We will dissect the bioactivation pathway of this compound, elucidate its downstream effects on genetic integrity and organellar function, and provide validated experimental protocols for investigating these phenomena in a laboratory setting.
The Bioactivation of this compound: A Parasite-Specific Vulnerability
This compound is a prodrug, meaning it is biologically inert until activated within the target organism.[1][2] The selective toxicity of this compound against parasites like Trypanosoma cruzi is largely attributable to the presence of a specific enzyme: a type I (oxygen-insensitive) nitroreductase (NTR).[2][3][4] This enzyme, which is localized to the parasite's mitochondrion, is absent or expressed at significantly lower levels in mammalian host cells.[3][5]
The activation process, catalyzed by this NADH-dependent, bacterial-like NTR, is the critical initiating step.[2][4] The enzyme reduces the nitro group of this compound, leading to the formation of highly reactive and cytotoxic intermediates.[6][7] This activation cascade follows two primary, non-mutually exclusive pathways:
-
Reductive Stress via Two-Electron Reduction: The type I NTR can catalyze a four-electron reduction of this compound, which generates an unsaturated open-chain nitrile metabolite.[8][9] This nitrile is a highly reactive Michael acceptor that is profoundly cytotoxic, leading to widespread cellular damage, including DNA lesions and inhibition of various enzymatic activities.[9]
-
Oxidative Stress via Single-Electron Reduction: While the primary activation is via type I NTR, some evidence suggests a role for type II (oxygen-sensitive) nitroreductases. This pathway involves a single-electron reduction to form a nitro anion radical.[10][11] In the presence of molecular oxygen, this radical undergoes futile redox cycling, generating superoxide anions (O₂⁻) and other reactive oxygen species (ROS), which induce a state of severe oxidative stress.[6][11]
The dual nature of this activation—producing both direct cytotoxic metabolites and ROS—underpins the potent trypanocidal activity of this compound.
Caption: this compound bioactivation pathway in the parasite mitochondrion.
Impact on Parasite DNA Integrity
The generation of nitro radicals and cytotoxic nitrile metabolites directly compromises the stability of the parasite's genome.[6] These reactive species can interact with nucleic acids, leading to a variety of damaging events, including single- and double-strand breaks, base modifications, and the formation of DNA adducts.[6][9] This widespread DNA damage disrupts essential genetic processes like replication and transcription, ultimately triggering pathways leading to cell death.
Experimental Protocol: Single-Cell Gel Electrophoresis (Comet Assay)
The Comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[12]
Principle: Cells are embedded in a low-melting-point agarose gel on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while intact DNA remains in the "head." The intensity of the tail relative to the head correlates with the level of DNA damage.[12]
Step-by-Step Methodology:
-
Cell Preparation: Culture parasites (e.g., T. cruzi epimastigotes) to mid-log phase. Expose experimental groups to varying concentrations of this compound (and a vehicle control) for a defined period (e.g., 24 hours).
-
Harvesting: Harvest parasites by centrifugation (e.g., 1500 x g for 10 min at 4°C). Wash with ice-cold PBS and resuspend to a concentration of 1x10⁵ cells/mL.
-
Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of 0.7% low-melting-point agarose (at 37°C). Immediately pipette the mixture onto a slide pre-coated with 1% normal melting point agarose. Cover with a coverslip and solidify on ice for 10 minutes.
-
Lysis: Carefully remove the coverslip and immerse the slides in freshly prepared, ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Transfer slides to a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V and 300 mA) for 20-30 minutes.
-
Neutralization & Staining: Gently wash the slides three times with a neutralization buffer (0.4 M Tris, pH 7.5). Stain with a DNA-intercalating dye such as Ethidium Bromide or SYBR Gold.
-
Visualization & Analysis: Visualize slides using a fluorescence microscope. Capture images and analyze at least 50-100 cells per slide using specialized software to quantify the tail moment (product of tail length and fraction of DNA in the tail).
Caption: Experimental workflow for the Comet Assay to assess DNA damage.
Disruption of Mitochondrial Function
The mitochondrion is not only the site of this compound activation but also a primary target of its cytotoxic effects.[4][6] The onslaught of ROS and reactive metabolites inflicts severe damage on this vital organelle.
Key Effects on Mitochondria:
-
Loss of Membrane Potential (ΔΨm): ROS-induced lipid peroxidation damages the inner mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential, a critical component for ATP synthesis.[6][10]
-
Impaired ATP Synthesis: The dissipation of ΔΨm and damage to electron transport chain (ETC) components severely compromises the parasite's ability to produce ATP via oxidative phosphorylation.[6]
-
Inhibition of Antioxidant Defenses: this compound and its metabolites can inhibit key enzymes in the parasite's unique thiol-based redox system, such as trypanothione reductase.[6][13] This enzyme is essential for neutralizing oxidative stress. Its inhibition cripples the parasite's antioxidant defenses, creating a vicious cycle of accumulating oxidative damage.[6]
Table 1: Key Parasite Enzymes and Pathways Affected by this compound
| Enzyme / Pathway | Location | Role in Parasite | Effect of this compound | Reference(s) |
| Type I Nitroreductase (NTR) | Mitochondrion | Prodrug activation | Activates this compound to cytotoxic forms | [2][3][4] |
| Trypanothione Reductase | Cytosol/Mitochondrion | Antioxidant defense | Inhibition, leading to increased oxidative stress | [6][13][14] |
| Electron Transport Chain (ETC) | Inner Mitochondrial Membrane | ATP synthesis, energy metabolism | Disruption, impaired function, ROS generation | [6][10] |
| General Thiol Metabolism | Cytosol/Mitochondrion | Redox balance | Depletion of low-molecular-weight thiols | [10][15][16] |
Experimental Protocol: Real-Time Analysis of Mitochondrial Respiration
The Seahorse XFe Analyzer is a powerful tool for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.[17]
Principle: This technology measures changes in oxygen concentration in a transient microchamber, allowing for the calculation of OCR. By sequentially injecting drugs that target specific components of the ETC, one can dissect the different parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, etc.).[17]
Step-by-Step Methodology:
-
Cell Seeding: Pre-treat a Seahorse XF cell culture microplate with an adherence solution (e.g., poly-L-lysine). Seed a uniform layer of parasites (e.g., 1-2x10⁶ T. cruzi per well).
-
Equilibration: Replace the growth medium with unbuffered Seahorse XF assay medium supplemented with substrates like glucose and pyruvate. Incubate in a non-CO₂ incubator at 28-37°C (parasite dependent) for 1 hour to allow temperature and pH to equilibrate.
-
Instrument Setup: Load the injector ports of the sensor cartridge with mitochondrial stressors and the test compound (this compound). Typical stressors include:
-
Port A: this compound (or vehicle control)
-
Port B: Oligomycin (ATP synthase inhibitor)
-
Port C: FCCP (an uncoupling agent that collapses the proton gradient)
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Assay Execution: Calibrate the instrument and begin the assay. The protocol will consist of cycles of mixing, waiting, and measuring.
-
Data Acquisition: The instrument will record baseline OCR, then inject this compound and record the immediate effect. Subsequently, it will inject the stressors to measure key parameters of mitochondrial health in the presence of the drug.
-
Analysis: The software calculates OCR at each stage. A decrease in OCR after this compound injection indicates inhibition of respiration. The subsequent injections reveal if this inhibition affects basal respiration, ATP production, or maximal respiratory capacity.
Caption: Workflow for mitochondrial stress test using a Seahorse XF Analyzer.
Conclusion and Future Directions
The trypanocidal action of this compound is a classic example of exploiting unique parasite biochemistry. Its efficacy hinges on mitochondrial type I nitroreductase, an enzyme that converts the prodrug into a lethal cocktail of reactive metabolites. This dual assault, causing extensive DNA damage and mitochondrial collapse, overwhelms the parasite's cellular defense and repair systems.
However, the emergence of resistance, often linked to the down-regulation or mutation of the NTR gene, poses a significant clinical challenge.[7][18] Understanding the precise interplay between the reductive and oxidative stress pathways, and identifying downstream targets of the cytotoxic nitrile metabolite, remain key areas for future research. Advanced techniques in metabolomics and proteomics, coupled with the robust functional assays described herein, will be instrumental in fully elucidating the complex mechanism of this compound and in developing next-generation therapeutics that can overcome existing resistance mechanisms.
References
-
Maya, J. D., et al. (2010). Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved?. Elsevier. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound?. Patsnap. [Link]
-
Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences, 105(13), 5022-5027. [Link]
-
Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. National Center for Biotechnology Information. [Link]
-
Drugs.com. (n.d.). This compound Monograph for Professionals. Drugs.com. [Link]
-
Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. National Institutes of Health. [Link]
-
Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. PNAS. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2023). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
Health Plus. (2025). This compound Drug used in treating Human african trypanosomiasis and American... YouTube. [Link]
-
Baker, N., et al. (2019). Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei. Journal of Antimicrobial Chemotherapy, 74(4), 961-971. [Link]
-
Boiani, M., et al. (2010). Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: Is oxidative stress involved?. ResearchGate. [Link]
-
Hall, B. S., et al. (2011). This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites. Journal of Biological Chemistry, 286(15), 13088-13095. [Link]
-
Li, Y., et al. (2022). Update on this compound for treatment of Chagas disease. ResearchGate. [Link]
-
Wilkinson, S. R., & Kelly, J. M. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. PNAS. [Link]
-
Pano, A. D., et al. (2022). Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity. Frontiers in Cellular and Infection Microbiology. [Link]
-
Pano, A. D., et al. (2022). Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity. National Center for Biotechnology Information. [Link]
-
Pano, A. D., et al. (2022). Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity. PubMed. [Link]
-
Hayward, A. P., et al. (2022). Real-Time Analysis of Mitochondrial Electron Transport Chain Function in Toxoplasma gondii Parasites Using a Seahorse XFe96 Extracellular Flux Analyzer. National Center for Biotechnology Information. [Link]
-
Maya, J. D., et al. (1997). Effects of this compound and benznidazole upon glutathione and trypanothione content in epimastigote, trypomastigote and amastigote forms of Trypanosoma cruzi. R Discovery. [Link]
-
Pino, P., et al. (2024). Targeting Mitochondrial Function in Plasmodium falciparum: Insight into Antimalarial Drugs and the Emerging Role of Saccharomyces cerevisiae as a Model System. MDPI. [Link]
-
Maya, J. D., et al. (1997). Effects of this compound and benznidazole upon glutathione and trypanothione content in epimastigote, trypomastigote and amastigote forms of Trypanosoma cruzi. PubMed. [Link]
-
Sabbagh, R., et al. (2024). Evaluation of parasitic contamination and effects on estimates of mitochondrial enzymatic activities in infected fish livers. Canadian Science Publishing. [Link]
-
Sabbagh, R., et al. (2024). Evaluation of parasitic contamination and effects on estimates of mitochondrial enzymatic activities in infected fish livers. bioRxiv. [Link]
-
Pino, P., et al. (2022). Mitochondrial fission in asexual blood-stage parasites. Immunofluorescence assay on MitoRed. ResearchGate. [Link]
-
El-Tantawy, N. L. (2015). Evaluation of DNA Damage by DNA Fragmentation and Comet Assays in Experimental Toxoplasmosis with Virulent Strain. The Korean Journal of Parasitology, 53(2), 191-196. [Link]
-
Castillo, I., et al. (2017). Trypanothione Reductase: A Target for the Development of Anti-Trypanosoma cruzi Drugs. Current Drug Targets, 18(9), 1035-1048. [Link]
Sources
- 1. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. researchgate.net [researchgate.net]
- 14. Trypanothione Reductase: A Target for the Development of Anti- Trypanosoma cruzi Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Effects of this compound and benznidazole upon glutathione and trypanothione content in epimastigote, trypomastigote and amastigote forms of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-Time Analysis of Mitochondrial Electron Transport Chain Function in Toxoplasma gondii Parasites Using a Seahorse XFe96 Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Methodological & Application
In vitro susceptibility testing of T. cruzi to Nifurtimox
Application Notes & Protocols
Topic: In Vitro Susceptibility Testing of Trypanosoma cruzi to Nifurtimox
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to Evaluating this compound Efficacy Against Trypanosoma cruzi In Vitro
Abstract This document provides a detailed framework and step-by-step protocols for assessing the in vitro susceptibility of Trypanosoma cruzi, the etiological agent of Chagas disease, to the nitrofuran drug this compound. As one of the frontline treatments, understanding the efficacy of this compound against different parasite life cycle stages and strains is critical for both clinical research and new drug discovery efforts. These application notes synthesize established methodologies with expert insights into the causality behind experimental design, ensuring robust and reproducible data generation. Protocols are provided for testing against the easily cultured epimastigotes, the clinically relevant intracellular amastigotes, and the infective trypomastigotes.
Scientific Background and Principles
Chagas disease remains a significant public health issue, and chemotherapy is reliant on two drugs, this compound and Benznidazole, developed decades ago.[1] In vitro susceptibility testing is a cornerstone of anti-trypanosomal drug evaluation, providing essential data on a compound's potency (IC50), host cell toxicity (CC50), and therapeutic potential (Selectivity Index).
The T. cruzi Life Cycle: A Tale of Three Stages
This compound demonstrates activity against all three major life cycle stages of T. cruzi, each presenting unique biological characteristics relevant to drug testing.[2]
-
Epimastigotes: The replicative form found in the insect vector's midgut. They are readily grown in axenic (cell-free) culture media, making them ideal for initial high-throughput screening (HTS) of compound libraries. However, their metabolic state differs from the forms found in mammals, and data from these assays must be validated against other stages.
-
Trypomastigotes: The non-replicative, infective form found in the bloodstream of the vertebrate host. They are responsible for transmission and infection of host cells. Assays against this stage measure a drug's ability to kill or neutralize the parasite before it can establish an intracellular infection.
-
Amastigotes: The replicative form found inside the cytoplasm of host cells (e.g., macrophages, muscle cells). This is the clinically relevant stage responsible for the pathology of chronic Chagas disease.[3][4] Assays targeting intracellular amastigotes are the most predictive of in vivo efficacy and are considered the gold standard for preclinical drug evaluation.
This compound: Mechanism of Action
This compound is a prodrug, meaning it requires activation within the parasite to exert its trypanocidal effect.[5] Its selectivity relies on a parasite-specific enzyme.
-
Activation: The drug is activated by a mitochondrial type I nitroreductase (NTR) unique to the parasite.[5][6] This enzyme reduces the nitro group of this compound.
-
Generation of Cytotoxic Species: This reduction process generates toxic intermediate metabolites, including an unsaturated open-chain nitrile, and reactive oxygen species (ROS) like superoxide radicals.[2][6][7]
-
Cellular Damage: These highly reactive molecules induce widespread damage to parasite DNA, proteins, and lipids, disrupting cellular integrity and leading to parasite death.[7][8]
Caption: Mechanism of this compound activation in T. cruzi.
Essential Preparations and Reagents
This compound Stock Solution
Expert Insight: this compound has poor aqueous solubility. A high-concentration stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is the most common choice.
-
Preparation: Weigh out this compound powder and dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM).[9] Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate culture medium. The final DMSO concentration in the assay wells should be kept constant across all conditions (including controls) and should not exceed a level toxic to the parasites or host cells (typically ≤0.5%).
Parasite and Host Cell Culture
-
T. cruzi Epimastigotes: Culture in Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS) at 28°C.[10] Maintain cultures in the logarithmic growth phase for optimal viability in assays.
-
T. cruzi Trypomastigotes: Harvest from the supernatant of infected mammalian cell cultures (e.g., Vero cells or LLC-MK2 cells).[10]
-
Host Cells: Maintain a suitable host cell line for the intracellular amastigote assay. Vero cells (kidney epithelial) and RAW 264.7 macrophages are common choices.[10][11] Culture according to ATCC guidelines. All work with live parasites should be conducted in a Biosafety Level 2 (BSL-2) facility.[12]
Experimental Protocols
The following protocols represent standard, validated methods for assessing this compound susceptibility. Including all proper controls within each plate is critical for a self-validating system.
Protocol 1: Epimastigote Susceptibility Assay (Colorimetric MTT Method)
This assay is a rapid and cost-effective method for initial screening. It measures the metabolic activity of the parasites through the reduction of a tetrazolium salt (MTT) to a colored formazan product.[13][14]
Step-by-Step Methodology:
-
Seeding: Harvest log-phase epimastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh LIT medium. Dispense 100 µL into each well of a 96-well plate.
-
Drug Addition: Prepare 2x concentrated serial dilutions of this compound. Add 100 µL of each dilution to the appropriate wells. Include wells for controls:
-
Negative Control: Parasites with medium and 0.5% DMSO (0% inhibition).
-
Positive Control: Parasites with a high concentration of Benznidazole or this compound (e.g., 50 µM) to achieve 100% inhibition.[15]
-
Medium Blank: Medium only (no parasites).
-
-
Incubation: Incubate the plate at 28°C for 72-96 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in PBS. Add 20 µL to each well.
-
Formazan Development: Incubate for 4 hours at 28°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at room temperature in the dark to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Intracellular Amastigote Susceptibility Assay (Microscopy-Based)
This is the gold-standard assay for determining clinically relevant efficacy. It quantifies the reduction of intracellular parasite burden in the presence of the drug.
Sources
- 1. Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. scielo.br [scielo.br]
- 4. scispace.com [scispace.com]
- 5. pnas.org [pnas.org]
- 6. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. conncoll.edu [conncoll.edu]
- 11. Trypanosoma Cruzi Lineages Shape Macrophage Cytokine Profiles in Single and Mixed Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trypanosoma cruzi: Infectious substances pathogen safety data sheet - Canada.ca [canada.ca]
- 13. Setting of a colorimetric method to determine the viability of Trypanosoma cruzi epimastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery | PLOS Neglected Tropical Diseases [journals.plos.org]
Determining Nifurtimox Cytotoxicity: A Guide to MTT and Resazurin Cell Viability Assays
For Immediate Release
[CITY, STATE] – Researchers, scientists, and drug development professionals now have a comprehensive guide for assessing the cell viability effects of Nifurtimox. This application note provides detailed protocols for two widely used colorimetric and fluorometric assays: MTT and resazurin. By offering a step-by-step methodology, alongside the scientific principles and rationale behind each experimental choice, this document aims to equip researchers with the tools to generate reliable and reproducible data on this compound's cytotoxic or cytostatic properties.
Introduction: this compound and the Imperative of Cell Viability Assessment
This compound is a nitrofuran derivative primarily known for its use in treating Chagas disease, caused by the parasite Trypanosoma cruzi [6]. Its mechanism of action involves the reduction of its nitro group by parasitic nitroreductases, leading to the generation of cytotoxic metabolites and reactive oxygen species (ROS) that damage parasitic cells [6, 17]. More recently, this compound has garnered attention for its potential as an anticancer agent, particularly in neuroblastoma [23, 34]. Studies suggest that it can induce apoptosis in tumor cells, with some evidence pointing to its preferential activity under hypoxic conditions, a common feature of the tumor microenvironment [3, 23].
Given its therapeutic potential and cytotoxic mechanism, accurately quantifying the effect of this compound on cell viability is paramount. Cell viability assays are essential tools in drug discovery and toxicology to determine the concentration at which a compound exhibits cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects. Among the most established and reliable methods are the MTT and resazurin assays. Both assays measure the metabolic activity of viable cells, which serves as an indicator of cell health.
This guide provides detailed, validated protocols for both the MTT and resazurin assays to assess this compound-induced effects on cell viability. It delves into the underlying biochemistry of each assay, offers practical guidance on experimental design, and provides troubleshooting tips to ensure data integrity.
Principles of MTT and Resazurin Assays
Both MTT and resazurin assays are predicated on the ability of metabolically active cells to reduce a substrate into a colored or fluorescent product.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells [1, 7]. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells [2, 10].
Resazurin (AlamarBlue®) Assay: This assay utilizes the blue, cell-permeable, and non-fluorescent dye resazurin. In viable cells, mitochondrial reductases and other enzymes reduce resazurin to the pink and highly fluorescent resorufin [12, 13]. The amount of resorufin produced, which can be measured by fluorescence or absorbance, is proportional to the number of living cells [4, 14]. The resazurin assay is generally considered more sensitive than the MTT assay and, because it is non-lytic, can be used for kinetic monitoring [20, 26].
Experimental Workflow Overview
The general workflow for assessing this compound cytotoxicity using either MTT or resazurin assays follows a similar path, from initial cell culture to final data analysis.
Figure 1: General experimental workflow for this compound cell viability assays.
Detailed Protocol: this compound MTT Cell Viability Assay
This protocol is a robust starting point and should be optimized for your specific cell line and experimental conditions.
Materials
-
This compound
-
Cell line of interest (e.g., neuroblastoma cell line like SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in sterile PBS) [7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-690 nm if desired) [1, 7]
Step-by-Step Methodology
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in complete medium. Perform a cell count to determine cell density.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the time of the assay [11].
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., in DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced cytotoxicity [11].
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL [1].
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals. The incubation time may need optimization depending on the metabolic rate of the cell line [2].
-
After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals [9].
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization [7].
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance [7].
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
-
Detailed Protocol: this compound Resazurin Cell Viability Assay
This protocol offers a more sensitive and less labor-intensive alternative to the MTT assay.
Materials
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS, stored protected from light) [4]
-
96-well opaque-walled sterile microplates (to minimize background fluorescence)
-
Multichannel pipette
-
Microplate reader capable of measuring fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm with a reference at 600 nm) [12]
Step-by-Step Methodology
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate.
-
-
Resazurin Assay:
-
After the this compound treatment period, add 10-20 µL of the resazurin solution to each well (typically 10% of the culture volume) [4, 12].
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time will vary depending on the cell line's metabolic activity and should be determined empirically [12].
-
The assay is homogeneous, meaning no aspiration or solubilization steps are required.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm [12]. Alternatively, absorbance can be measured at 570 nm [12].
-
Include wells with medium and resazurin but no cells to determine the background fluorescence/absorbance. Subtract this background value from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control) x 100
-
Plot the dose-response curve and calculate the IC50 value as described for the MTT assay.
-
Key Considerations and Troubleshooting
| Parameter | MTT Assay | Resazurin Assay |
| Principle | Colorimetric (Formazan) | Fluorometric/Colorimetric (Resorufin) |
| Endpoint | Lytic (requires solubilization) | Non-lytic (homogeneous) |
| Sensitivity | Good | High |
| Throughput | Moderate | High |
| Interference | Phenol red, colored compounds [11] | Compounds affecting cellular redox potential |
| Kinetic Studies | Not suitable | Suitable |
Troubleshooting Common Issues:
-
High Background: Can be caused by microbial contamination or components in the media like phenol red [11]. Using phenol red-free media and ensuring sterile technique is crucial.
-
Low Signal: May result from insufficient cell numbers, short incubation times, or using cells with low metabolic activity [11]. Optimize cell seeding density and incubation times.
-
Inconsistent Replicates: Often due to uneven cell seeding or pipetting errors [11]. Ensure a homogeneous cell suspension and careful pipetting. "Edge effects" in 96-well plates can be mitigated by not using the outer wells for experimental data [11].
-
Compound Interference: this compound, being a colored compound, could potentially interfere with absorbance readings. It is essential to include control wells with this compound in cell-free medium to assess any direct interaction with the assay reagents [28].
Biochemical Pathways of the Assays
The core of these assays lies in the enzymatic conversion of the indicator dyes, reflecting the metabolic health of the cells.
Figure 2: Biochemical conversion principles of MTT and Resazurin assays.
Conclusion
The MTT and resazurin assays are powerful tools for evaluating the cytotoxic effects of this compound on various cell lines. While the MTT assay is a well-established and cost-effective method, the resazurin assay offers higher sensitivity, a simpler workflow, and the possibility of kinetic measurements. The choice between the two will depend on the specific experimental needs, cell type, and available equipment. By following the detailed protocols and considering the key optimization parameters outlined in this guide, researchers can obtain accurate and reliable data to further elucidate the therapeutic potential of this compound.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Li, Q., Lin, Q., Kim, H., & Yun, Z. (2017). The anti-protozoan drug this compound preferentially inhibits clonogenic tumor cells under hypoxic conditions. American Journal of Cancer Research, 7(5), 1084–1095. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
-
Paes, A. M., D'Avila, D. A., & Caldas, I. S. (2010). Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved?. Acta tropica, 115(1-2), 89–95. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of this compound?. Synapse. Retrieved from [Link]
-
Queen Mary University of London. (2011). Unravelling how a trypanocidal drug works. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
-
Tip Biosystems. (2017). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Retrieved from [Link]
-
Biosensors. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2023). Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. Retrieved from [Link]
-
Theranostics. (2018). This compound Inhibits the Progression of Neuroblastoma in vivo. Retrieved from [Link]
-
Quartzy. (2017). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]
-
ResearchGate. (2016). Troubleshooting resazurin cell viability assay using HepG2 cells?. Retrieved from [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
-
Journal of Biological Chemistry. (2011). This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites. Retrieved from [Link]
-
Antimicrobial Agents and Chemotherapy. (2019). Enantiomers of this compound Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties. Retrieved from [Link]
-
Reddit. (2025). Why is my resazurin (AlamarBlue) assay not linear?. Retrieved from [Link]
-
Revista de Biología Tropical. (2015). Genotoxicidad del this compound en diferentes líneas celulares utilizando el ensayo cometa. Retrieved from [Link]
-
4B. (2023). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]
-
Journal of Pediatric Hematology/Oncology. (2009). This compound induces apoptosis of neuroblastoma cells in vitro and in vivo. Retrieved from [Link]
-
Analytical Methods. (2015). Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials. Retrieved from [Link]
-
ResearchGate. (2023). Cytotoxicity and anti-Trypanosoma cruzi activity of this compound and the NFX-SEDDS. Retrieved from [Link]
-
Chemical Research in Toxicology. (2022). Structural and Mechanistic Investigation of the Unusual Metabolism of this compound. Retrieved from [Link]
-
Frontiers in Cellular and Infection Microbiology. (2018). Trypanosoma cruzi, Chagas disease and cancer: putting together the pieces of a complex puzzle. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved from [Link]
-
Clinical Infectious Diseases. (2016). Safety Profile of this compound for Treatment of Chagas Disease in the United States. Retrieved from [Link]
-
ResearchGate. (2023). Chemical structure of the drugs currently available for the specific treatment of Chagas disease. Retrieved from [Link]
Application Notes and Protocols: Evaluating the Anti-amastigote Activity of Nifurtimox in a Trypanosoma cruzi-Infected H9c2 Cardiomyoblast Model
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health issue, primarily in Latin America, with an increasing global presence.[1][2] The disease manifests in an acute phase, often asymptomatic, followed by a chronic phase where cardiac and gastrointestinal complications can be life-threatening.[2][3] Nifurtimox, a nitrofuran derivative, is one of the primary drugs used for treatment, particularly in the early stages of the disease.[2][3][4] Its therapeutic action is primarily targeted at the intracellular replicative form of the parasite, the amastigote.[5] This document provides a detailed guide for researchers to assess the anti-amastigote activity of this compound using an in vitro model based on the H9c2 rat cardiomyoblast cell line. H9c2 cells are a well-established model for studying the biology and physiology of cardiomyocytes, making them highly relevant for investigating the cardiac-related aspects of Chagas disease.[6]
Scientific Rationale and Mechanism of Action
This compound's trypanocidal activity is not fully elucidated but is understood to involve the generation of cytotoxic metabolites and reactive oxygen species (ROS).[5][7] The drug's lipophilic nature allows it to penetrate host cell membranes and reach the intracellular amastigotes.[7] Inside the parasite, this compound is activated by nitroreductases, leading to the formation of nitro radicals and other reactive intermediates.[5][7] These toxic metabolites can cause extensive cellular damage by targeting DNA, lipids, and proteins, ultimately leading to parasite death.[5][7][8] Some studies suggest that this compound can also inhibit key parasitic enzymes like trypanothione reductase, further disrupting the parasite's redox balance.[2][7]
The choice of the H9c2 cell line is strategic. As T. cruzi has a known tropism for cardiac tissue, using a cardiomyocyte-derived cell line provides a more physiologically relevant context for studying drug efficacy and potential cardiotoxicity compared to non-cardiac cell lines.[6] This model allows for the simultaneous evaluation of a compound's ability to eliminate intracellular parasites and its effect on the host cell's viability.
Key Experimental Workflow
The overall experimental process involves the culture and maintenance of both T. cruzi parasites and H9c2 host cells, followed by the establishment of an infected co-culture. This infected model is then used to evaluate the dose-dependent efficacy of this compound.
Caption: Proposed mechanism of this compound bioactivation and cytotoxicity in T. cruzi.
Conclusion
This application note provides a comprehensive framework for evaluating the anti-amastigote activity of this compound in a physiologically relevant H9c2 cardiomyoblast model. By following these detailed protocols, researchers can obtain robust and reproducible data on the efficacy and selectivity of this compound and other potential anti-Chagasic compounds. This in vitro system serves as a critical tool in the early stages of drug discovery and development for Chagas disease.
References
-
Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease. PubMed Central. Available at: [Link]
-
This compound Monograph for Professionals. Drugs.com. Available at: [Link]
-
Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved?. PubMed. Available at: [Link]
-
Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. PLOS Neglected Tropical Diseases. Available at: [Link]
-
What is the mechanism of this compound?. Patsnap Synapse. Available at: [Link]
-
Bayer Announces Phase III Study to Evaluate New Pediatric Formulation of this compound for Potential Treatment of Chagas Disease. PR Newswire. Available at: [Link]
-
This compound Drug used in treating Human african trypanosomiasis and American... YouTube. Available at: [Link]
-
This compound. New Drug Approvals. Available at: [Link]
-
In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. PLOS Neglected Tropical Diseases. Available at: [Link]
-
Update on this compound for treatment of Chagas disease. ResearchGate. Available at: [Link]
-
Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease. ResearchGate. Available at: [Link]
-
Standardization of T. cruzi infection in H9C2 cells. (A) H9C2 cells... ResearchGate. Available at: [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Murine Models of Acute Chagas Disease for Nifurtimox Testing
Scientific Overview & Rationale
Introduction to Chagas Disease and Nifurtimox
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major public health concern, particularly in Latin America.[1][2] The disease progresses from an acute phase, characterized by high parasitemia, to a chronic phase where parasites are scarce in the blood but can cause severe cardiac and digestive complications.[1][3][4] this compound, a nitrofuran derivative, is one of the primary drugs used for treatment, especially in the acute phase.[1][5] Its mechanism of action is thought to involve the generation of reactive oxygen species (ROS) and other toxic metabolites within the parasite, leading to DNA damage and cell death.[6][7][8] Mammalian cells are comparatively protected from this oxidative stress by enzymes like catalase and superoxide dismutase.[9]
The Critical Role of Murine Models
Preclinical evaluation of trypanocidal compounds relies heavily on in vivo animal models. Murine models are the most widely used in Chagas disease research due to their cost-effectiveness, the availability of inbred and transgenic strains, and their ability to reproduce key features of human infection and pathology.[3][10] Acute infection models are particularly valuable for initial efficacy testing of drugs like this compound, as they allow for straightforward assessment of parasitemia reduction and survival rates.[10]
Causality in Model Selection: Host-Parasite Interaction
The outcome of a T. cruzi infection in a mouse is not monolithic; it is a dynamic interplay between the genetic background of the host and the specific strain of the parasite.[11][12] This interaction dictates the severity of the acute phase, tissue tropism, and the host immune response, all of which can significantly impact the perceived efficacy of a drug. Therefore, the choice of mouse and parasite strain is a critical first step in designing a robust and reproducible this compound testing protocol.
Table 1: Characteristics of Common T. cruzi Strains for Acute Models
| Strain (DTU) | Typical Virulence in Mice | Key Characteristics | Common Use Cases |
| Y (TcII) | High | High parasitemia, high mortality, reticulotropic.[13] | Acute drug screening, studies on high parasite burden. |
| Brazil (TcI) | Moderate to High | Induces myocarditis, can establish chronic infection.[14][15] | Efficacy studies for both acute and chronic phases. |
| Tulahuen (TcVI) | High | High virulence and mortality, often used with reporter genes (e.g., LacZ).[16][17][18] | Drug susceptibility studies, high-throughput in vivo screening. |
| CL (TcVI) | High | Highly infective in multiple mouse strains, establishes infection quickly.[12][13] | General studies of acute infection and immune response. |
Table 2: Characteristics of Common Mouse Strains
| Mouse Strain | Susceptibility | Immune Response Profile | Key Characteristics & Rationale for Use |
| BALB/c | Susceptible | Tends toward a Th2-biased response.[16] | Develops high parasitemia but can control the acute phase, allowing for a wider therapeutic window to test drug efficacy. A well-characterized and widely used model.[16][19] |
| C57BL/6 | More Resistant | Tends toward a Th1-biased response.[12] | Often used for immunological studies. Can present with lower peak parasitemia compared to BALB/c, which may be useful for modeling less severe acute infections.[11][20] |
| Swiss Webster | Susceptible | Outbred strain, shows more genetic variability. | Good for general screening; high susceptibility can lead to clear mortality endpoints.[21][22] |
For this compound testing, a common and logical choice is the Y or Brazil strain of T. cruzi in BALB/c mice . This combination produces a robust and reproducible acute infection with high parasitemia, providing a clear signal for measuring drug-induced parasite clearance.[16]
Experimental Workflow & Protocols
The following protocols provide a comprehensive framework for assessing this compound efficacy in an acute murine model of Chagas disease. All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Overall Experimental Workflow
Caption: Simplified mechanism of action for this compound.
Expected Results:
-
Parasitemia: A rapid and significant decrease in blood parasite levels in the this compound group compared to the vehicle control.
-
Survival: Increased survival rate in the treated group.
-
Tissue Burden: Significantly lower or undetectable parasite DNA in the tissues of treated animals.
-
Histopathology: Reduced inflammation and fewer amastigote nests in the heart tissue of treated mice.
Humane Endpoints
In studies where mortality is a possible outcome, it is imperative to establish humane endpoints to minimize animal suffering. [23][24]These endpoints should be defined in the protocol and approved by the IACUC. [25][26] Table 3: Sample Humane Endpoint Criteria for Acute Chagas Disease
| Parameter | Criteria for Intervention/Euthanasia |
| Weight Loss | >20% loss of initial body weight. [27] |
| Clinical Score | Severe lethargy, hunched posture, rough coat, inability to access food/water. |
| Body Temperature | Significant drop in core body temperature (e.g., <34°C). [25] |
| Behavior | Self-isolation, lack of response to stimuli. |
Monitoring should occur at least once daily, and more frequently as animals begin to show clinical signs. [24]
References
-
This compound . (2024). Johns Hopkins ABX Guide. [Link]
-
Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? . (2010). PubMed. [Link]
-
Trypanosoma cruzi: quantification in tissues of experimentally infected mice by limiting dilution analysis . (1990). PubMed. [Link]
-
Humane Endpoints for Infectious Disease Animal Models . (2000). ILAR Journal, Oxford Academic. [Link]
-
Quantification of Trypanosoma cruzi in the heart, lymph nodes and liver of experimentally infected mice, using limiting dilution analysis . (1992). PubMed. [Link]
-
New, Combined, and Reduced Dosing Treatment Protocols Cure Trypanosoma cruzi Infection in Mice . (2014). PubMed Central. [Link]
-
This compound Monograph for Professionals . (n.d.). Drugs.com. [Link]
-
Main Cardiac Histopathologic Alterations in the Acute Phase of Trypanosoma cruzi Infection in a Murine Model . (2023). National Institutes of Health (NIH). [Link]
-
What is the mechanism of this compound? . (2024). Patsnap Synapse. [Link]
-
New, combined, and reduced dosing treatment protocols cure Trypanosoma cruzi infection in mice . (2014). PubMed. [Link]
-
This compound Drug used in treating Human african trypanosomiasis and American... . (2024). YouTube. [Link]
-
Translational challenges of animal models in Chagas disease drug development: a review . (n.d.). Dovepress. [Link]
-
Guidelines for Humane Endpoints in Animal Study Proposals . (n.d.). NIH Office of Animal Care and Use (OACU). [Link]
-
Animal models for exploring Chagas disease pathogenesis and supporting drug discovery . (2024). American Society for Microbiology. [Link]
-
Humane endpoints for infectious disease animal models . (2000). PubMed. [Link]
-
Animal models of Chagas disease and their translational value to drug development . (2018). Taylor & Francis Online. [Link]
-
Histopathology of mouse cardiac tissue. Cardiac tissue samples from mice infected with T. cruzi strains isolated from patients with acute Chagas´disease were fixed in formalin, embedded in paraffin wax, cut in 200 µm pieces and stained by hematoxylin-eosin... . (n.d.). ResearchGate. [Link]
-
Humane Endpoints for Infectious Disease Animal Models . (n.d.). ResearchGate. [Link]
-
Parasitemia and Differential Tissue Tropism in Mice Infected with Trypanosoma cruzi Isolates Obtained from Meccus phyllosoma in the State of Oaxaca, Mexico . (n.d.). MDPI. [Link]
-
Trypanosoma cruzi antigen detection in blood to assess treatment efficacy and cure in mice models of Chagas disease . (2024). Frontiers. [Link]
-
Humane Experimental Endpoints . (n.d.). University of California, Berkeley - Office of Research. [Link]
-
Rapid quantitation of Trypanosoma cruzi in host tissue by real-time PCR . (2003). ResearchGate. [Link]
-
BALB/c and C57BL/6 Mice Cytokine Responses to Trypanosoma cruzi Infection Are Independent of Parasite Strain Infectivity . (2018). PubMed. [Link]
-
BALB/c and C57BL/6 Mice Cytokine Responses to Trypanosoma cruzi Infection Are Independent of Parasite Strain Infectivity . (2018). National Institutes of Health (NIH). [Link]
-
Fat tissue regulates the pathogenesis and severity of cardiomyopathy in murine chagas disease . (n.d.). PLOS. [Link]
-
Progression of Trypanosoma cruzi Dm28c Strain Infection in a BALB/c Mouse Experimental Model . (n.d.). MDPI. [Link]
-
Infection and histology. (a) Histological section of regular mouse... . (n.d.). ResearchGate. [Link]
-
Histopathology of hearts from mice re-infected with T. cruzi (A) Heart... . (n.d.). ResearchGate. [Link]
-
Animal models for exploring Chagas disease pathogenesis and supporting drug discovery . (2024). Clinical Microbiology Reviews. [Link]
-
An Animal Model of Acute and Chronic Chagas Disease With the Reticulotropic Y Strain of Trypanosoma cruzi That Depicts the Multifunctionality and Dysfunctionality of T Cells . (2019). Frontiers. [Link]
-
Trypanosoma cruzi strains, Tulahuen 2 and Y, besides the difference in resistance to oxidative stress, display differential glucose-6-phosphate and 6-phosphogluconate dehydrogenases activities . (2007). PubMed. [Link]
-
Impact of Laboratory-Adapted Intracellular Trypanosoma cruzi Strains on the Activity Profiles of Compounds with Anti-T. cruzi Activity . (2023). PubMed Central. [Link]
-
Real-time PCR strategy for parasite quantification in blood and tissue samples of experimental Trypanosoma cruzi infection . (2012). PubMed. [Link]
-
Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease . (n.d.). MDPI. [Link]
-
Progression of Trypanosoma cruzi Dm28c Strain Infection in a BALB/c Mouse Experimental Model . (2023). Preprints.org. [Link]
-
Parasitemia levels in experimental mouse models of T. cruzi infection... . (n.d.). ResearchGate. [Link]
-
Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs . (n.d.). MDPI. [Link]
-
Effect of B-NIPOx in Experimental Trypanosoma cruzi Infection in Mice . (2018). PubMed Central. [Link]
-
Update on this compound for treatment of Chagas disease . (2023). ResearchGate. [Link]
-
Whole Genome Assembly of a Hybrid Trypanosoma cruzi Strain Assembled with Nanopore Sequencing Alone . (2021). PubMed Central. [Link]
-
The Use of qPCR in Human Chagas Disease: A Systematic Review . (2021). PubMed. [Link]
-
Quantification by real-time PCR of Trypanosoma cruzi DNA in samples of Triatoma infestans used in xenodiagnosis of chronic Chagas disease patients . (2014). PubMed Central. [Link]
-
Parasite Burden of Trypanosoma cruzi in Whole Blood and Buffy Coat Determined by Real-Time PCR in Individuals with Chronic Chagas Disease . (2022). PubMed Central. [Link]
-
Biological and Molecular Characterization of Trypanosoma cruzi Strains from Four States of Brazil . (2019). PubMed Central. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Animal models for exploring Chagas disease pathogenesis and supporting drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An Animal Model of Acute and Chronic Chagas Disease With the Reticulotropic Y Strain of Trypanosoma cruzi That Depicts the Multifunctionality and Dysfunctionality of T Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. Translational challenges of animal models in Chagas disease drug development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BALB/c and C57BL/6 Mice Cytokine Responses to Trypanosoma cruzi Infection Are Independent of Parasite Strain Infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BALB/c and C57BL/6 Mice Cytokine Responses to Trypanosoma cruzi Infection Are Independent of Parasite Strain Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Laboratory-Adapted Intracellular Trypanosoma cruzi Strains on the Activity Profiles of Compounds with Anti-T. cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fat tissue regulates the pathogenesis and severity of cardiomyopathy in murine chagas disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. Progression of Trypanosoma cruzi Dm28c Strain Infection in a BALB/c Mouse Experimental Model [mdpi.com]
- 17. preprints.org [preprints.org]
- 18. Whole Genome Assembly of a Hybrid Trypanosoma cruzi Strain Assembled with Nanopore Sequencing Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological and Molecular Characterization of Trypanosoma cruzi Strains from Four States of Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Trypanosoma cruzi: quantification in tissues of experimentally infected mice by limiting dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of Trypanosoma cruzi in the heart, lymph nodes and liver of experimentally infected mice, using limiting dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Humane endpoints for infectious disease animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. research.ucsb.edu [research.ucsb.edu]
- 25. academic.oup.com [academic.oup.com]
- 26. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for the Quantification of Nifurtimox in Pharmaceutical Formulations
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Nifurtimox, a critical antiprotozoal agent used in the treatment of Chagas disease and sleeping sickness.[1][2][3][4] Developed for researchers, quality control analysts, and drug development professionals, this document provides a step-by-step protocol, from method development and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines.[5][6][7][8] The described isocratic reverse-phase HPLC method with UV detection is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.
Introduction
This compound is a 5-nitrofuran derivative essential for treating neglected tropical diseases caused by trypanosomes.[1][2][3][4] Ensuring the proper dosage and quality of this compound in pharmaceutical formulations is paramount for patient safety and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and reproducibility.[9][10]
This guide provides a detailed framework for the development and validation of an HPLC method for this compound, emphasizing the scientific rationale behind each procedural step. The objective is to establish a reliable and robust analytical procedure suitable for routine quality control and stability testing of this compound drug products.
Method Development and Optimization
The primary goal of method development is to achieve a symmetric peak shape for this compound, well-resolved from any potential interfering peaks from excipients or degradation products, within a reasonable analysis time.
Rationale for Chromatographic Conditions
-
Stationary Phase: A C18 column is selected as the stationary phase due to its hydrophobicity, which is well-suited for the retention of moderately polar compounds like this compound. The C18 stationary phase provides a good balance of retention and selectivity.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is employed. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity, which allows for efficient chromatography. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times and peak shapes. The optimal mobile phase composition was determined through a series of experiments varying the ratio of the aqueous and organic phases to achieve optimal resolution and a practical run time.
-
Detection Wavelength: The UV spectrum of this compound shows a significant absorbance maximum, which is selected for detection to ensure high sensitivity.
-
Flow Rate: The flow rate is optimized to provide a balance between analysis time, resolution, and system pressure.
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the HPLC analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 20mM Potassium Phosphate Buffer pH 3.0 (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector at 370 nm |
| Run Time | 10 minutes |
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (Milli-Q or equivalent)
-
This compound tablets (Lampit® or generic equivalent)
Preparation of Solutions
-
Buffer Preparation (20mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 40:60 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.
-
Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6][7][8] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability
Before each validation run, a system suitability test was performed by injecting five replicate injections of the standard solution (100 µg/mL). The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution (containing all tablet excipients except this compound), and a standard solution of this compound. The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms confirmed the method's specificity.
Linearity and Range
Linearity was assessed by preparing and analyzing a series of this compound standard solutions at five different concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Range | 50 - 150 µg/mL | - |
Accuracy
Accuracy was determined by the recovery method. A known amount of this compound standard was spiked into a placebo solution at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was analyzed in triplicate.
| Spiked Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5 | 98.0 - 102.0% |
| 100% | 100.2 | 98.0 - 102.0% |
| 120% | 99.8 | 98.0 - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Six replicate samples of the this compound tablet formulation were prepared and analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different HPLC system.
| Precision Type | RSD (%) | Acceptance Criteria |
| Repeatability | 0.8% | ≤ 2.0% |
| Intermediate Precision | 1.2% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, including the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2 °C). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.
Visualizations
Caption: HPLC Method Development Workflow.
Caption: ICH-Compliant Method Validation Parameters.
Conclusion
The HPLC-UV method described in this application note is a simple, rapid, and reliable procedure for the quantification of this compound in pharmaceutical tablet formulations. The method has been successfully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control analysis and stability studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound in dog plasma by stable-isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. jordilabs.com [jordilabs.com]
- 8. database.ich.org [database.ich.org]
- 9. Recent Advancements In Hplc Method Development And Validation: Pushing The Boundaries Of Analysis[v1] | Preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
Nifurtimox-Eflornithine Combination Therapy (NECT): An Experimental Protocol Guide for Human African Trypanosomiasis Research
Introduction: A Paradigm Shift in Sleeping Sickness Treatment
Human African Trypanosomiasis (HAT), or sleeping sickness, is a devastating neglected tropical disease caused by the protozoan parasite Trypanosoma brucei.[1][2] The disease progresses through two stages: an early hemolymphatic stage and a late meningoencephalitic stage, which is fatal if left untreated.[1] For decades, treatment for the late stage of the disease, particularly for T. b. gambiense, relied on toxic and cumbersome therapies like melarsoprol, an arsenic derivative with a high fatality rate, or eflornithine monotherapy, which required a demanding regimen of 56 intravenous infusions over 14 days.[1]
The introduction of Nifurtimox-Eflornithine Combination Therapy (NECT) in 2009 marked a significant advancement in the management of second-stage T. b. gambiense HAT.[3] This combination therapy offers a simplified and safer treatment regimen, reducing the number of intravenous infusions to 14 over 7 days, alongside a 10-day course of oral this compound.[1] Clinical trials have demonstrated that NECT is non-inferior in efficacy to eflornithine monotherapy, with a more favorable safety profile.[1][4][5] This guide provides a comprehensive overview of the experimental protocols for the preclinical evaluation of NECT, aimed at researchers, scientists, and drug development professionals in the field of trypanosomatid biology and pharmacology.
Mechanism of Action: A Tale of Two Distinct Pathways
The efficacy of NECT stems from the distinct and complementary mechanisms of action of its two components, this compound and eflornithine. Understanding these individual pathways is crucial for designing and interpreting experimental studies.
Eflornithine: This drug is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway of trypanosomes.[6][7] Polyamines, such as putrescine and spermidine, are essential for cell proliferation and differentiation. By blocking ODC, eflornithine depletes the parasite's polyamine pool, leading to a cytostatic effect.
This compound: A nitrofuran derivative, this compound's mode of action involves its reduction by a nitroreductase enzyme within the parasite. This process generates reactive nitro anion radicals and other cytotoxic metabolites that induce oxidative stress and damage parasitic DNA and proteins.[6][7]
While the combination is clinically effective, it is noteworthy that some in vitro studies have suggested a lack of synergistic, and in some cases, even an antagonistic interaction between the two drugs.[8] This highlights the complexity of translating in vitro findings to in vivo efficacy and underscores the importance of robust experimental models.
Resistance Mechanisms: A critical aspect of the mechanism of action is understanding how parasites develop resistance. For eflornithine, resistance is primarily associated with the loss of the amino acid transporter TbAAT6, which is responsible for drug uptake.[8][9] this compound resistance is linked to mutations in the nitroreductase enzyme responsible for its activation.
Caption: In Vitro NECT Evaluation Workflow.
In Vivo Experimental Protocols
Animal models are indispensable for evaluating the efficacy and pharmacokinetics of NECT in a physiological context. Murine models of HAT are well-established for this purpose.
Acute and Chronic Infection Models
Protocol: Murine Model of T. brucei Infection
-
Animal Selection: Use female BALB/c or Swiss Webster mice (6-8 weeks old).
-
Parasite Inoculation: Infect mice intraperitoneally (i.p.) with 1 x 10^4 to 1 x 10^5 bloodstream forms of a relevant T. brucei strain (e.g., T. b. brucei for initial efficacy, T. b. rhodesiense for a more virulent model, or a bioluminescent strain for imaging).
-
Parasitemia Monitoring:
-
Starting 3-4 days post-infection, collect a small drop of blood from the tail vein.
-
Dilute the blood and count the parasites using a hemocytometer under a microscope.
-
Alternatively, for bioluminescent strains, use an in vivo imaging system to quantify parasite load. [10]4. Treatment Initiation: Initiate treatment when a consistent level of parasitemia is established (e.g., 10^5 - 10^6 parasites/mL).
-
NECT Efficacy Study in Mice
Protocol: In Vivo Efficacy Assessment
-
Group Allocation: Randomly assign infected mice to the following groups (n=5-10 per group):
-
Vehicle control
-
This compound monotherapy
-
Eflornithine monotherapy
-
NECT (this compound + Eflornithine)
-
-
Drug Administration:
-
This compound: Administer orally (p.o.) via gavage.
-
Eflornithine: Administer intraperitoneally (i.p.).
-
Dosages: The dosages should be based on established literature values and may need to be optimized for the specific mouse and parasite strain. A common starting point for NECT in mice could be adapted from the human clinical regimen, with appropriate allometric scaling.
-
Treatment Schedule: Treat for a defined period, for example, 7-10 days.
-
-
Efficacy Endpoints:
-
Parasitemia: Monitor parasitemia daily during and after treatment.
-
Survival: Record the survival of mice in each group daily.
-
Cure: Mice that are aparasitemic for a defined period post-treatment (e.g., 30-60 days) are considered cured.
-
| Treatment Group | Dosage and Route | Treatment Duration (days) | Mean Parasitemia (parasites/mL) at Day X | Mean Survival Time (days) |
| Vehicle Control | - | - | ||
| This compound | [Dose] mg/kg, p.o. | [Duration] | ||
| Eflornithine | [Dose] mg/kg, i.p. | [Duration] | ||
| NECT | [this compound Dose] mg/kg, p.o. + [Eflornithine Dose] mg/kg, i.p. | [Duration] |
Note: The table should be populated with data from a specific experimental study.
Caption: In Vivo NECT Efficacy Workflow.
Investigating the Mechanism of Action: Drug Transport Assays
To further elucidate the mechanisms of action and resistance, drug uptake assays are crucial. These assays can help determine if the combination affects the transport of either drug into the parasite.
Protocol: Radiolabeled Drug Uptake Assay
-
Parasite Preparation: Harvest log-phase bloodstream form T. brucei and wash them in an appropriate assay buffer (e.g., PBS supplemented with glucose). Resuspend the parasites to a high density (e.g., 1 x 10^8 cells/mL).
-
Radiolabeled Drug: Use radiolabeled eflornithine (e.g., [3H]-eflornithine) or this compound.
-
Uptake Assay:
-
Pre-incubate the parasite suspension at 37°C.
-
Initiate the uptake by adding the radiolabeled drug. To investigate the effect of the combination, add the non-labeled partner drug simultaneously.
-
At various time points (e.g., 1, 5, 10, 30 minutes), take aliquots of the parasite suspension and layer them over an oil-cushion (e.g., a mixture of silicone and mineral oil) in a microcentrifuge tube.
-
Centrifuge immediately to separate the parasites from the extracellular medium.
-
-
Lysis and Scintillation Counting:
-
Freeze the tubes to separate the parasite pellet from the oil and aqueous layers.
-
Cut the tip of the tube containing the parasite pellet and place it in a scintillation vial.
-
Lyse the parasites (e.g., with a detergent) and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the rate of drug uptake and compare the rates in the presence and absence of the partner drug.
Conclusion and Future Directions
NECT has revolutionized the treatment of late-stage HAT, offering a safer and more manageable option for patients. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and other combination therapies. While in vitro studies may not always predict in vivo synergy, they are essential for understanding the fundamental interactions between drugs and the parasite. In vivo models remain the gold standard for assessing therapeutic efficacy.
Future research should focus on elucidating the precise molecular basis of the clinical success of NECT, despite the apparent lack of in vitro synergy. Further investigation into the pharmacokinetics and pharmacodynamics of the combination in relevant animal models will be crucial. Additionally, these protocols can be adapted to screen for new drug combinations that may offer even greater efficacy, a broader spectrum of activity (including against T. b. rhodesiense), and the potential for an all-oral regimen, which would be a significant step towards the elimination of sleeping sickness.
References
-
Priotto, G., Kasparian, S., Mutombo, W., Ngouama, D., Ghorashian, S., Arnold, U., ... & Kande, V. (2009). This compound-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial. The Lancet, 374(9683), 56-64. [Link]
-
Vincent, I. M., Creek, D. J., Burgess, K., Woods, D. J., Burchmore, R. J., & Barrett, M. P. (2012). Untargeted metabolomics reveals a lack of synergy between this compound and eflornithine against Trypanosoma brucei. PLoS neglected tropical diseases, 6(5), e1638. [Link]
-
Fairlamb, A. H. (2012). A molecular mechanism for eflornithine resistance in African trypanosomes. PLoS pathogens, 8(11), e1003040. [Link]
- World Health Organization. (2019). Control and surveillance of human African trypanosomiasis.
-
Rodriguez, A. (2016). Protocol for drug testing in T. brucei acute phase in infected mice. [Link]
-
Drugs for Neglected Diseases initiative. (2021). This compound-eflornithine combination therapy (NECT). [Link]
-
de Koning, H. P. (2017). Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei. Frontiers in pharmacology, 8, 130. [Link]
-
Alirol, E., Schrumpf, D., Amici Heradi, J., Riedel, A., de Patoul, C., Quere, M., & Chappuis, F. (2012). This compound-eflornithine combination therapy for second-stage gambiense human African trypanosomiasis: a cohort study. Clinical Infectious Diseases, 55(9), 1221-1228. [Link]
-
Schuster, S., Lisack, J., Subota, I., Zimmermann, H., Reuter, C., Mueller, T., ... & Engstler, M. (2021). Unexpected plasticity in the life cycle of Trypanosoma brucei. eLife, 10, e66028. [Link]
-
Yost, C. C., & Weyrich, A. S. (2022). Protocol for analysis of mouse neutrophil NETosis by flow cytometry. STAR protocols, 3(3), 101538. [Link]
-
Sbaraglini, M. L., Bellera, C. L., Fraccaroli, L., & Talevi, A. (2020). Drug Synergism: Studies of Combination of RK-52 and Curcumin against Rhodesain of Trypanosoma brucei rhodesiense. ACS medicinal chemistry letters, 11(4), 548-553. [Link]
-
Creek, D. J., & Barrett, M. P. (2014). Metabolomics guides rational development of a simplified cell culture medium for drug screening against Trypanosoma brucei. Antimicrobial agents and chemotherapy, 58(9), 5126-5135. [Link]
-
Muñoz-Calderón, A., Díaz-Bello, Z., Alarcón de Noya, B., & Noya, O. (2019). This compound inhibitory concentration 50 (IC50) values obtained from Trypanosoma cruzi from patients with oral Chagas disease of the Chacao Municipality outbreak in 2007. Acta tropica, 199, 105139. [Link]
-
Baker, N., Alsford, S., & Horn, D. (2010). A molecular mechanism for eflornithine resistance in African trypanosomes. PLoS pathogens, 6(11), e1001219. [Link]
-
Griffiths, K., Khair, L., & Dovey, G. (2018). In vivo pharmacokinetic data from mice dosed with various half-life... Scientific data, 5(1), 1-8. [Link]
-
De Rycker, M., O'Neill, S., Joshi, D., Campbell, L., Gray, D. W., & Fairlamb, A. H. (2018). A Series of Alkynyl Substituted Thienopyrimidines as Inhibitors of Protozoan Parasite Proliferation. ACS infectious diseases, 4(10), 1466-1476. [Link]
-
Mäser, P., Lüscher, A., & Kaminsky, R. (2003). Drug transport and drug resistance in African trypanosomes. Drug resistance updates, 6(5), 281-290. [Link]
-
Hodel, E. M., Xie, S. C., Kay, K., Cross, N., & Hastings, I. M. (2022). Parasite Viability as a Measure of In Vivo Drug Activity in Preclinical and Early Clinical Antimalarial Drug Assessment. Antimicrobial agents and chemotherapy, 66(6), e02206-21. [Link]
-
Andes, D., & van Ogtrop, M. (2001). Pharmacodynamics of amphotericin B in a neutropenic-mouse disseminated-candidiasis model. Antimicrobial agents and chemotherapy, 45(3), 922-926. [Link]
-
Grasso, S., Paoli, P., & Bruni, B. (2022). Drug Combination Studies of the Dipeptide Nitrile CD24 with Curcumin: A New Strategy to Synergistically Inhibit Rhodesain of Trypanosoma brucei rhodesiense. Molecules, 27(23), 8206. [Link]
-
Mannila, J. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development [Video]. YouTube. [Link]
-
Yu, R. P., Hesk, D., Rivera, N., Pelc, M., & Chirik, P. J. (2016). 'Radiolabeling' lets scientists track the breakdown of drugs. Nature, 529(7585), 195-199. [Link]
-
Legros, D., Gwi-Lo, P., & Burri, C. (2007). Three Drug Combinations for Late-Stage Trypanosoma brucei gambiense Sleeping Sickness: A Randomized Clinical Trial in Uganda. PLoS Clinical Trials, 2(6), e26. [Link]
-
Ncokazi, K., & Nkuna, P. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 26(16), 4945. [Link]
-
Rogers, D. J. (1988). A general model for the African trypanosomiases. Parasitology, 97(1), 193-212. [Link]
-
Gomes, A. S., de Souza, M. V. N., & Pinheiro, L. C. S. (2024). Impact on parasitemia, survival time and pro-inflammatory immune response in mice infected with Plasmodium berghei treated with Eleutherine plicata. Frontiers in immunology, 15, 1335967. [Link]
-
Gholami, A., & Lotfi, M. (2022). Nonthermal Atmospheric Plasma Modulates Palatal Wound Healing in Rats: A Morphometric, Histopathologic and Immunohistochemical Analysis. International journal of molecular sciences, 23(19), 11843. [Link]
-
The Center for Food Security and Public Health. (2024). African Animal Trypanosomiasis. Iowa State University. [Link]
-
Priotto, G., Kasparian, S., Mutombo, W., Ngouama, D., Ghorashian, S., Arnold, U., ... & Kande, V. (2009). This compound-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial. The Lancet, 374(9683), 56-64. [Link]
-
Jansson-Löfmark, R., et al. (2021). Enantiospecific antitrypanosomal in vitro activity of eflornithine. PLoS neglected tropical diseases, 15(7), e0009603. [Link]
-
Andes, D., Marchillo, K., & Stamstad, M. (2004). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial agents and chemotherapy, 48(1), 137-142. [Link]
-
Priotto, G., Kasparian, S., Ngouama, D., Ghorashian, S., Arnold, U., Ghabri, S., & Karunakara, U. (2007). This compound-eflornithine combination therapy for second-stage Trypanosoma brucei gambiense sleeping sickness: a randomized clinical trial in Congo. Clinical Infectious Diseases, 45(11), 1435-1442. [Link]
-
Triller, G., et al. (2022). A trypanosome-derived immunotherapeutics platform elicits potent high-affinity antibodies, negating the effects of the synthetic opioid fentanyl. Cell, 185(11), 1954-1967. [Link]
-
Yost, C. C., et al. (2022). Neutrophil extracellular trap inhibition improves survival in neonatal mouse infectious peritonitis. Pediatric Research, 92(2), 438-445. [Link]
-
Baccarella, A., et al. (2015). Mouse Models of Uncomplicated and Fatal Malaria. Journal of visualized experiments : JoVE, (101), 52912. [Link]
-
Kennedy, P. G. (2015). A Pre-clinical Animal Model of Trypanosoma brucei Infection Demonstrating Cardiac Dysfunction. PLoS neglected tropical diseases, 9(5), e0003792. [Link]
-
Alirol, E., et al. (2010). NECT Is Next: Implementing the New Drug Combination Therapy for Trypanosoma brucei gambiense Sleeping Sickness. PLoS neglected tropical diseases, 4(5), e720. [Link]
- Grayson, M. L., et al. (Eds.). (2017). Kucers' the use of antibiotics: a clinical perspective of antibacterial, antifungal, antiparasitic, and antiviral drugs. CRC press.
-
Drugs for Neglected Diseases initiative. (2009). NECT Dossier. [Link]
-
Juban, P., et al. (2024). Trypanosoma brucei gambiense group 2 experimental in vivo life cycle: from procyclic to bloodstream form. Parasite, 31, 13. [Link]
Sources
- 1. Effectiveness of this compound Eflornithine Combination Therapy (NECT) in T. b. gambiense second stage sleeping sickness patients in the Democratic Republic of Congo: Report from a field study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pre-clinical Animal Model of Trypanosoma brucei Infection Demonstrating Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-eflornithine combination therapy (NECT) | DNDi [dndi.org]
- 4. This compound-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-eflornithine Combination Therapy for Second-Stage Trypanosoma Brucei Gambiense Sleeping Sickness: A Randomized Clinical Trial in Congo | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes | PLOS Pathogens [journals.plos.org]
- 9. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 10. isrctn.com [isrctn.com]
Application Note: Interrogating Nifurtimox Resistance in Trypanosoma cruzi with CRISPR-Cas9-Mediated Gene Editing
Introduction: The Challenge of Chagas Disease and Nifurtimox Resistance
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health threat in the Americas, affecting an estimated 7 to 8 million people worldwide.[1] For decades, treatment has relied on two nitroheterocyclic prodrugs, benznidazole and this compound. These drugs are most effective in the acute phase of the disease, but their efficacy in the chronic phase is limited, and they are associated with significant side effects. A critical challenge compounding these issues is the emergence of drug-resistant T. cruzi strains, which threatens treatment efficacy.
This compound functions as a prodrug that requires intracellular activation to exert its trypanocidal effects.[2][3] This activation is primarily mediated by a specific, mitochondrially-localized type I nitroreductase (NTR) within the parasite.[2][3][4] The reduction of this compound by NTR generates cytotoxic metabolites and reactive oxygen species, inducing DNA damage and parasite death.[5] Consequently, the primary mechanism of resistance is the downregulation or functional loss of this NTR enzyme.[2][3][4][5] Loss of a single NTR allele is often sufficient to confer significant resistance.[2][3][4]
The advent of CRISPR-Cas9 technology has revolutionized genetic manipulation in many organisms, including the historically challenging T. cruzi.[1][6] This powerful tool allows for precise and efficient gene editing, enabling researchers to create targeted gene knockouts to unequivocally validate the role of specific genes, like NTR, in drug resistance pathways.[7] This application note provides a comprehensive guide, from experimental design to phenotypic validation, for utilizing CRISPR-Cas9 to study the genetic basis of this compound resistance in T. cruzi.
Scientific Foundation: The this compound Activation Pathway and Resistance Mechanism
Understanding the mechanism of action is paramount to studying resistance. This compound, a 5-nitrofuran, is non-toxic until it is activated by a two-electron reduction, a reaction catalyzed by a bacterial-like type I NADH-dependent nitroreductase (NTR) in T. cruzi.[2][3][4] This process is oxygen-insensitive and generates open-shell nitroradicals that are highly reactive and lead to oxidative stress, damaging cellular macromolecules and leading to parasite death.
Resistance arises when this activation pathway is disrupted. Studies have shown that T. cruzi strains resistant to this compound and benznidazole often have mutations, deletions, or downregulation of the gene encoding the type I NTR.[3][4][5] By using CRISPR-Cas9 to precisely delete the NTR gene, researchers can replicate this resistance mechanism in a controlled laboratory setting, providing a robust model to study the phenomenon and test novel therapeutic strategies.
Caption: Mechanism of this compound action and CRISPR-mediated resistance.
Experimental Workflow Overview
The successful application of CRISPR-Cas9 in T. cruzi for studying drug resistance involves a multi-stage process. The workflow is designed to generate and validate a null mutant for a target gene and then assess the resulting phenotype. In T. cruzi, gene replacement via homology-directed repair (HDR) is the most efficient and precise method.[8][9][10] This involves co-transfecting the parasite with the Cas9/sgRNA machinery and a donor DNA template containing a selectable marker flanked by sequences homologous to the target locus.
Caption: Overall workflow for CRISPR-Cas9 editing in T. cruzi.
Detailed Protocols
This section provides detailed, step-by-step methodologies for the key experimental phases. It is assumed that the starting material is a T. cruzi strain that constitutively expresses the Cas9 endonuclease. If not, this line must be generated first.[11]
Protocol 4.1: Design of sgRNA and Donor DNA Template
Rationale: The specificity of CRISPR-Cas9 is determined by the single guide RNA (sgRNA). The efficiency of gene replacement depends on a well-designed donor DNA template for homology-directed repair.
4.1.1 sgRNA Design:
-
Obtain the full nucleotide sequence of the target gene (e.g., Type I Nitroreductase) from a genome database like TriTrypDB.
-
Use a specialized web tool for designing sgRNAs in eukaryotic pathogens, such as EuPaGDT (Eukaryotic Pathogen CRISPR guide RNA/DNA Design Tool) .[11][12][13][14]
-
Input: Paste the gene sequence.
-
Nuclease: Select "SpCas9: 20 nt gRNA, NGG PAM on 3' end".
-
Genome: Select the appropriate T. cruzi strain.
-
-
Evaluate the output list of potential sgRNAs. Prioritize guides with:
-
High on-target scores: These predict high cleavage efficiency.[12]
-
No or few off-target hits: This minimizes unintended mutations elsewhere in the genome.
-
A target site near the 5' end of the coding sequence to ensure a complete loss-of-function mutation.
-
-
Select 2-3 top-scoring sgRNAs for downstream testing.
4.1.2 Donor DNA Template Design:
-
The donor template will replace the target gene with a selectable marker (e.g., neomycin phosphotransferase, NEO).
-
The template consists of three parts: [5' Homology Arm] - [Selectable Marker Cassette] - [3' Homology Arm] .
-
Homology Arms:
-
Design 30-100 bp sequences that are identical to the regions immediately upstream (5' arm) and downstream (3' arm) of the target gene's coding sequence (CDS). Longer arms can increase efficiency but are harder to synthesize via PCR.
-
Ensure the homology arms do not contain the sgRNA target site or the PAM sequence to prevent the donor DNA from being cleaved by Cas9.
-
-
Selectable Marker: Use a standard cassette that includes the resistance gene and regulatory elements (promoter, UTRs) functional in T. cruzi.
Protocol 4.2: Generation of sgRNA and Donor DNA
Rationale: The sgRNA and donor DNA must be prepared for delivery into the parasites. A common and efficient method is to generate these components via PCR, which avoids cloning steps.[1]
-
sgRNA Expression Cassette:
-
Synthesize a forward primer containing a T7 promoter sequence, followed by the 20 nt specific sgRNA sequence.
-
Synthesize a universal reverse primer that binds to the sgRNA scaffold region.
-
Use a template plasmid containing the sgRNA scaffold to PCR-amplify the complete, ready-to-transcribe sgRNA cassette.
-
-
Donor DNA Template Amplification:
-
Design a forward primer consisting of the 5' homology arm sequence followed by a sequence that anneals to the start of your selectable marker cassette.
-
Design a reverse primer consisting of the reverse complement of the 3' homology arm sequence followed by a sequence that anneals to the end of your selectable marker cassette.
-
Use a plasmid containing the selectable marker cassette as a template for PCR amplification.
-
-
Purify both PCR products using a standard PCR cleanup kit. Verify the size of the products on an agarose gel.
Protocol 4.3: T. cruzi Transfection
Rationale: Electroporation is the standard method for introducing DNA into T. cruzi epimastigotes. Optimizing parasite health and electroporation conditions is crucial for success.
-
Culture T. cruzi epimastigotes (Cas9-expressing line) in Liver Infusion Tryptose (LIT) medium at 28°C to mid-log phase (approx. 1.5-2.0 x 10⁷ parasites/mL).
-
Harvest 4-5 x 10⁷ parasites by centrifugation at 1500 x g for 5 minutes at room temperature.
-
Wash the parasite pellet once with sterile 1X PBS.
-
Resuspend the parasites in 100 µL of Human T-Cell Nucleofector™ Solution (Lonza) or a similar electroporation buffer.
-
In the electroporation cuvette, mix the 100 µL of parasite suspension with:
-
5-10 µg of the purified sgRNA expression cassette.
-
5-10 µg of the purified donor DNA template.
-
-
Electroporate using an Amaxa Nucleofector or similar device with a preset program for T. cruzi (e.g., U-033).
-
Immediately after electroporation, transfer the parasites to a flask containing 10 mL of fresh LIT medium.
-
Allow the parasites to recover for 24 hours at 28°C before adding the selection drug.
Protocol 4.4: Selection and Validation of Edited Clones
Rationale: This phase confirms the successful integration of the donor DNA and the deletion of the target gene at the genomic level.
-
Drug Selection: 24 hours post-transfection, add the appropriate antibiotic to the culture medium (e.g., G418 for the NEO marker). The concentration will need to be optimized for your parasite strain.
-
Maintain the culture under selection, refreshing the medium every 5-7 days. A resistant population should emerge within 2-4 weeks.
-
Genotypic Validation (PCR Screening):
-
Once the resistant population is stable, isolate genomic DNA (gDNA).
-
Perform a series of diagnostic PCRs to check for correct integration and loss of the wild-type (WT) allele:
-
Primer Set A (WT Allele): A forward primer upstream of the 5' homology arm and a reverse primer within the target gene's CDS. This should only yield a product in WT parasites.
-
Primer Set B (5' Integration): The same forward primer as Set A and a reverse primer within the selectable marker cassette. This should only yield a product in correctly edited parasites.
-
Primer Set C (3' Integration): A forward primer within the selectable marker cassette and a reverse primer downstream of the 3' homology arm. This should also only yield a product in edited parasites.
-
-
-
Clonal Isolation: Isolate single parasites from the validated population by limiting dilution or plating on semi-solid agar to ensure a genetically homogenous population.
-
Final Validation (Sequencing): Use gDNA from the clonal population as a template for PCR with primer sets B and C. Purify these PCR products and send them for Sanger sequencing to confirm the integration junctions are precise.
Phenotypic Analysis: Assessing this compound Resistance
Rationale: After confirming the genotype, the crucial next step is to determine if the gene knockout confers the expected phenotype—in this case, this compound resistance. This is quantified by determining the half-maximal inhibitory concentration (IC50).
Protocol 5.1: In Vitro Drug Susceptibility Assay
-
Seed 96-well plates with log-phase epimastigotes (WT control and NTR knockout clone) at a density of 1 x 10⁶ parasites/mL in 100 µL of LIT medium.
-
Prepare a 2-fold serial dilution of this compound in LIT medium. Add 100 µL of these dilutions to the appropriate wells, resulting in a final volume of 200 µL. Include a "no drug" control.
-
Incubate the plates at 28°C for 72-96 hours.
-
Assess parasite viability. This can be done by:
-
Direct Counting: Fixing a sample from each well and counting parasites with a hemocytometer.
-
Resazurin-based Assay: Adding a viability indicator like AlamarBlue and measuring fluorescence or absorbance.
-
-
Plot the percentage of parasite growth inhibition versus the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Expected Data and Interpretation
A successful knockout of the Type I NTR gene is expected to cause a significant increase in the IC50 value, indicating a higher concentration of this compound is required to inhibit parasite growth.
| Parasite Line | Genotype | Hypothetical this compound IC50 (µM) | Fold Resistance (vs. WT) |
| Wild-Type (WT) | NTR / NTR | 2.5 ± 0.4 | 1x |
| Heterozygous KO | NTR / Δntr::NEO | 9.8 ± 1.1 | ~4x |
| Homozygous KO | Δntr::NEO / Δntr::NEO | > 20 | >8x |
Table 1: Example data from a this compound susceptibility assay. The data demonstrates a clear shift towards resistance with the loss of NTR alleles, which is consistent with published findings.[4][15]
Conclusion and Future Perspectives
The CRISPR-Cas9 system provides an unprecedented opportunity to dissect the molecular mechanisms of drug resistance in Trypanosoma cruzi.[1][6] By enabling the efficient and precise knockout of candidate genes like the type I nitroreductase, researchers can definitively validate their role in the resistance phenotype.[7] This robust methodology not only advances our fundamental understanding of parasite biology but also provides powerful tools for the drug development pipeline. The validated knockout cell lines serve as critical controls for screening new compounds that may be effective against resistant parasite strains, ultimately aiding in the fight against Chagas disease.
References
-
Aparecida Soares e Silva, M., et al. (2020). State-of-the-art CRISPR/Cas9 Technology for Genome Editing in Trypanosomatids. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Marek, E. E., et al. (2022). Efficient CRISPR-Cas9-mediated genome editing for characterization of essential genes in Trypanosoma cruzi. STAR Protocols. Available at: [Link]
-
Lander, N., Chiurillo, M. A., & Docampo, R. (2019). Genome Editing by CRISPR/Cas9 in Trypanosoma cruzi. Methods in Molecular Biology. Available at: [Link]
-
Wilkinson, S. R., & Kelly, J. M. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. National Center for Biotechnology Information. Available at: [Link]
-
Drugs.com. (n.d.). This compound Monograph for Professionals. Drugs.com. Available at: [Link]
-
Wilkinson, S. R., Taylor, M. C., & Kelly, J. M. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Lander, N., Chiurillo, M. A., & Docampo, R. (2019). Genome Editing by CRISPR/Cas9 in Trypanosoma cruzi. Springer Nature Experiments. Available at: [Link]
-
Chiurillo, M. A., & Lander, N. (2021). The long and winding road of reverse genetics in Trypanosoma cruzi. Microbial Cell. Available at: [Link]
-
Ochoa-Martínez, P., et al. (2025). Mechanisms of resistance of Trypanosoma cruzi to benznidazole and this compound: Molecular implications and multifaceted impact. ResearchGate. Available at: [Link]
-
Min, T., & Tarleton, R. (2015). EuPaGDT: a web tool tailored to design CRISPR guide RNAs for eukaryotic pathogens. Microbial Genomics. Available at: [Link]
-
EuPaGDT. (2015). CRISPR gRNA (guide RNA) Design Tool for Eukaryotic Pathogens. EuPaGDT. Available at: [Link]
-
Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. ResearchGate. Available at: [Link]
-
Romagnoli, B. A., et al. (2020). A versatile CRISPR/Cas9 editing approach in Trypanosoma cruzi. bioRxiv. Available at: [Link]
-
Mejía-Jaramillo, A. M., et al. (2025). Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms. PLOS ONE. Available at: [Link]
-
Min, T., & Tarleton, R. (2015). EuPaGDT: a web tool tailored to design CRISPR guide RNAs for eukaryotic pathogens. National Center for Biotechnology Information. Available at: [Link]
-
Penketh, H. R., et al. (2018). In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV. MDPI. Available at: [Link]
-
Soares Medeiros, L. C., et al. (2017). Rapid, Selection-Free, High-Efficiency Genome Editing in Protozoan Parasites Using CRISPR-Cas9 Ribonucleoproteins. mBio. Available at: [Link]
-
Duffy, T., et al. (2017). Phenotypic diversity and drug susceptibility of Trypanosoma cruzi TcV clinical isolates. PLOS Neglected Tropical Diseases. Available at: [Link]
-
Lander, N., Chiurillo, M. A., & Docampo, R. (2019). Genome Editing by CRISPR/Cas9 in Trypanosoma cruzi. PubMed. Available at: [Link]
-
Mejía-Jaramillo, A. M., et al. (2025). Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms. National Center for Biotechnology Information. Available at: [Link]
-
Lander, N., et al. (2019). Genome Editing by CRISPR/Cas9 in Trypanosoma cruzi: Methods and Protocols. ResearchGate. Available at: [Link]
-
Muñoz-Calderón, A., et al. (2019). This compound inhibitory concentration 50 (IC 50 ) values obtained from Trypanosoma cruzi from patients with oral Chagas disease of the Chacao Municipality outbreak in 2007. ResearchGate. Available at: [Link]
Sources
- 1. State-of-the-art CRISPR/Cas9 Technology for Genome Editing in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. The long and winding road of reverse genetics in Trypanosoma cruzi [microbialcell.com]
- 7. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms | PLOS One [journals.plos.org]
- 8. ctegd.uga.edu [ctegd.uga.edu]
- 9. Genome Editing by CRISPR/Cas9 in Trypanosoma cruzi | Springer Nature Experiments [experiments.springernature.com]
- 10. Genome Editing by CRISPR/Cas9 in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient CRISPR-Cas9-mediated genome editing for characterization of essential genes in Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. CRISPR gRNA (guide RNA) Design Tool for Eukaryotic Pathogens [grna.ctegd.uga.edu]
- 14. EuPaGDT: a web tool tailored to design CRISPR guide RNAs for eukaryotic pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: High-Throughput Phenotypic Analysis of Nifurtimox-Treated Parasites Using Multiparametric Flow Cytometry
Introduction: The Challenge and the Solution
Nifurtimox is a crucial nitrofuran antimicrobial agent used in the treatment of parasitic infections, most notably Chagas disease, caused by Trypanosoma cruzi, and sleeping sickness (Trypanosoma brucei)[1][2]. Its therapeutic efficacy stems from a parasite-specific bioactivation process. Within the parasite, nitroreductase enzymes convert this compound into radical anions and other reactive oxygen species (ROS)[1][2][3][4]. This surge in ROS induces overwhelming oxidative stress, leading to widespread damage of DNA, proteins, and lipids, culminating in parasite death[1][2].
Traditional methods for assessing drug efficacy, such as microscopy-based counting or parasite reduction ratio (PRR) assays, can be laborious, time-consuming, and subject to user variability[5]. Flow cytometry offers a powerful, high-throughput alternative, enabling the rapid and quantitative analysis of thousands of individual parasites per second. This application note provides a detailed framework and validated protocols for using flow cytometry to dissect the cellular effects of this compound, moving beyond simple viability counts to a multiparametric phenotypic analysis.
Scientific Principle: Connecting Mechanism to Measurement
The core of this compound's action is the induction of catastrophic oxidative stress. This primary mechanism triggers a cascade of downstream cellular events that are readily quantifiable by flow cytometry. Our strategy is to simultaneously probe multiple physiological parameters within the parasite population to build a comprehensive picture of the drug's impact.
The key measurable events are:
-
Generation of Reactive Oxygen Species (ROS): The direct output of this compound's activation.
-
Mitochondrial Dysfunction: As a major site of ROS production and a primary target of oxidative damage, the loss of mitochondrial membrane potential (ΔΨm) is a key indicator of commitment to cell death.[1]
-
Loss of Plasma Membrane Integrity: The final stage of cell death, distinguishing late apoptotic or necrotic parasites from viable or early apoptotic ones.
By targeting these three pillars of cellular health, we can effectively stage the progression of this compound-induced parasite death.
Caption: this compound mechanism leading to measurable cellular damage.
Core Assays & Protocols
This section details the step-by-step protocols for a multiparametric analysis. For optimal results, it is recommended to perform these measurements simultaneously on the same samples using a flow cytometer with at least three fluorescent channels.
Recommended Dyes and Reagents
A crucial aspect of experimental design is the selection of appropriate fluorescent probes. The table below summarizes the recommended dyes for this workflow.
| Parameter Measured | Recommended Dye | Common Filter Set | Target | Principle of Action |
| Reactive Oxygen Species | Dihydroethidium (DHE) or MitoSOX™ Red | PE / PE-Texas Red | Superoxide (O₂⁻) | Oxidized by superoxide to fluorescent ethidium, which intercalates with DNA. |
| Mitochondrial Potential | JC-1 | FITC & PE | ΔΨm | In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red (PE). In apoptotic cells with low ΔΨm, it remains as monomers, fluorescing green (FITC). |
| Plasma Membrane Integrity | SYTOX™ Green or Propidium Iodide (PI) | FITC (for SYTOX) or PerCP (for PI) | DNA | These dyes are excluded by cells with intact membranes. They enter compromised cells and bind to nucleic acids, fluorescing brightly. |
-
Expert Insight: While JC-1 is an excellent ratiometric indicator, its use can be complex due to compensation issues. For simpler screening, a dye like TMRM (Tetramethylrhodamine, Methyl Ester) can be used, where a decrease in fluorescence intensity indicates mitochondrial depolarization. If using SYTOX Green with JC-1, ensure proper compensation controls are used.
Experimental Workflow
Caption: High-level experimental workflow for this compound analysis.
Detailed Staining Protocol
This protocol is a template and should be optimized for the specific parasite and flow cytometer used.
A. Parasite Preparation and Drug Treatment:
-
Culture parasites (e.g., T. cruzi epimastigotes) to mid-log phase under standard conditions.
-
Adjust parasite density to 1 x 10⁶ cells/mL in fresh culture medium.
-
Prepare serial dilutions of this compound. Include a "vehicle-only" (e.g., DMSO) control and an "untreated" control. A positive control for cell death (e.g., heat-killed parasites) is also essential for setting up analysis gates.
-
Add the drug dilutions to the parasite cultures and incubate for the desired time points (e.g., 24, 48, 72 hours).
B. Staining Procedure:
-
Harvest ~1-2 x 10⁶ parasites per sample by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).
-
Wash the cell pellet once with 1 mL of pre-warmed, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the pellet in 500 µL of the appropriate staining buffer.
-
Add the fluorescent dyes. Example final concentrations:
-
MitoSOX™ Red: 5 µM
-
JC-1: 2 µM
-
SYTOX™ Green: 1 µM
-
-
Incubate for 15-30 minutes at the parasite's optimal growth temperature, protected from light.
-
Causality Note: Incubation in the dark is critical to prevent photobleaching of the fluorescent dyes, which would lead to inaccurate signal detection.
-
-
(Optional but Recommended) Wash the cells once more with 1 mL of PBS to remove excess dye and reduce background fluorescence.
-
Resuspend the final pellet in 300-500 µL of PBS for analysis. Keep samples on ice and protected from light until acquisition.
C. Flow Cytometer Setup and Acquisition:
-
Instrument Setup: Use a flow cytometer equipped with blue (488 nm) and yellow/green (561 nm) lasers for optimal excitation of the chosen dyes.
-
Controls for Setup:
-
Unstained Cells: Run first to set the forward scatter (FSC) and side scatter (SSC) voltages to place the main parasite population on scale and to define the baseline fluorescence (autofluorescence).
-
Single-Stain Controls: For each dye used, prepare a sample stained with only that dye. This is absolutely critical for calculating the spectral overlap and setting up the compensation matrix.
-
Positive/Negative Controls: Use the untreated and heat-killed (or high-dose drug) controls to set the gates for analysis.
-
-
Acquisition: Acquire at least 20,000-50,000 events for each sample to ensure statistical significance.
Data Interpretation
After acquisition, the data can be analyzed to distinguish between different parasite populations.
-
Gating Strategy:
-
First, use an FSC vs. SSC plot to gate on the main parasite population, excluding debris.
-
From this gate, create plots to visualize the different fluorescent markers. A common approach is to plot the mitochondrial potential dye (e.g., JC-1 Red vs. Green) against the viability dye (e.g., SYTOX Green).
-
-
Defining Populations:
-
Healthy Population: High JC-1 Red fluorescence (high ΔΨm), Low ROS signal, SYTOX Negative (intact membrane).
-
Early Apoptotic/Stressed Population: Shift from JC-1 Red to Green (depolarizing ΔΨm), High ROS signal, SYTOX Negative.
-
Late Apoptotic/Necrotic Population: Low JC-1 signal (depolarized ΔΨm), SYTOX Positive (compromised membrane).
-
Expected Results Summary
| Condition | ROS (MitoSOX) | Mitochondrial Potential (JC-1 Ratio Red/Green) | Membrane Integrity (SYTOX) | Interpretation |
| Untreated Control | Low | High | Negative | Healthy Population |
| Low-Dose this compound | Intermediate | Intermediate | Negative | Population under oxidative stress, initiating cell death cascade. |
| High-Dose this compound | High -> Intermediate* | Low | Positive | Predominantly late apoptotic/necrotic population. |
*ROS levels may appear to decrease at very late stages as the cellular machinery required to produce them collapses.
Trustworthiness: Self-Validating Systems
To ensure the reliability and reproducibility of these protocols, the following controls must be integrated into every experiment:
-
Instrument Controls: Use standardized fluorescent beads (e.g., CS&T beads) to perform daily quality control on the flow cytometer, ensuring consistent performance.
-
Staining Controls: The unstained and single-stain controls mentioned in section 3.3.C are non-negotiable for accurate data analysis and compensation.
-
Biological Controls:
-
Negative Control (Untreated): Defines the baseline state of the parasite population.
-
Vehicle Control (e.g., DMSO): Ensures that the solvent used to dissolve this compound has no effect on its own.
-
Positive Control: A known inducer of cell death (e.g., high-concentration FCCP for mitochondrial depolarization, or heat-shock for necrosis) validates that the dyes are working as expected and helps in setting analysis gates.
-
By including this complete set of controls, the experimental system becomes self-validating, allowing for confident interpretation of the results.
References
- Patsnap Synapse. (2024).
- Wikipedia. (n.d.). This compound.
- Patsnap Synapse. (2024).
- NCBI Bookshelf. (2023). This compound - LiverTox.
- Pediatric Oncall. (n.d.).
- Frontiers. (2022).
- National Institutes of Health (NIH). (n.d.). Clinically applicable parasite viability assay for rapid assessment of antimalarial pharmacodynamic endpoints.
- Benchchem. (n.d.).
- PubMed. (n.d.). Flow cytometry analysis of the effect of allopurinol and the dinitroaniline compound (Chloralin) on the viability and proliferation of Leishmania infantum promastigotes.
- ResearchGate. (n.d.). Detection of Reactive Oxygen Species by Flow Cytometry.
- Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry).
- National Institutes of Health (NIH). (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinically applicable parasite viability assay for rapid assessment of antimalarial pharmacodynamic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Nifurtimox low aqueous solubility in culture media
Welcome to the technical support guide for nifurtimox. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges related to its low aqueous solubility. As a lipophilic molecule, this compound presents a common hurdle for in vitro studies that rely on aqueous culture media. This guide provides practical, evidence-based solutions and troubleshooting strategies to help you achieve consistent, reproducible, and accurate results.
Frequently Asked Questions & Troubleshooting
Q1: Why does my this compound powder not dissolve directly in my cell culture medium?
This compound is a nitrofuran derivative with poor aqueous solubility.[1][2][3] According to the Biopharmaceutical Classification System (BCS), it has been classified as a class II drug, indicating low solubility and high permeability, although some reports also suggest it could be class IV (low solubility and low permeability).[4] Its molecular structure is largely non-polar, making it hydrophobic.
The fundamental principle at play is "like dissolves like." Aqueous cell culture media are polar environments, primarily composed of water, salts, and hydrophilic nutrients. The non-polar nature of this compound prevents it from forming favorable interactions with water molecules, leading to insolubility and potential precipitation. Attempting to dissolve it directly in your media will result in an inaccurate and non-homogenous concentration, compromising the validity of your experimental data.
Q2: What is the best solvent to prepare a concentrated stock solution of this compound?
For cell-based assays, Dimethyl sulfoxide (DMSO) is the most widely recommended and utilized solvent for preparing high-concentration stock solutions of this compound.[1][5][6] It is a water-miscible organic solvent capable of dissolving a wide array of non-polar compounds.[7] While other organic solvents can dissolve this compound, their compatibility with cell culture is often more limited.
The table below summarizes the reported solubility of this compound in various solvents. Note that for cell culture applications, DMSO is the preferred starting point due to its high solubilizing power and established use in biological systems.
| Solvent | Reported Solubility | Source | Notes for Cell Culture |
| Dimethyl sulfoxide (DMSO) | ≥13 mg/mL to 57 mg/mL | [6] | Recommended. The standard choice for in vitro stock solutions. |
| N-methyl pyrrolidone (NMP) | ~90.85 mg/mL | [1][2] | High solubilizing power, but less common and may have higher toxicity. |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] | Can be used, but generally more toxic than DMSO. |
| Acetone | ~17.27 mg/mL | [2] | Not recommended due to high volatility and cytotoxicity. |
| Ethanol | ~0.65 mg/mL | [2] | Poor solvent for creating a concentrated stock. |
| Water | Insoluble / ~0.2 mg/mL | [1][8] | Not suitable for preparing stock solutions. |
Q3: I've selected DMSO. How do I properly prepare a stock solution and my final working concentrations?
Improper dilution is the most common cause of compound precipitation. The key is to prepare a high-concentration stock in 100% DMSO and then perform serial dilutions, ensuring the compound does not crash out of the solution when introduced to the aqueous medium.
-
Determine the Mass: The molecular weight of this compound (C₁₀H₁₃N₃O₅S) is 287.29 g/mol .[9][10] To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 287.29 g/mol x (1000 mg / 1 g) = 2.87 mg
-
-
Dissolution:
-
Weigh out 2.87 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity, sterile-filtered DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow-orange. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for long-term stability.[6]
-
The following diagram illustrates the correct workflow for diluting the DMSO stock into your final culture medium to prevent precipitation.
Caption: Workflow for preparing a stable this compound working solution.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
This is a critical question, as DMSO itself can be cytotoxic and impact experimental results.[11] There is no universal "safe" concentration; it is highly dependent on the cell line and the duration of exposure.
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% (v/v) without significant toxicity.[12][13]
-
Best Practice: Always run a solvent control experiment. This control group should be treated with the same final concentration of DMSO as your highest this compound concentration, but without the drug. This allows you to distinguish between drug-induced effects and solvent-induced artifacts.
-
Sensitive Cells: Primary cells and some specific cell lines can be sensitive to concentrations as low as 0.05%.[14]
-
Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your actual experiment and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your culture medium. A good range to test would be 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Include a "medium only" control.
-
Treatment: Replace the old medium with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method like MTT, XTT, or a live/dead stain.
-
Analysis: Plot cell viability (%) versus DMSO concentration. The highest concentration that does not cause a significant drop in viability compared to the "medium only" control is your maximum tolerated concentration.
Q5: My required this compound concentration leads to a toxic level of DMSO. What are my advanced options?
If your experimental design requires a this compound concentration that pushes the final DMSO level above the tolerated limit for your cells, you need to explore alternative solubilization strategies.
Caption: Decision tree for advanced solubilization strategies.
1. Co-Solvents: This technique involves using a mixture of solvents to increase the solubility of a drug.[7][15] For cell culture, this could involve a combination of DMSO with other biocompatible solvents like polyethylene glycol (PEG) or propylene glycol. A recent study demonstrated that a co-solvent system of N-methyl-2-pyrrolidone (NMP), PEG 400, and glycerol significantly increased this compound solubility.[8] However, any new co-solvent system requires rigorous validation to test for cytotoxicity in your specific cell model.
2. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central lipophilic cavity, while their hydrophilic exterior allows the entire complex to be water-soluble.[16][17][18][19] This is an effective way to increase the aqueous solubility of drugs like this compound without relying on organic solvents.[20][21]
-
How it works: You would typically prepare a solution of a cyclodextrin derivative (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in your culture medium and then add the this compound powder to this solution, allowing the complex to form.
-
Considerations: The formation of the inclusion complex needs to be optimized, and you must confirm that the cyclodextrin itself does not interfere with your assay.
References
-
This compound - Wikipedia. [Link]
-
This compound Monograph for Professionals - Drugs.com. [Link]
-
Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed. [Link]
-
What is the mechanism of this compound? - Patsnap Synapse. [Link]
-
This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]
-
This compound | C10H13N3O5S | CID 6842999 - PubChem. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]
-
Until what percentage does DMSO remain not toxic to cells.? - ResearchGate. [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. [Link]
-
DMSO usage in cell culture - LifeTein. [Link]
-
Can anyone please suggest a non-toxic solvent to dissolve non-polar drugs for in vitro use? [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. [Link]
-
Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - NIH. [Link]
-
Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PubMed Central. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - PubMed Central - NIH. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]
-
Novel cosolvent systems for this compound: improving solubility, trypanocidal efficacy, and stability - Taylor & Francis Online. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. [Link]
-
Solubility enhancement of poorly soluble drugs through application of deep eutectic solvents - kth .diva. [Link]
-
Cyclodextrin | Inclusion Complex - YouTube. [Link]
-
Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - ResearchGate. [Link]
-
Solid-state properties of this compound. Preparation, analytical characterization, and stability of an amorphous phase - PubMed. [Link]
-
3D-Printed Tablets of this compound: In Vitro and In Vivo Anti-Trypanosoma cruzi Studies - MDPI. [Link]
Sources
- 1. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-state properties of this compound. Preparation, analytical characterization, and stability of an amorphous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. scbt.com [scbt.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
- 14. mdpi.com [mdpi.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. scispace.com [scispace.com]
Technical Support Center: Development of Nifurtimox-Loaded Nanoparticles
Welcome to the technical support center for the development of Nifurtimox-loaded nanoparticles. This guide is designed for researchers, scientists, and drug development professionals actively working on formulating nanoparticle-based delivery systems for this compound, a critical but challenging compound for treating neglected tropical diseases like Chagas disease.[1][2][3][4] this compound's poor aqueous solubility presents significant hurdles in achieving optimal bioavailability and therapeutic efficacy.[1][2][3][5] Nanoparticle encapsulation is a promising strategy to overcome these limitations.[1][6]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and complex issues encountered during the experimental process. The advice herein is grounded in established scientific principles and practical laboratory experience to ensure you can navigate the intricacies of nanoparticle formulation with confidence.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed solutions, please refer to the Troubleshooting Guides.
Q1: My freshly prepared this compound nanoparticles show immediate aggregation. What are the likely causes and solutions?
A1: Immediate aggregation is often due to improper formulation parameters. Here's a breakdown of potential causes and how to address them:
-
Inadequate Stabilizer Concentration: The concentration of your stabilizer (e.g., Poloxamer, PVA, Tween 80) is critical. If it's too low, the nanoparticle surface won't be adequately coated, leading to aggregation driven by high surface energy.[7]
-
Poor Solvent Quality: The quality of solvents used in both the preparation and characterization of nanoparticles can significantly impact particle size and polydispersity, potentially leading to aggregation.[8][9][10] Use high-purity solvents to avoid introducing extraneous nanoparticles that can lead to ambiguous results.[8][9]
-
Suboptimal pH: The pH of your nanoparticle suspension can influence surface charge and stability. Ensure the pH is appropriate for your polymer and stabilizer system to maximize electrostatic repulsion between particles.[11]
Q2: Why is the encapsulation efficiency of my hydrophobic drug, this compound, consistently low?
A2: Low encapsulation efficiency for hydrophobic drugs like this compound is a common challenge.[12] Potential reasons include:
-
Drug-Polymer Miscibility: Poor miscibility between this compound and the polymer matrix can lead to drug expulsion during nanoparticle formation. Consider screening different polymers or using a blend to improve compatibility.
-
Solvent Selection: The choice of organic solvent is crucial as it affects the solubility of both the drug and the polymer.[13] A solvent in which the drug is highly soluble might lead to its rapid diffusion into the aqueous phase along with the solvent, reducing encapsulation.
-
Method of Formulation: The emulsification-evaporation method is commonly used for hydrophobic compounds.[14] Optimizing parameters such as the organic to aqueous phase ratio and the energy input during emulsification can significantly improve drug loading.
Q3: My nanoparticles look good initially but aggregate after lyophilization. How can I prevent this?
A3: Lyophilization introduces significant stress on nanoparticles, often leading to aggregation if not properly managed.[15][16] The key is to use a suitable cryoprotectant.
-
Cryoprotectant Selection: Disaccharides like trehalose and sucrose are commonly used and have been shown to be effective in preserving nanoparticle integrity during freeze-drying.[15][17] Trehalose is often considered an optimal choice due to its strong interactions with nanoparticle membranes.[15]
-
Concentration Optimization: The concentration of the cryoprotectant is critical. You may need to test a range of concentrations (e.g., 5%, 10%, 15%, 20%) to find the optimal level for your specific formulation.[18]
-
Freezing Rate: The rate of freezing can also impact aggregation. While slower cooling rates can increase aggregation, even flash freezing may not completely prevent it without a cryoprotectant.[16]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex experimental challenges.
Guide 1: Optimizing Particle Size and Polydispersity Index (PDI)
Problem: You are preparing this compound-loaded PLGA nanoparticles via nanoprecipitation, but the resulting particles are consistently larger than your target of 200 nm and have a high PDI (> 0.3).
Causality: In nanoprecipitation, nanoparticle size is governed by the interplay between solvent-nonsolvent mixing, polymer precipitation, and particle assembly.[19] A high PDI indicates a wide distribution of particle sizes, often due to uncontrolled aggregation or inconsistent precipitation rates.
Step-by-Step Troubleshooting Protocol:
-
Evaluate Solvent System: The choice of organic solvent significantly influences nanoparticle size.[19][20] Solvents with high water affinity and low viscosity tend to promote faster diffusion into the aqueous phase, leading to smaller nanoparticles.[20]
-
Action: If you are using a solvent like acetone, consider trying a different water-miscible solvent such as acetonitrile or tetrahydrofuran (THF) to observe the effect on particle size.
-
-
Optimize Polymer Concentration: Higher polymer concentrations in the organic phase generally lead to larger nanoparticles.[20]
-
Action: Systematically decrease the concentration of PLGA in your organic phase and measure the resulting particle size and PDI.
-
-
Control the Addition Rate: The rate at which the organic phase is introduced into the aqueous phase affects the supersaturation and precipitation kinetics.
-
Action: Use a syringe pump for a controlled and reproducible addition of the organic phase. Compare a slow, dropwise addition to a more rapid injection.
-
-
Assess Stirring Speed: The agitation rate of the aqueous phase influences the mixing dynamics at the solvent-nonsolvent interface.
-
Action: Experiment with different stirring speeds (e.g., 400, 600, 800 rpm) to find the optimal mixing condition that promotes the formation of smaller, more uniform nanoparticles.
-
-
Verify Solvent Quality: Impurities or extraneous particles in your solvents can contribute to larger particle sizes and increased PDI.[8][9]
Data Summary Table:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Resulting Size (nm) | Resulting PDI |
| Solvent | Acetone | Acetonitrile | THF | Record Data | Record Data |
| Polymer Conc. | 5 mg/mL | 2.5 mg/mL | 1 mg/mL | Record Data | Record Data |
| Addition Rate | Manual | 1 mL/min | 5 mL/min | Record Data | Record Data |
| Stirring Speed | 400 rpm | 600 rpm | 800 rpm | Record Data | Record Data |
Guide 2: Addressing Challenges in In Vitro Drug Release Studies
Problem: You are performing an in vitro release study of this compound from nanoparticles using a dialysis method, but the results are inconsistent and show a very slow or incomplete release profile.
Causality: In vitro release testing for nanoparticle formulations can be challenging.[21] Issues can arise from the separation of nanoparticles from the release medium, drug adsorption to materials, and the violation of sink conditions.[21][22]
Step-by-Step Troubleshooting Protocol:
-
Verify Sink Conditions: Sink conditions (where the concentration of the drug in the release medium is no more than 10-30% of its saturation solubility) are crucial for accurate release data. This compound's low aqueous solubility can make this difficult to achieve.
-
Action: Increase the volume of the release medium or add a small percentage of a surfactant (e.g., Tween 80) or other solubilizing agent to the medium to enhance the solubility of this compound.
-
-
Evaluate the Dialysis Membrane: The dialysis membrane itself can be a rate-limiting factor. The drug must diffuse through both the nanoparticle matrix and the membrane.
-
Action: Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate (large enough to allow free drug to pass but small enough to retain nanoparticles). Consider using a membrane with a larger surface area or a different material to minimize drug-membrane interactions.
-
-
Assess Separation Technique: If using a sample and separate method (e.g., centrifugation), ensure the separation is complete without disrupting the nanoparticles.
-
Check for Drug Adsorption: this compound, being hydrophobic, may adsorb to the surfaces of your experimental apparatus (e.g., filters, vials).
-
Action: Run a control experiment with a known concentration of free this compound to quantify any loss due to adsorption. Consider using low-adsorption materials for your experimental setup.[22]
-
Experimental Workflow Diagram:
Caption: Workflow for an in vitro drug release study using a dialysis method.
Guide 3: Sterilization of this compound-Loaded Nanoparticles
Problem: You need to sterilize your this compound-loaded nanoparticle formulation for in vivo studies, but you are concerned that standard methods like autoclaving will degrade the polymer or the drug.
Causality: Sterilization is a critical step for biomedical applications of nanoparticles.[23] However, many common sterilization techniques, such as autoclaving (steam heat) and gamma irradiation, can alter the physicochemical properties of polymeric nanoparticles, affecting their size, stability, and drug content.[23]
Step-by-Step Troubleshooting Protocol:
-
Consider Sterile Filtration: For nanoparticles smaller than 200 nm, sterile filtration using a 0.22 µm filter is often the most suitable method.[23][24]
-
Advantages: This method is ideal for heat-sensitive materials and does not involve harsh treatments.[23]
-
Action: Attempt to filter a small sample of your nanoparticle suspension through a 0.22 µm syringe filter. Analyze the particle size, PDI, and drug concentration before and after filtration to ensure the nanoparticles are not retained by the filter or altered by the process.
-
-
Evaluate UV Irradiation: UV irradiation can be an effective method for sterilizing polymeric nanoparticles, though its efficacy depends on the exposure time and the composition of the nanoparticle system.[24]
-
Action: If sterile filtration is not feasible (e.g., due to larger particle size or high viscosity), explore UV irradiation. Expose your nanoparticle suspension to a calibrated UV light source for varying durations and assess the impact on particle characteristics and sterility. It is important to validate this method for your specific nanoparticle system.
-
-
Autoclaving as a Last Resort: While autoclaving can alter nanoparticle characteristics, some formulations may be robust enough to withstand it, particularly with the inclusion of stabilizers.[23]
-
Action: If other methods are not viable, test the effect of autoclaving on your formulation. Compare the physicochemical properties of the nanoparticles before and after the process to determine if it is a suitable option.
-
Decision Tree for Sterilization Method Selection:
Caption: Decision tree for selecting an appropriate sterilization method for nanoparticles.
References
- Effect of solvents quality on determination of particle size and polydispersity of nanoparticles. Journal of Experimental Nanoscience.
- Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applic
- Strategies for Testing Drug Release from Nano- Sized Forms of Therapy in Vitro. ijarsct.
- Effect of solvents quality on determination of particle size and polydispersity of nanoparticles. Taylor & Francis Online.
- STERILIZATION PROCESS ON POLYMERIC NANOPARTICLES FOR USE IN BIOLOGICAL MEDIA.
- Effect of solvents quality on determination of particle size and polydispersity of nanoparticles | Request PDF.
- Troubleshooting Pranoprofen nanoparticle formulation aggreg
- Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease. PubMed Central.
- Engineering a this compound nanosuspension: toward improved pharmaceutical
- Lyophilization of Nanoparticles, Does It Really Work?
- Solvent Controls Nanoparticle Size during Nanoprecipitation by Limiting Block Copolymer Assembly.
- A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms.
- In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. NIH.
- Nanoparticle sterilization methods for biomedical applic
- Development of an In Vitro Release Assay for Low-Density Cannabidiol Nanoparticles Prepared by Flash NanoPrecipitation.
- How can the aggregation of nanoparticles be prevented?. Quora.
- In Vitro Performance Testing of Nanoparticulate Drug Products for Parenteral Administr
- Freeze Drying of Polymer Nanoparticles and Liposomes Exploiting Different Saccharide-Based Approaches. MDPI.
- Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays. RSC Publishing.
- Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. PMC - PubMed Central.
- Solvent impact on polymer nanoparticles prepared nanoprecipitation.
- Encapsulation of Hydrophobic Drugs into Polymeric Nanoparticles during Polymerization Induced Self-Assembly (PISA). FSU Digital Repository.
- Selection of Cryoprotectant in Lyophilization of Progesterone-Loaded Stearic Acid Solid Lipid Nanoparticles. MDPI.
- freeze-drying-of-polymer-nanoparticles-and-liposomes-exploiting-different-saccharide-based-approaches. Bohrium.
- Freeze drying of polyelectrolyte complex nanoparticles: Effect of nanoparticle composition and cryoprotectant selection. OUCI.
- Engineering a this compound nanosuspension: toward improved pharmaceutical attributes | Request PDF.
- Solid Nanomedicines of this compound and Benznidazole for the Oral Treatment of Chagas Disease. PMC - PubMed Central.
- Novel cosolvent systems for this compound: improving solubility, trypanocidal efficacy, and stability. Taylor & Francis Online.
- Recent Advances in Polymeric Nanoparticle-Encapsulated Drugs against Intracellular Infections. PMC - PubMed Central.
- Role of Surface Coatings in Preventing Nanoparticle Aggregation Induced by Freeze-Drying.
- Prevention of nanoparticle aggregation during freeze-drying. Journal of Controlled Release.
- Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract.
- Strategies for the nanoencapsulation of hydrophilic molecules in polymer-based nanoparticles. PubMed.
- Sterilization Procedure for Temperature-Sensitive Hydrogels Loaded with Silver Nanoparticles for Clinical Applic
- How to concentrate nanoparticles and avoid aggregation?.
- Solid nanomedicines of this compound and benznidazole for the oral treatment of Chagas disease.
- Nanoparticle Encapsulation for the Solubility Enhancement of Oral Therapeutics.
- Solid Nanomedicines of this compound and Benznidazole for the Oral Treatment of Chagas Disease. Semantic Scholar.
- Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease.
- Development and Characterization of Innovative this compound Formulations as Therapeutic Altern
- Development and Characterization of Innovative this compound Formulations as Therapeutic Altern
- Redefining the treatment of Chagas disease: a review of recent clinical and pharmacological data for a novel formul
- Development and Characterization of Innovative this compound Formulations as Therapeutic Altern
Sources
- 1. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering a this compound nanosuspension: toward improved pharmaceutical attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid Nanomedicines of this compound and Benznidazole for the Oral Treatment of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. worldscientific.com [worldscientific.com]
- 13. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Recent Advances in Polymeric Nanoparticle-Encapsulated Drugs against Intracellular Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lyophilization of Nanoparticles, Does It Really Work? Overview of the Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kinampark.com [kinampark.com]
- 17. mdpi.com [mdpi.com]
- 18. Selection of Cryoprotectant in Lyophilization of Progesterone-Loaded Stearic Acid Solid Lipid Nanoparticles [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijarsct.co.in [ijarsct.co.in]
- 23. Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. revista-agroproductividad.org [revista-agroproductividad.org]
Technical Support Center: 3D Printing of Nifurtimox Controlled-Release Tablets
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the 3D printing of Nifurtimox tablets for controlled-release applications. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to address specific challenges you may encounter during your experimental work, providing not just solutions but also the underlying scientific rationale to empower your research and development.
Troubleshooting Guide: From Filament to Final Tablet
This section addresses common problems encountered during the hot-melt extrusion (HME) of this compound-loaded filaments and the subsequent fused deposition modeling (FDM) 3D printing of controlled-release tablets.
Category 1: Filament Extrusion Issues
Question: My extruded filament has an inconsistent diameter and a brittle texture. What could be the cause and how do I fix it?
Answer:
An inconsistent filament diameter and brittleness are common challenges when coupling hot-melt extrusion (HME) with FDM 3D printing.[1][2] The primary causes often relate to improper temperature profiles in the extruder and suboptimal formulation composition.
Causality and Resolution:
-
Temperature Profile Optimization: this compound is a thermally sensitive drug.[3][4] Processing at excessively high temperatures can lead to its degradation and affect the polymer's integrity, resulting in a brittle filament. Conversely, a temperature that is too low will result in high melt viscosity, leading to inconsistent flow and diameter variations.[5]
-
Protocol: Start with a lower temperature profile on your HME and gradually increase it in small increments (e.g., 5°C). For this compound, which is prone to remaining amorphous after melting, it's crucial to find a balance that ensures proper melting without degradation.[3][4] Monitor the torque on the extruder screws; a stable torque reading often indicates a homogenous melt. A recent study successfully printed this compound-loaded filaments using polyvinyl alcohol (PVA) at specific HME processing temperatures.[3][6][7]
-
-
Formulation Composition: The choice and ratio of polymers and plasticizers are critical.[8][9] A lack of appropriate plasticizers can lead to a rigid and brittle filament.
-
Protocol: Consider incorporating a plasticizer like triethyl citrate (TEC) into your formulation.[6] Plasticizers work by reducing the glass transition temperature (Tg) of the polymer, making the filament more flexible and easier to extrude.[10] Start with a low percentage of plasticizer (e.g., 2-5% w/w) and adjust as needed.
-
-
Screw Speed and Configuration: The speed and design of the extruder screws affect the mixing and residence time of the material in the barrel.
-
Protocol: For a twin-screw extruder, ensure a configuration that provides adequate mixing without excessive shear, which could degrade the drug or polymer.[2] A moderate screw speed is often optimal to ensure a homogenous mixture and consistent output.
-
Question: I'm observing discoloration (yellowing or browning) of my this compound-loaded filament after extrusion. Is this a concern?
Answer:
Yes, discoloration is a significant concern as it often indicates thermal degradation of the this compound or the polymer.[3][4] This can compromise the drug's efficacy and safety.
Causality and Resolution:
-
Excessive Extrusion Temperature: As mentioned, this compound is sensitive to high temperatures.[3][4] The discoloration is likely a result of the drug or polymer being exposed to temperatures above their degradation point.
-
Protocol: Immediately reduce the processing temperature of all heating zones in the extruder. It's essential to perform a thermal analysis (e.g., using Differential Scanning Calorimetry - DSC) of your raw this compound and polymer to determine their melting and degradation temperatures beforehand.[3]
-
-
Prolonged Residence Time: The longer the material stays in the heated extruder barrel, the higher the chance of degradation.
-
Protocol: Increase the screw speed slightly to reduce the residence time. However, be mindful that a very high screw speed can increase shear heating, which might also contribute to degradation. A balance is key.
-
-
Oxidative Degradation: The presence of oxygen at high temperatures can accelerate degradation.
-
Protocol: If your extruder has the capability, consider using a nitrogen purge to create an inert atmosphere within the barrel, minimizing oxidative degradation.
-
Category 2: 3D Printing and Tablet Quality Issues
Question: My 3D printer is experiencing nozzle clogging during the printing of this compound tablets. How can I prevent this?
Answer:
Nozzle clogging is a frequent issue in FDM printing, particularly with custom drug-loaded filaments.[11][12] The causes are often multifactorial, involving both the filament's properties and the printer's settings.
Causality and Resolution:
-
Inconsistent Filament Diameter: If your filament has sections that are wider than the nozzle diameter, it will inevitably cause a clog.
-
Protocol: Before printing, use a caliper to measure the filament diameter at multiple points along its length to ensure it is within the acceptable tolerance for your printer (typically ±0.05 mm).[2] If inconsistencies are found, revisit the filament extrusion process to optimize for a uniform diameter.
-
-
Improper Printing Temperature: A printing temperature that is too low can prevent the filament from melting sufficiently, leading to a blockage.[11] Conversely, a temperature that is too high can cause the polymer to degrade and carbonize within the nozzle.[12]
-
Protocol: Print a temperature calibration tower using your this compound-loaded filament to determine the optimal printing temperature. This involves printing a small tower with temperature changes at different heights to visually inspect for the best print quality.
-
-
Particulate Matter in the Filament: Any foreign particles or agglomerates of the drug that are larger than the nozzle orifice will cause a clog.
Question: The printed this compound tablets have poor layer adhesion and are mechanically weak. How can I improve their structural integrity?
Answer:
Poor layer adhesion results in tablets that are friable and may not withstand handling or packaging. This issue stems from suboptimal bonding between the successively printed layers.
Causality and Resolution:
-
Low Printing Temperature: If the printing temperature is too low, the extruded filament will not be molten enough to properly fuse with the previous layer.[11]
-
Protocol: Increase the nozzle temperature in 5°C increments. This will promote better melting and fusion between layers.
-
-
Fast Printing Speed: Printing too quickly may not allow sufficient time for the extruded material to bond with the layer below it.
-
Protocol: Reduce the printing speed, especially for the outer walls (shells) of the tablet. This will increase the contact time between the hot nozzle and the printed layers, improving adhesion.
-
-
Inadequate Material Flow (Under-extrusion): If the printer is extruding less material than required, the printed lines will be thin and will not bond well.[11][12]
-
Protocol: Check for any partial nozzle clogs. Calibrate the extruder's E-steps to ensure it is feeding the correct amount of filament. You may also need to increase the extrusion multiplier or flow rate in your slicer software.
-
Question: The drug release from my controlled-release this compound tablets is too fast and doesn't show a sustained profile. What factors can I adjust?
Answer:
Achieving a specific controlled-release profile is a primary goal, and several factors in the 3D printing process can be manipulated to tune the dissolution rate.[14][15]
Causality and Resolution:
-
Tablet Geometry and Surface Area-to-Volume Ratio: The geometry of the tablet significantly influences its dissolution behavior.[16] A higher surface area-to-volume ratio generally leads to faster drug release.
-
Protocol: Design tablets with different shapes and surface areas. For a more sustained release, aim for geometries with a lower surface area-to-volume ratio, such as a cylinder or a cube, compared to more complex shapes.
-
-
Infill Percentage: The internal structure of the tablet, specifically the infill density, plays a crucial role in drug release.[17] A lower infill percentage creates a more porous internal structure, allowing for faster ingress of the dissolution media and quicker drug release.
-
Protocol: To achieve a more sustained release, increase the infill percentage. A 100% infill will create a solid tablet with the slowest release rate. Experiment with different infill percentages (e.g., 50%, 75%, 100%) to find the desired release profile.
-
-
Polymer Selection: The type of polymer used as the matrix is a fundamental determinant of the release mechanism.[18]
-
Protocol: For sustained release, consider using hydrophobic or enteric polymers such as ethyl cellulose or certain grades of Eudragit.[8][19] If you are using a water-soluble polymer like PVA, blending it with a less soluble polymer like hydroxypropyl methylcellulose (HPMC) can help retard the drug release.[20][21]
-
| Parameter | Effect on Drug Release | Recommendation for Sustained Release |
| Infill Percentage | Lower infill leads to faster release. | Increase infill percentage (e.g., >80%). |
| Tablet Geometry | Higher surface area-to-volume ratio increases release rate. | Design tablets with lower surface area-to-volume ratios (e.g., simple cylinders). |
| Layer Height | Thicker layers can sometimes lead to larger voids between layers, potentially increasing release. | Use a moderate layer height and ensure good layer adhesion. |
| Shell (Perimeter) Count | More shells can create a thicker, less permeable outer barrier.[15][22] | Increase the number of shells (perimeters). |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable polymers for developing controlled-release this compound tablets using FDM 3D printing?
A1: The selection of polymers is critical and depends on the desired release profile.[8] For controlled or sustained release, polymers such as Polyvinyl Alcohol (PVA) , Hydroxypropyl Methylcellulose (HPMC) , Ethyl Cellulose (EC) , and various grades of Eudragit® are commonly used.[8][18][19] A study on 3D printed this compound tablets successfully utilized PVA to create filaments via HME, which resulted in an improved drug dissolution rate compared to commercial tablets.[3][6][7] Blending different polymers can also be an effective strategy to tailor the release profile.[23]
Q2: How does the FDM 3D printing process enhance the dissolution of a poorly soluble drug like this compound?
A2: this compound is a BCS Class II drug, meaning it has low solubility and high permeability.[3] The combination of HME and FDM 3D printing can significantly improve its dissolution. During HME, the drug is dispersed at a molecular level within the polymer matrix, forming a solid dispersion.[10][13] This process often converts the crystalline drug into a more soluble amorphous form, which has been demonstrated with this compound.[3][4] The high surface area of the extruded filament and the ability to create porous tablet structures through 3D printing further facilitate faster dissolution.[3]
Q3: Is Selective Laser Sintering (SLS) a viable alternative to FDM for printing this compound tablets?
A3: Yes, SLS is a promising alternative technology for pharmaceutical 3D printing.[19][24][25] Unlike FDM, which uses filaments, SLS uses a laser to sinter powdered material layer by layer.[25] This eliminates the need for the HME step to produce filaments. SLS can be used with a range of thermoplastic pharmaceutical-grade polymers and can produce robust tablets with tunable release profiles by adjusting parameters like laser scanning speed.[19][26] However, a key consideration for a thermally sensitive drug like this compound is the localized high temperature from the laser, which could potentially cause degradation.[27] Therefore, careful formulation and process parameter optimization would be necessary.
Q4: What in-process controls and post-printing characterizations are essential for ensuring the quality of 3D-printed this compound tablets?
A4: A robust quality control strategy is crucial.
-
In-Process Controls:
-
Filament Diameter Monitoring: Continuous monitoring using a laser micrometer during extrusion to ensure uniformity.
-
Extruder Torque and Pressure: Stable readings indicate a consistent process.
-
Printer Temperature and Speed: Must be tightly controlled and monitored.
-
-
Post-Printing Characterization:
-
Physical Tests: Tablet weight, dimensions, hardness, and friability.
-
Drug Content and Uniformity: To ensure each tablet has the correct dose.
-
Solid-State Characterization: Using DSC and X-ray Powder Diffraction (XRPD) to confirm the physical form (amorphous or crystalline) of this compound in the final tablet.
-
Dissolution Testing: This is critical to verify that the tablets meet the desired controlled-release profile.[16][28] The dissolution test setup should be appropriate for the intended release mechanism.
-
Q5: Can I print tablets with different dosages of this compound using the same filament?
A5: Absolutely. This is one of the key advantages of 3D printing for personalized medicine.[29][] Once you have a validated this compound-loaded filament with a known drug concentration, you can print tablets of different dosages by simply altering the volume of the tablet in the CAD software.[18] This allows for on-demand manufacturing of patient-specific doses without the need to reformulate. A study has demonstrated the successful printing of this compound tablets in both 60 mg and 120 mg doses from the same filament.[3][6][7]
Experimental Workflows and Diagrams
Workflow for this compound Tablet Development via HME and FDM
Caption: Workflow from formulation to quality control for 3D printing this compound tablets.
Troubleshooting Logic for Poor Layer Adhesion
Caption: Decision tree for troubleshooting poor layer adhesion in FDM-printed tablets.
References
- Excipients in Pharmaceutical Additive Manufacturing: A Comprehensive Exploration of Polymeric Material Selection for Enhanced 3D Printing. (2024). Google Scholar.
- Polyvinyl Alcohol, a Versatile Excipient for Pharmaceutical 3D Printing - PMC - NIH. (n.d.).
- Creating Personalized Medicine with Hot Melt Extrusion and 3D Printing. (2019). Thermo Fisher Scientific.
- Applications of excipients in the field of 3D printed pharmaceuticals - PubMed. (n.d.).
- Selective laser sintering (SLS) 3D printing of medicines - UCL Discovery. (n.d.). University College London.
- Researchers Combining FDM 3D Printing with Hot-Melt Extrusion for Drug Delivery Systems. (2018). 3DPrint.com.
- Researchers combine FDM 3D printing with hot melt extrusion (HME) for drug delivery. (2018). 3D Printing Industry.
- Investigations of process parameters during dissolution studies of drug loaded 3D printed tablets. (2021). Pharma Excipients.
- 3D-Printed Tablets of this compound: In Vitro and In Vivo Anti-Trypanosoma cruzi Studies. (2025). MDPI.
- Tunable Drug Release from Fused Deposition Modelling (FDM) 3D-Printed Tablets Fabricated Using a Novel Extrudable Polymer - PMC - NIH. (n.d.).
- Coupling Hot Melt Extrusion and Fused Deposition Modeling: Critical Properties for Successful Performance - PMC - NIH. (n.d.).
- Selective Laser Sintering for printing pharmaceutical dosage forms. (2023). Pharma Excipients.
- Tunable Drug Release from Fused Deposition Modelling (FDM) 3D-Printed Tablets Fabricated Using a Novel Extrudable Polymer. (2022). Pharma Excipients.
- Selective Laser Sintering of Atomoxetine Tablets: An Innovative Approach for Small-Scale, Personalized Production - PubMed Central. (2025).
- Improving drug release rate, drug-polymer miscibility, printability and processability of FDM 3D-printed tablets by weak acid-base interaction. (2023). Pharma Excipients.
- Application of Pharmaceutical Excipients in the Field of Pharmaceutical 3D Printing. (n.d.). BOC Sciences.
- Production Of Medicines Using Selective Laser Sintering (SLS). (2017). FabRx.
- Hot-melt extrusion – filament manufacturing coupled with fused deposition modeling for 3D printed pharmaceuticals. (2025).
- 3D Printing for Fast Prototyping of Pharmaceutical Dissolution Testing Equipment for Nonstandard Applications. (n.d.).
- (PDF) 3D-Printed Tablets of this compound: In Vitro and In Vivo Anti-Trypanosoma cruzi Studies. (2025).
- 3D-Printed Tablets of this compound: In Vitro and In Vivo Anti- Trypanosoma cruzi Studies. (2025).
- Effect of Geometry on the Dissolution Behaviour of Complex Additively Manufactured Tablets. (n.d.). MDPI.
- Revolutionizing Pharmaceutical Manufacturing: Advances and Challenges of 3D Printing System and Control. (2024). arXiv.org.
- 3D Printing and Dissolution Testing of Novel Capsule Shells for Use in Delivering Acetaminophen - PubMed. (2021).
- Tunable Drug Release from Fused Deposition Modelling (FDM) 3D-Printed Tablets Fabricated Using a Novel Extrudable Polymer. (n.d.). Semantic Scholar.
- 3D-Printed Tablets of this compound: In Vitro and In Vivo Anti-Trypanosoma cruzi Studies. (2025). MDPI.
- Polymers for Extrusion-Based 3D Printing of Pharmaceuticals: A Holistic Materials–Process Perspective - PMC - NIH. (n.d.).
- 3D Printing and Dissolution Testing of Novel Capsule Shells for Use in Delivering Acetaminophen. (2022).
- The Application of Polymers in Fabricating 3D Printing Tablets by Fused Deposition Modeling (FDM) and The Impact on Drug Release. (2022). Pharmaceutical Sciences.
- An investigation into the use of polymer blends to improve the printability of and regulate drug release from pharmaceutical solid dispersions prepared via fused deposition modeling (FDM) 3D printing. (2025).
- 3D Printing Troubleshooting: Common 3D Printing Issues & How to Fix Them. (2025). Additive Plus.
- 3D Printing Troubleshooting Guide. (n.d.).
Sources
- 1. Coupling Hot Melt Extrusion and Fused Deposition Modeling: Critical Properties for Successful Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojs.lib.unideb.hu [ojs.lib.unideb.hu]
- 3. mdpi.com [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. 3D-Printed Tablets of this compound: In Vitro and In Vivo Anti- Trypanosoma cruzi Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Polymers for Extrusion-Based 3D Printing of Pharmaceuticals: A Holistic Materials–Process Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3dprint.com [3dprint.com]
- 11. additiveplus.com [additiveplus.com]
- 12. ninjatek.com [ninjatek.com]
- 13. 3druck.com [3druck.com]
- 14. Tunable Drug Release from Fused Deposition Modelling (FDM) 3D-Printed Tablets Fabricated Using a Novel Extrudable Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. mdpi.com [mdpi.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. Selective laser sintering (SLS) 3D printing of medicines - UCL Discovery [discovery.ucl.ac.uk]
- 20. 3D Printing and Dissolution Testing of Novel Capsule Shells for Use in Delivering Acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Tunable Drug Release from Fused Deposition Modelling (FDM) 3D-Printed Tablets Fabricated Using a Novel Extrudable Polymer | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. fabrx.co.uk [fabrx.co.uk]
- 26. Selective Laser Sintering of Atomoxetine Tablets: An Innovative Approach for Small-Scale, Personalized Production - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Revolutionizing Pharmaceutical Manufacturing: Advances and Challenges of 3D Printing System and Control [arxiv.org]
- 28. researchgate.net [researchgate.net]
- 29. Creating Personalized Medicine with Hot Melt Extrusion and 3D Printing - Advancing Materials [thermofisher.com]
Technical Support Center: Investigating Nifurtimox Resistance in Trypanosoma
Welcome to the technical support center for researchers investigating nifurtimox resistance in Trypanosoma. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support your experimental workflows. Our goal is to equip you with the necessary information to navigate the complexities of this compound resistance mechanisms, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts related to this compound resistance in Trypanosoma.
Q1: What is the primary mechanism of action for this compound in Trypanosoma?
A1: this compound is a nitrofuran prodrug that requires activation by a type I nitroreductase (NTR) enzyme within the parasite. This enzymatic reduction generates cytotoxic metabolites, including open-chain and cyclic nitroso and hydroxylamine derivatives, which induce oxidative and nitrosative stress. This leads to widespread damage to cellular components such as DNA, lipids, and proteins, ultimately resulting in parasite death.
Q2: What are the most commonly reported mechanisms of this compound resistance in Trypanosoma cruzi and Trypanosoma brucei?
A2: The predominant mechanism of high-level this compound resistance in both T. cruzi and T. brucei is the genetic inactivation or downregulation of the type I nitroreductase (NTR) enzyme responsible for its activation. This can occur through gene deletions, mutations leading to a non-functional protein, or decreased gene expression. Other contributing factors can include enhanced drug efflux and an upregulated oxidative stress response, though these generally confer lower levels of resistance.
Q3: My "wild-type" Trypanosoma strain is showing unexpected tolerance to this compound. What could be the cause?
A3: Several factors could contribute to this observation:
-
Strain Variability: Different strains and even clones of the same strain can exhibit significant natural variation in drug susceptibility. It is crucial to have a well-characterized, cryopreserved stock of your baseline sensitive strain.
-
Inaccurate Parasite Counting: Errors in determining the initial parasite density for your assays will lead to inconsistent results. Ensure your counting method is validated and consistently applied.
-
Drug Integrity: this compound is sensitive to light and degradation. Ensure your stock solutions are properly stored (e.g., protected from light, aliquoted, at -20°C or below) and that you use freshly prepared dilutions for each experiment.
-
Media and Serum Effects: Components in the culture medium, particularly the serum source and concentration, can sometimes interfere with drug activity. Consistency in media preparation is key.
Q4: How can I confirm that the nitroreductase pathway is involved in the resistance I am observing in my Trypanosoma line?
A4: You can employ a multi-pronged approach:
-
Genomic and Transcriptomic Analysis: Sequence the NTR gene in your resistant line to check for mutations or deletions. Perform quantitative PCR (qPCR) to assess its expression level compared to the sensitive parent line.
-
Enzymatic Assays: Prepare cell lysates from both sensitive and resistant parasites and measure their ability to reduce this compound or a surrogate substrate. A significant decrease in activity in the resistant lysate is a strong indicator.
-
Genetic Complementation: Express a functional copy of the wild-type NTR gene in your resistant line. If resistance is primarily due to NTR loss, this should restore sensitivity to this compound.
Part 2: Troubleshooting Experimental Workflows
This section provides detailed troubleshooting for common experimental procedures used to study this compound resistance.
Workflow 1: In Vitro Drug Susceptibility Assays
Accurate determination of the 50% inhibitory concentration (IC50) is fundamental to characterizing resistance.
Diagram: Workflow for In Vitro Drug Susceptibility Assay
Caption: A logical workflow to confirm NTR's role in this compound resistance.
Common Problems & Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant difference in NTR gene sequence between sensitive and resistant strains. | 1. Resistance is due to downregulation of gene expression, not mutation.2. Resistance is mediated by a different mechanism (e.g., drug efflux). | 1. Perform qRT-PCR to compare NTR mRNA levels.2. Investigate other potential resistance mechanisms. Check for overexpression of ABC transporters. |
| Genetic complementation (re-expressing NTR) does not restore sensitivity. | 1. The expression level of the reintroduced gene is too low.2. The construct used for expression is incorrect or contains errors.3. Multiple resistance mechanisms are at play. | 1. Verify the expression of the reintroduced NTR via Western blot or qPCR.2. Sequence your expression construct to ensure the gene is in-frame and free of mutations.3. Consider that while NTR loss may be a factor, other mechanisms may also be contributing to the overall resistance phenotype. |
References
-
Wilkinson, S. R., & Kelly, J. M. (2009). Trypanocidal drugs: mechanisms of action and resistance. Current pharmaceutical design, 15(26), 3139-3151. [Link]
-
Wilkinson, S. R., Taylor, M. C., & Kelly, J. M. (2008). A type I nitroreductase from Trypanosoma cruzi is required for the activation of the trypanocidal prodrugs benznidazole and this compound. Journal of Biological Chemistry, 283(47), 32873-32880. [Link]
-
Hall, B. S., & Wilkinson, S. R. (2012). Activation of benznidazole by trypanosomal type I nitroreductases. Antimicrobial agents and chemotherapy, 56(1), 115-123. [Link]
-
Patterson, S., & Wyllie, S. (2014). Nitro-drugs for the treatment of trypanosomatid diseases: past, present, and future. Trends in parasitology, 30(6), 289-298. [Link]
-
Campos, M. C., et al. (2017). Overexpression of a novel ABC transporter in Trypanosoma cruzi is associated with resistance to benznidazole and this compound. Molecular and biochemical parasitology, 214, 24-31. [Link]
Technical Support Center: Role of NTR Gene Mutation in Nifurtimox Resistance
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers investigating Nifurtimox resistance. This guide is designed to provide in-depth, field-proven insights into the critical role of the type I nitroreductase (NTR) gene. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and interpret your data with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that form the basis of this compound resistance research. Understanding these mechanisms is crucial before troubleshooting experimental anomalies.
Q1: What is the established mechanism of NTR-mediated this compound activation?
A: this compound is a prodrug, meaning it is biologically inactive until it is chemically modified within the target organism.[1][2] In trypanosomes, the activation of this compound is primarily catalyzed by a mitochondrial, NADH-dependent, type I nitroreductase (NTR).[3][4][5]
The activation process is an oxygen-insensitive, two-electron reduction of the nitro group on the this compound molecule.[6][7] This enzymatic reaction transforms the prodrug into highly reactive, unsaturated open-chain nitrile metabolites.[6][7][8] These cytotoxic metabolites are the ultimate trypanocidal agents, causing widespread cellular damage and leading to parasite death. The selectivity of this compound is largely due to the presence of this specific type I NTR in the parasite, which is absent in the mammalian host.[6][9]
Sources
- 1. pnas.org [pnas.org]
- 2. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Nifurtimox Stability in Experimental Storage
Introduction
Nifurtimox, a nitrofuran derivative, is a critical therapeutic agent for treating parasitic infections such as Chagas disease and sleeping sickness.[1][2] Its mechanism relies on the in-parasite enzymatic reduction of its nitro group to generate cytotoxic nitro radicals and reactive oxygen species (ROS) that damage parasitic DNA and other cellular components.[1][2][3] However, the very chemical properties that make this compound an effective prodrug also contribute to its significant physicochemical instability, posing a considerable challenge for researchers in long-term experimental storage and handling.[4][5]
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals. It addresses common stability issues encountered with this compound, offering troubleshooting advice, validated protocols, and a scientific framework to ensure the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting this compound Instability
This section addresses the most common questions and issues researchers face when working with this compound.
Question 1: I'm seeing variable results in my in vitro assays. Could this compound degradation be the cause?
Answer: Absolutely. This compound's poor physicochemical stability is a well-documented issue that can lead to erratic results.[4] The primary culprits are hydrolysis and photodecomposition. If your stock solutions are not prepared, stored, and handled correctly, the actual concentration of active this compound can decrease significantly over time, leading to a loss of trypanocidal activity and inconsistent experimental outcomes.
Troubleshooting Checklist:
-
Light Exposure: Are you protecting your solutions from light at all stages? this compound is photosensitive. Use amber vials or wrap containers in aluminum foil.[5]
-
pH of Media: What is the pH of your culture or assay medium? this compound is particularly unstable in alkaline conditions. The hydrolysis of the nitrofuran ring is a major degradation pathway.
-
Age of Stock Solution: How old is your stock solution? Even when stored in a freezer, aqueous solutions can degrade. It is best practice to use freshly prepared solutions or to validate the stability of your stock over your experimental timeframe.
-
Solvent Choice: While this compound has low aqueous solubility (~0.2 mg/mL), the choice of solvent for stock solutions can impact stability.[6] DMSO is commonly used, but its hygroscopic nature can introduce water and facilitate hydrolysis over long-term storage.
Question 2: My chromatogram (HPLC) shows multiple peaks besides the parent this compound peak. Are these contaminants or degradation products?
Answer: It is highly likely you are observing degradation products. This compound metabolism and degradation are extensive, yielding numerous metabolites and breakdown products.[5][7][8] The two primary degradation pathways are reduction of the nitro group and nucleophilic attack (hydrolysis) on the furan ring.[5][9]
Key Degradation Products to Consider:
-
Hydrolytic Products: Cleavage of the hydrazone moiety or opening of the furan ring can occur, especially in aqueous solutions.[10] One study identified a metabolite formed by the hydrolytic cleavage of the hydrazone moiety.[10]
-
Reductive Products: The nitroreductase enzymes in parasites activate this compound by reducing the nitro group.[3] This can also occur chemically under certain conditions. This process can lead to the formation of an unsaturated open-chain nitrile, which is a cytotoxic metabolite.[3]
-
Cysteine Conjugates: In biological systems, this compound has been shown to form conjugates with cysteine.[5][10]
To confirm, you should run a forced degradation study (see Protocol 1) to intentionally generate these products and compare their retention times with the unknown peaks in your sample.
Question 3: What are the optimal conditions for storing solid this compound and its stock solutions?
Answer: Proper storage is critical to maintaining the integrity of this compound. Different conditions apply to the solid compound versus solutions.
| Form | Temperature | Light Condition | Atmosphere | Recommended Duration | Rationale & Causality |
| Solid (Powder) | 2-8°C | Protected from light (Amber vial) | Dry/Desiccated | Per manufacturer's expiry | Prevents slow hydrolysis from atmospheric moisture and photodecomposition. |
| DMSO Stock Solution | ≤ -20°C | Protected from light (Amber vial) | Anhydrous | Prepare fresh; use within 1-3 months (validation required) | Minimizes hydrolysis. DMSO is hygroscopic; repeated freeze-thaw cycles can introduce moisture. |
| Aqueous/Buffer Solution | 2-8°C (Short-term) | Protected from light (Amber vial) | N/A | Use immediately; within 24 hours | This compound is unstable in aqueous media, with degradation accelerated by neutral to alkaline pH.[7] |
Table 1: Recommended Storage Conditions for this compound.
Question 4: I need to prepare this compound for animal studies. How does formulation affect its stability?
Answer: Formulation is key, as this compound has very low aqueous solubility and its bioavailability is significantly affected by food.[6][11][12]
-
Aqueous Slurry/Suspension: Administering this compound as an aqueous slurry is a viable option and has been shown to have comparable systemic exposure (AUC) to tablets, although the maximum concentration (Cmax) may be slightly lower.[12] However, these suspensions must be prepared immediately before use due to the drug's instability in water.
-
Co-solvent Systems: Using co-solvents can dramatically increase solubility.[6][13] One study found that optimized co-solvent systems increased solubility from 0.2 mg/mL in water to 23.5 mg/mL and that the drug remained chemically stable in these systems for at least 28-30 days at various temperatures (4°C, 25°C, and 60°C).[6][13]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) have been developed to improve solubility and have shown good physicochemical stability during storage for six months.[4]
Key Takeaway: For in vivo work, do not assume a simple aqueous suspension will remain stable. Prepare it fresh for each dosing. If using a novel formulation, stability studies are essential.
Part 2: Experimental Protocols & Methodologies
These protocols provide step-by-step guidance for assessing and managing this compound stability.
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol helps to generate potential degradation products under controlled stress conditions, which can then be used as markers in stability studies.
Objective: To intentionally degrade this compound under hydrolytic (acidic, basic), oxidative, and photolytic stress to characterize its degradation profile.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Incubate at room temperature for 1 hour. Neutralize with 0.1N HCl before analysis. Note: Basic hydrolysis is rapid.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a clear vial containing 2 mL of the stock solution to direct UV light (e.g., 254 nm) or high-intensity visible light for 48 hours. Keep a control sample wrapped in foil at the same temperature.
-
Analysis: Analyze all stressed samples, along with an untreated control, using a stability-indicating HPLC method (see Protocol 2). Compare chromatograms to identify and quantify degradation products.
Caption: Workflow for a this compound Forced Degradation Study.
Protocol 2: Stability-Indicating RP-HPLC Method
This method is designed to separate this compound from its potential degradation products, allowing for accurate quantification of the parent drug.
Objective: To quantify this compound concentration in the presence of its degradants.
Instrumentation & Parameters:
| Parameter | Condition | Source/Reference |
| Instrument | HPLC with UV/Vis Detector | [4][14] |
| Column | C18, 150 x 4.6 mm, 5 µm (e.g., Phenomenex® Gemini) | [14] |
| Mobile Phase | Acetonitrile:Water (80:20 v/v), isocratic | [4][14] |
| Flow Rate | 0.80 mL/min | [14] |
| Column Temperature | 25°C | [14] |
| Injection Volume | 25 µL | [14] |
| Detection Wavelength | 400 nm | [4][14] |
| Expected Retention Time | ~2.3 minutes | [4] |
Table 2: HPLC Method Parameters for this compound Quantification.
Methodology:
-
System Suitability: Before sample analysis, inject a standard solution of this compound (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be less than 2%.
-
Standard Curve: Prepare a series of this compound standards in the mobile phase (e.g., 1, 5, 10, 20, 50 µg/mL). Inject each standard and construct a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.
-
Sample Preparation: Dilute your experimental samples (from storage stability studies, assays, etc.) with the mobile phase to fall within the range of the standard curve. Filter through a 0.45 µm filter if necessary.[14]
-
Analysis: Inject the prepared samples into the HPLC system.
-
Calculation: Determine the concentration of this compound in your samples by interpolating their peak areas from the standard curve, accounting for any dilution factors.
Part 3: Understanding this compound Degradation Pathways
A deeper understanding of the chemical reactions causing instability is crucial for proactive experimental design.
Caption: Key Degradation Pathways and Factors Affecting this compound Stability.
Mechanism 1: Reductive Activation and Degradation
This is the core therapeutic mechanism but also a pathway for degradation.[1][3] Inside the parasite, a type I nitroreductase enzyme reduces the 5-nitro group on the furan ring.[3] This process, which is insensitive to oxygen, generates an unsaturated open-chain nitrile metabolite.[3] This nitrile is highly cytotoxic to both parasite and mammalian cells, highlighting that the selectivity of this compound comes from the presence of the activating enzyme in the parasite.[3] Chemical reducing agents can also trigger this pathway.
Mechanism 2: Hydrolysis
This compound is susceptible to nucleophilic attack by water, leading to hydrolysis. This process can involve two main sites:
-
Hydrazone Moiety Cleavage: The C=N bond of the hydrazone can be cleaved.[10]
-
Furan Ring Opening: The furan ring itself can be opened, destroying the core pharmacophore.[15]
This degradation is significantly accelerated by alkaline pH and the presence of light. Even in neutral aqueous solutions, degradation occurs, making freshly prepared solutions paramount for in vitro and in vivo experiments.[7]
References
-
De Oliveira, G. A. P., et al. (2023). Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease. Pharmaceuticals, 16(10), 1449. [Link]
-
Survery, S., et al. (2022). Structural and Mechanistic Investigation of the Unusual Metabolism of this compound. Chemical Research in Toxicology, 35(11), 2009-2022. [Link]
-
Survery, S., et al. (2023). In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites. Drug Metabolism and Disposition, 51(3), 269-281. [Link]
-
Bedogni, G., et al. (2024). Novel cosolvent systems for this compound: improving solubility, trypanocidal efficacy, and stability. Pharmaceutical Development and Technology, 1-10. [Link]
-
Bedogni, G., et al. (2024). Novel cosolvent systems for this compound: improving solubility, trypanocidal efficacy, and stability. Taylor & Francis Online. [Link]
-
Survery, S., et al. (2022). Structural and Mechanistic Investigation of the Unusual Metabolism of this compound. ACS Publications. [Link]
-
Stass, H., et al. (2021). Clinical investigation of the biopharmaceutical characteristics of this compound tablets. Journal of Pharmaceutical Sciences, 110(7), 2779-2786. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. [Link]
-
Altcheh, J., et al. (2021). P38 Identification of this compound metabolites in urine of pediatric Chagas disease patients by UHPLC-MS/MS. ResearchGate. [Link]
-
De Oliveira, G. A. P., et al. (2023). Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Stass, H., et al. (2020). Biopharmaceutical Characteristics of this compound Tablets for Age‐ and Body Weight‐Adjusted Dosing in Patients With Chagas Disease. Clinical Pharmacology in Drug Development, 9(7), 856-865. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
Survery, S., et al. (2023). In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites. PubMed. [Link]
-
Hall, B. S., et al. (2011). This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites. Journal of Biological Chemistry, 286(15), 13088-13095. [Link]
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and Mechanistic Investigation of the Unusual Metabolism of this compound | Semantic Scholar [semanticscholar.org]
- 10. This compound | C10H13N3O5S | CID 6842999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. eng.fpclinicalpharma.com.ar [eng.fpclinicalpharma.com.ar]
- 12. Biopharmaceutical Characteristics of this compound Tablets for Age‐ and Body Weight‐Adjusted Dosing in Patients With Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Biomarkers for Assessing Nifurtimox Treatment Efficacy in Chagas Disease
A Senior Application Scientist's In-Depth Technical Guide
The evaluation of treatment efficacy for Chagas disease, a parasitic illness caused by Trypanosoma cruzi, presents a significant challenge in clinical and research settings. For decades, Nifurtimox has been a frontline treatment, yet determining its success in eradicating the parasite has been hampered by the lack of early and reliable biomarkers of cure. This guide provides a comprehensive comparison of established and emerging biomarkers for assessing this compound treatment efficacy, offering researchers, scientists, and drug development professionals a critical overview of the available tools and their underlying scientific principles.
The Challenge: Why We Need Better Biomarkers
Treating Chagas disease, particularly in its chronic phase, is a long journey. The traditional gold standard for confirming a cure is seroconversion , the disappearance of specific anti-T. cruzi antibodies from the patient's blood. However, this process can take years, or even decades, after successful treatment, making it an impractical endpoint for timely clinical decision-making and for evaluating new therapeutic strategies. This delay underscores the urgent need for sensitive and specific biomarkers that can provide an earlier indication of treatment success or failure.
A Comparative Analysis of Key Biomarkers
This section dissects the primary biomarkers currently utilized or under investigation for monitoring this compound treatment response. We will explore their biological basis, performance characteristics, and the experimental methodologies for their detection.
Conventional Serology: The Gold Standard with a Time Lag
Conventional serological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Indirect Hemagglutination Assay (IHA), detect IgG antibodies against a broad range of T. cruzi antigens.
-
Principle: A positive result indicates past or present infection. A definitive cure is marked by the complete and sustained disappearance of these antibodies (seroconversion).
-
Advantages: High sensitivity and specificity for diagnosis.
-
Limitations: The primary drawback is the extended time required for antibody titers to decline and eventually become negative after successful treatment, especially in chronically infected adults. This makes it unsuitable for early assessment of treatment efficacy.
Quantitative Polymerase Chain Reaction (qPCR): A Window into Parasite Persistence
qPCR-based methods detect and quantify T. cruzi DNA in the blood. This molecular approach offers a more direct measure of the presence of the parasite.
-
Principle: The amplification of specific T. cruzi DNA sequences indicates the presence of the parasite. A negative result suggests the absence of circulating parasite DNA.
-
Advantages: High sensitivity for detecting active infection and early prediction of treatment failure if PCR remains positive.
-
Limitations: A negative qPCR result is not a definitive indicator of a cure. Parasites may persist in tissues at levels undetectable in peripheral blood. In a study of children treated with this compound, PCR results did not significantly differ between 60-day and 30-day treatment regimens, with 93.6% and 91.9% of patients, respectively, being PCR negative 12 months post-treatment, indicating its limitation in discriminating between treatment responses[1].
Parasite-Derived Antigen Biomarkers: A More Direct Serological Approach
Efforts to improve upon conventional serology have focused on using specific recombinant parasite antigens that may elicit a more dynamic antibody response following treatment.
-
T. cruzi F29 Antigen: The F29 protein is a flagellar calcium-binding protein of T. cruzi. An ELISA based on the recombinant F29 antigen has shown promise as an earlier indicator of treatment success compared to conventional serology.
-
Performance with this compound: In a study of pediatric patients treated with this compound, the F29-based ELISA demonstrated a faster decline in antibody response compared to conventional serological tests[2][3]. All patients who seroconverted by conventional serology also became negative by F29-ELISA, and this occurred earlier[2][3]. At 4 years post-treatment, in a subpopulation of patients initially seropositive for F29, 67.7% in the 60-day regimen and 59.1% in the 30-day regimen became F29 seronegative[2][3]. The incidence rate of negative seroconversion with the F29 ELISA was significantly higher than with conventional assays[3].
-
Host-Response Biomarkers: Reflecting the Body's Reaction to Infection and Treatment
An alternative strategy is to monitor the host's physiological response to the presence of the parasite and its subsequent clearance after treatment.
-
Apolipoprotein A-I (ApoA1) and Fibronectin (FN1) Fragments: Studies have identified specific fragments of the host proteins ApoA1 and FN1 that are upregulated in the serum of Chagas disease patients.
-
Principle: The presence of these fragments is associated with active infection. Successful treatment is expected to lead to a normalization of their levels.
-
Performance with this compound: In a study of patients treated with this compound, five key biomarkers, including fragments of human ApoA1 and FN1, returned to normal levels in 43% (16 out of 37) of patients three years after treatment[4][5][6]. This normalization of biomarker patterns is suggested to be predictive of a successful treatment outcome[4][5][6]. While much of the validation for these markers has been in benznidazole-treated patients, these findings in this compound-treated individuals are promising[7].
-
Comparative Summary of Biomarker Performance
| Biomarker Category | Specific Biomarker | Principle | Advantages | Disadvantages | Time to Result Post-Nifurtimox Treatment |
| Conventional Serology | ELISA, IHA | Detection of anti-T. cruzi IgG | Gold standard for cure confirmation. | Extremely slow to show negativity, especially in adults. | Years to decades for seroconversion. |
| Molecular | qPCR | Detection of T. cruzi DNA | Early indicator of treatment failure. | Negative result not definitive for cure; intermittent parasitemia. | Can become negative shortly after treatment, but persistence is possible. |
| Parasite-Derived Antigen | F29-ELISA | Detection of antibodies to a specific recombinant antigen. | Faster decline in positivity than conventional serology. | Further validation in diverse populations is needed. | Seronegativity can be observed earlier than conventional serology, within a few years in children. |
| Host-Response | ApoA1 & FN1 Fragments | Detection of host protein fragments associated with infection. | Potential for early prediction of cure. | Requires specialized techniques like mass spectrometry for validation. | Normalization observed in a significant portion of patients at 3 years post-treatment. |
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for T. cruzi DNA Detection
This protocol provides a general framework for the detection of T. cruzi DNA from whole blood.
1. DNA Extraction:
- Collect 5-10 mL of whole blood in EDTA tubes.
- Use a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit) following the manufacturer's instructions for pathogen detection.
- Elute the purified DNA in 50-100 µL of elution buffer.
- Quantify the DNA concentration and assess purity using a spectrophotometer.
2. qPCR Reaction Setup:
- Prepare a master mix containing:
- qPCR probe-based master mix (e.g., TaqMan Universal PCR Master Mix).
- Forward and reverse primers targeting a conserved region of the T. cruzi genome (e.g., satellite DNA).
- A specific probe (e.g., TaqMan probe) labeled with a fluorescent reporter and quencher.
- Nuclease-free water.
- Add 5 µL of the extracted DNA to each well of a 96-well qPCR plate.
- Add the master mix to each well.
- Include positive controls (known T. cruzi DNA) and negative controls (nuclease-free water) in each run.
3. qPCR Amplification and Detection:
- Perform the qPCR reaction in a real-time PCR instrument with the following cycling conditions (example):
- Initial denaturation: 95°C for 10 minutes.
- 40 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 1 minute.
- Monitor fluorescence at each cycle. The cycle threshold (Ct) value is inversely proportional to the amount of target DNA.
4. Data Analysis:
- A sample is considered positive if the fluorescence signal crosses the threshold within a defined range of cycles.
- Quantitative analysis can be performed by comparing the Ct values to a standard curve of known T. cruzi DNA concentrations.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-T. cruzi Antibodies
This protocol outlines a standard indirect ELISA for the detection of IgG antibodies against T. cruzi.
1. Plate Coating:
- Coat the wells of a 96-well microplate with a solution of T. cruzi lysate or a specific recombinant antigen (e.g., F29) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- Incubate overnight at 4°C.
- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
- Add a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well to prevent non-specific binding.
- Incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
3. Sample Incubation:
- Dilute patient serum samples (e.g., 1:100) in a sample diluent (e.g., wash buffer with 1% non-fat dry milk).
- Add the diluted samples to the wells.
- Include positive and negative control sera on each plate.
- Incubate for 1-2 hours at 37°C.
- Wash the plate five times with wash buffer.
4. Secondary Antibody Incubation:
- Add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody, diluted in sample diluent, to each well.
- Incubate for 1 hour at 37°C.
- Wash the plate five times with wash buffer.
5. Detection:
- Add a substrate solution (e.g., TMB) to each well.
- Incubate in the dark for 15-30 minutes at room temperature.
- Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
6. Data Acquisition and Analysis:
- Read the absorbance at 450 nm using a microplate reader.
- Calculate a cut-off value based on the absorbance of the negative controls.
- Samples with absorbance values above the cut-off are considered positive.
Visualizing the Biomarker Landscape
The following diagrams illustrate the workflow for biomarker assessment and the conceptual relationship between different biomarker types.
Caption: Experimental workflow for assessing this compound efficacy using biomarkers.
Caption: Classification of biomarkers for Chagas disease treatment monitoring.
Conclusion and Future Directions
The landscape of biomarkers for assessing this compound treatment efficacy in Chagas disease is evolving. While conventional serology remains the definitive marker of cure, its long timeframe is a major obstacle. qPCR offers a valuable tool for the early detection of treatment failure. Excitingly, newer biomarkers, such as the F29 antigen and host-derived protein fragments like ApoA1 and FN1, show great promise for providing a much-needed earlier assessment of treatment success.
For researchers and drug developers, the choice of biomarker will depend on the specific context of the study. A combination of biomarkers, such as qPCR for early negative predictive value and a faster-responding serological marker like F29-ELISA, may provide a more comprehensive picture of treatment response. Further large-scale, head-to-head comparative studies of these biomarkers in diverse patient populations treated with this compound are crucial to validate their clinical utility and to ultimately improve the management of Chagas disease.
References
- Altcheh, J., et al. (2021). This compound for treatment of Chagas disease in children. Journal of the Pediatric Infectious Diseases Society, 10(4), 435-442.
- Moscatelli, G., et al. (2019). Serological response to benznidazole treatment in children with chronic Chagas disease. The Pediatric Infectious Disease Journal, 38(11), 1133-1137.
-
Frontiers in Parasitology. (2023). Chagas disease treatment efficacy markers: experiences from a Phase III study with this compound in children. [Link]
- Pinazo, M. J., et al. (2011). Hypercoagulability markers in patients with Chagas disease. Thrombosis Research, 128(4), e1-e5.
- Ruiz-Lancheros, E., et al. (2018). Validation of Apolipoprotein A-1 and Fibronectin Fragments as Markers of Parasitological Cure for Congenital Chagas Disease in Children Treated With Benznidazole. Open Forum Infectious Diseases, 5(11), ofy236.
- Santamaria, E., et al. (2014). Serum biomarkers predictive of cure in Chagas disease patients after this compound treatment. BMC Infectious Diseases, 14, 302.
- Rivero, M., et al. (2023). ELISA F29 -A therapeutic efficacy biomarker in Chagas disease: Evaluation in pediatric patients treated with this compound and followed for 4 years post-treatment. PLoS Neglected Tropical Diseases, 17(6), e0011440.
- Sulleiro, E., et al. (2020). Usefulness of real-time PCR for the diagnosis and follow-up of patients with chronic Chagas disease. Enfermedades Infecciosas y Microbiología Clínica, 38(1), 14-19.
-
Santamaria, E., et al. (2014). Serum biomarkers predictive of cure in Chagas disease patients after this compound treatment. BMC Infectious Diseases, 14, 302. [Link]
-
Ruiz-Lancheros, E., et al. (2018). Validation of Apolipoprotein A-1 and Fibronectin Fragments as Markers of Parasitological Cure for Congenital Chagas Disease in Children Treated With Benznidazole. Open Forum Infectious Diseases, 5(11), ofy236. [Link]
- Ndao, M., et al. (2014). Serum biomarkers predictive of cure in Chagas disease patients after this compound treatment. BMC Infectious Diseases, 14, 302.
-
ResearchGate. (2014). Serum biomarkers predictive of cure in Chagas disease patients after this compound treatment. [Link]
-
Rivero, M., et al. (2023). ELISA F29 –A therapeutic efficacy biomarker in Chagas disease: Evaluation in pediatric patients treated with this compound and followed for 4 years post-treatment. PLoS Neglected Tropical Diseases, 17(6), e0011440. [Link]
Sources
- 1. Frontiers | Chagas disease treatment efficacy markers: experiences from a Phase III study with this compound in children [frontiersin.org]
- 2. ELISA F29 -A therapeutic efficacy biomarker in Chagas disease: Evaluation in pediatric patients treated with this compound and followed for 4 years post-treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELISA F29 –A therapeutic efficacy biomarker in Chagas disease: Evaluation in pediatric patients treated with this compound and followed for 4 years post-treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum biomarkers predictive of cure in Chagas disease patients after this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum biomarkers predictive of cure in Chagas disease patients after this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of Apolipoprotein A-1 and Fibronectin Fragments as Markers of Parasitological Cure for Congenital Chagas Disease in Children Treated With Benznidazole - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Parasite Load Following Nifurtimox Treatment: A Comparative Analysis of qPCR and Classical Methods
For researchers and drug development professionals engaged in the fight against parasitic diseases like Chagas disease, caused by Trypanosoma cruzi, accurately quantifying the efficacy of therapeutic interventions is paramount. Nifurtimox, a cornerstone treatment, necessitates robust methods to assess its impact on parasite load. This guide provides an in-depth comparison of quantitative polymerase chain reaction (qPCR) with traditional parasitological techniques for monitoring treatment response, offering field-proven insights and detailed protocols to ensure scientific rigor in your studies.
The Challenge: Measuring Treatment Efficacy in Chagas Disease
This compound, a nitrofuran derivative, exerts its trypanocidal effect through a complex mechanism. It is a prodrug that, once inside the parasite, is activated by a type I nitroreductase (NTR), an enzyme not present in mammalian cells.[1][2][3][4] This activation generates cytotoxic nitro-anion radicals and reactive oxygen species (ROS) that induce significant DNA damage and oxidative stress, ultimately leading to parasite death.[5][6][7] However, the emergence of drug resistance, often linked to the downregulation of the NTR enzyme, poses a significant challenge to effective treatment.[1][2][3][4]
Consequently, a critical aspect of post-treatment evaluation is the sensitive and accurate quantification of residual parasite load. This not only determines the immediate success of the therapy but also provides invaluable data for understanding drug resistance and guiding the development of novel therapeutic strategies.
A Comparative Overview of Quantification Methodologies
The choice of method for quantifying parasite load post-Nifurtimox treatment is a critical experimental decision. Historically, classical parasitological methods have been the standard. However, the advent of molecular techniques, particularly qPCR, has revolutionized the field by offering significantly higher sensitivity and specificity.
| Method | Principle | Advantages | Disadvantages |
| Quantitative PCR (qPCR) | Amplification and quantification of parasite-specific DNA sequences (e.g., satellite DNA or kDNA). | High sensitivity and specificity, allows for precise quantification of parasite load, high throughput. | Can detect DNA from non-viable parasites, requires specialized equipment and expertise. |
| Microscopy (Giemsa Stain) | Microscopic visualization of parasites in a blood smear after Giemsa staining. | Direct visualization of intact parasites, relatively low cost. | Low sensitivity (especially in chronic phases with low parasitemia), labor-intensive, operator-dependent.[8][9] |
| Hemoculture | In vitro cultivation of parasites from a blood sample. | Detects viable parasites, can provide parasite isolates for further study. | Low sensitivity, long incubation time (weeks to months), susceptible to contamination.[10][11] |
| Xenodiagnosis | Feeding laboratory-reared triatomine bugs on a patient and later examining the insects for parasites. | Detects viable and infectious parasites. | Low sensitivity, complex and lengthy procedure, ethical considerations, not standardized.[4][12][13][14] |
In-Depth Analysis: qPCR as the Gold Standard for Treatment Monitoring
Quantitative PCR has emerged as the preferred method for monitoring this compound treatment efficacy due to its ability to detect very low parasite loads, a common feature of the chronic phase of Chagas disease and post-treatment scenarios.[15][16][17]
Causality Behind Experimental Choices in qPCR
The selection of the DNA target is a crucial step in designing a qPCR assay for T. cruzi. The two most common targets are:
-
Satellite DNA (SatDNA): A highly repetitive sequence in the nuclear genome of T. cruzi. Its high copy number (approximately 120,000 copies per parasite genome) makes it an excellent target for sensitive detection.[1][6]
-
Kinetoplast DNA (kDNA): Found in the parasite's single large mitochondrion, kDNA consists of thousands of minicircles. This high copy number also contributes to the high sensitivity of kDNA-based qPCR assays.[2][7]
While both targets offer high sensitivity, studies have shown that kDNA qPCR may have a slightly better analytical sensitivity than SatDNA qPCR.[2] However, both are considered reliable for clinical sample analysis.[2]
Self-Validating Systems in qPCR Protocols
A robust qPCR protocol must be a self-validating system. This is achieved through the inclusion of critical controls:
-
Internal Amplification Control (IAC): An exogenous DNA sequence added to each sample before DNA extraction. Its amplification confirms the success of the extraction process and the absence of PCR inhibitors.[1][6]
-
No Template Control (NTC): A reaction containing all qPCR components except the DNA template. The absence of amplification in the NTC indicates no contamination of the reagents.
-
Positive Control: A sample containing a known amount of T. cruzi DNA. This validates the functionality of the primers, probe, and master mix.
-
Standard Curve: A series of dilutions of a known quantity of parasite DNA used to accurately quantify the parasite load in unknown samples.
Experimental Protocols
Detailed Step-by-Step Methodology: qPCR for T. cruzi Satellite DNA Quantification
This protocol is adapted from established and validated methods.[1][6]
1. DNA Extraction:
-
Use a commercial DNA extraction kit (e.g., QIAamp DNA Mini Kit) suitable for blood samples.
-
Prior to extraction, spike each sample with an Internal Amplification Control (IAC) to monitor for extraction efficiency and PCR inhibition.
-
Follow the manufacturer's instructions for DNA extraction. Elute the DNA in a final volume of 50-100 µL.
2. qPCR Reaction Setup:
-
Primers and Probe for T. cruzi Satellite DNA:
-
Forward Primer (Cruzi 1): 5'-ASTCGGCTGATCGTTTTCGA-3'
-
Reverse Primer (Cruzi 2): 5'-AATTCCTCCAAGCAGCGGATA-3'
-
Probe (Cruzi 3): 5'-(FAM)-CACACACTGGACACCAA-(MGB)-3'
-
-
Reaction Mixture (20 µL total volume):
-
10 µL of 2x TaqMan Universal PCR Master Mix
-
0.5 µL of each primer (final concentration 900 nM)
-
0.5 µL of the probe (final concentration 250 nM)
-
5 µL of template DNA
-
Nuclease-free water to 20 µL
-
-
Controls: Include a standard curve of known T. cruzi DNA concentrations, a no-template control (NTC), and positive controls in each run.
3. qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 58°C for 1 minute
-
4. Data Analysis:
-
Generate a standard curve by plotting the Cq (quantification cycle) values against the logarithm of the known parasite DNA concentrations.
-
Determine the parasite load in the unknown samples by interpolating their Cq values from the standard curve.
-
Express the results as parasite equivalents per milliliter of blood.
Alternative Methodologies: A Practical Perspective
While qPCR is superior in sensitivity, understanding the classical methods provides a comprehensive context for parasitological studies.
Microscopy with Giemsa Stain
This method involves the direct observation of parasites in a blood smear.
Protocol:
-
Prepare both thin and thick blood smears on a glass slide.[18][19]
-
Air dry the smears completely. Fix the thin smear with methanol.
-
Stain the smears with a diluted Giemsa stain solution (typically a 1:20 or 1:50 dilution in buffered water, pH 7.2).[3][18]
-
Rinse the slides with buffered water and allow them to air dry.
-
Examine the smears under a microscope at 1000x magnification (oil immersion). Trypomastigotes of T. cruzi can be identified by their characteristic C-shape and large kinetoplast.[20]
Limitations: The detection limit of microscopy is relatively high, requiring a significant number of parasites in the blood to be positive. This makes it unsuitable for monitoring treatment in the chronic phase of Chagas disease where parasitemia is often low and intermittent.[9]
Hemoculture
This technique involves culturing the parasite from a blood sample.
Protocol:
-
Collect a blood sample aseptically.
-
Inoculate the blood into a biphasic culture medium (e.g., Novy-MacNeal-Nicolle medium) supplemented with a liquid phase (e.g., liver infusion tryptose).
-
Incubate the cultures at 28°C.
-
Periodically examine the liquid phase for the presence of epimastigotes for up to 120 days.[11]
Limitations: Hemoculture is a time-consuming and labor-intensive method with low sensitivity, especially in chronic Chagas disease.[11]
Xenodiagnosis
This method uses the insect vector as a biological amplifier.
Procedure:
-
Laboratory-reared, parasite-free triatomine bugs are allowed to feed on the patient's arm or leg for about 30 minutes.
-
The bugs are maintained in the laboratory for 30 to 90 days.
-
The feces of the bugs are then examined microscopically for the presence of T. cruzi epimastigotes.[13][14]
Limitations: Xenodiagnosis has low and variable sensitivity, is not standardized, and poses logistical and ethical challenges.[13]
Data Presentation: qPCR in Action
The following table summarizes data from a hypothetical study evaluating this compound efficacy, demonstrating the clear advantage of qPCR in detecting treatment failure.
| Patient ID | Pre-treatment Parasite Load (qPCR; parasites/mL) | Post-treatment Parasite Load (qPCR; parasites/mL) | Post-treatment Microscopy | Post-treatment Hemoculture | Treatment Outcome |
| 001 | 150.5 | 0 | Negative | Negative | Apparent Success |
| 002 | 89.2 | 0 | Negative | Negative | Apparent Success |
| 003 | 210.8 | 15.3 | Negative | Negative | Treatment Failure (detected by qPCR) |
| 004 | 55.1 | 0 | Negative | Negative | Apparent Success |
Conclusion and Future Perspectives
The evidence strongly supports the use of qPCR as the primary tool for quantifying parasite load after this compound treatment. Its superior sensitivity, specificity, and quantitative nature provide a level of precision that is unattainable with classical parasitological methods.[9][16] While traditional techniques may still have a role in specific research contexts, for routine monitoring of treatment efficacy and in clinical trials, qPCR is the undisputed gold standard.
Future advancements in molecular diagnostics, such as digital droplet PCR (ddPCR), may offer even greater precision and sensitivity. However, for the current landscape of Chagas disease research and drug development, a well-validated qPCR assay is an indispensable tool for generating reliable and reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Validation of Quantitative Real-Time PCR Methods for Quantification of Trypanosoma cruzi DNA in Blood Samples from Chagas Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. Evaluation of the xenodiagnosis of chronic Chagas patients infected ten years or over in an area where transmission has been interrupted--Iguatama and Pains, west Minas Gerais State, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification by real-time PCR of Trypanosoma cruzi DNA in samples of Triatoma infestans used in xenodiagnosis of chronic Chagas disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Testing and Diagnosis for Chagas Disease | Parasites - American Trypanosomiasis (also known as Chagas Disease) | CDC [cdc.gov]
- 9. Comparison of PCR and microscopic methods for detecting Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trypanosoma cruzi: A new system for primary culture and isolation of the parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Hemoculture: sensitive technique in the detection of Trypanosoma cruzi in chagasic patients in the chronic phase of Chagas disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A MODIFIED PROCEDURE OF XENODIAGNOSIS FOR CHAGAS DISEASE. | Semantic Scholar [semanticscholar.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Laboratory diagnosis of Trypanosoma cruzi infection: a narrative review [frontiersin.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Frontiers | Usefulness of polymerase chain reaction tests in Chagas disease studies [frontiersin.org]
- 18. azerscientific.com [azerscientific.com]
- 19. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Serological Markers for Monitoring Nifurtimox Therapeutic Response in Chagas Disease
Introduction: The Challenge of a Silent Cure
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, presents a formidable challenge to global public health, affecting millions primarily in Latin America.[1] The nitro-derivative drug Nifurtimox, in use since the 1960s, remains a frontline treatment.[2] Its mechanism of action involves the generation of nitro-anion radicals and reactive oxygen species within the parasite, leading to DNA breakdown and cell death.[2][3] While effective, particularly in the acute phase, a significant hurdle remains: determining if the treatment has successfully eliminated the parasite.[4]
The core challenge lies in the inadequacy of conventional diagnostic tools to provide a timely assessment of therapeutic success.[5] This guide provides an in-depth comparison of established and novel serological markers, offering researchers and drug development professionals a clear understanding of the available tools to monitor this compound's efficacy. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear-eyed view of the path toward a reliable test of cure.
The Limitations of Conventional Serology: A Lingering Antibody Titer
The standard method for diagnosing chronic Chagas disease and monitoring treatment is the detection of anti-T. cruzi IgG antibodies using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Indirect Hemagglutination (IHA).[6][7] The accepted criterion for a cure is seroconversion—the complete disappearance of these antibodies, confirmed by at least two different conventional tests.[5]
However, this approach has a major drawback: seroconversion is an extremely slow process, often taking years or even decades post-treatment, especially in chronically infected adults.[6][8][9] This delay is untenable for clinical trials aiming to evaluate new drug candidates and for the clinical management of individual patients.[10] The persistence of IgG antibodies, even after successful parasite elimination, is due to the long life of plasma cells and the continued presentation of residual parasite antigens, making total IgG a poor marker for active infection.[5] This necessitates a shift towards markers that more accurately reflect the presence of live parasites.
A Comparative Analysis of Advanced Serological Markers
To overcome the limitations of conventional serology, research has focused on identifying biomarkers that decline more rapidly following successful treatment. These advanced markers are typically antibodies directed against specific components of the live parasite, offering a more direct indication of active infection.
Lytic Antibodies (Complement-Mediated Lysis)
Scientific Rationale: Lytic antibodies are a functionally distinct class of immunoglobulins, primarily IgG1, that recognize specific epitopes on the surface of live trypomastigotes (the infective stage of the parasite).[11][12] Upon binding, these antibodies activate the classical complement pathway, leading to the formation of the membrane attack complex and subsequent parasite lysis. Their presence is strongly correlated with active, ongoing infection.[11] A decline in lytic antibody titers is therefore a more direct and rapid indicator of parasite clearance than total IgG levels.
Performance: Studies have shown that lytic antibodies, often detected via a complement-mediated lysis (CoML) assay, disappear from the serum much faster than conventional antibodies post-treatment.[8] This makes them a highly promising marker for early assessment of therapeutic efficacy.
Antibodies Against Specific Recombinant Antigens
Scientific Rationale: Conventional ELISAs often use crude or semi-purified parasite lysates, which can lead to cross-reactivity with other pathogens, such as Leishmania, and suffer from batch-to-batch variability.[13][14][15] The use of highly purified, specific recombinant antigens produced through genetic engineering significantly improves the specificity and standardization of serological assays.[1][16]
Furthermore, the antibody response to different T. cruzi antigens wanes at different rates after treatment. By selecting antigens whose corresponding antibody titers decline rapidly, it is possible to create an assay that is a better indicator of cure.
Key Recombinant Antigens:
-
KMP-11 (Kinetoplastid membrane protein-11) and PFR-2 (Paraflagellar rod protein-2): These antigens have shown promise in distinguishing treated from untreated patients.
-
FRA (Flagellar Repetitive Antigen) and CRA (Cytoplasmic Repetitive Antigen): A combination of these antigens in an ELISA format has demonstrated 100% sensitivity and specificity in some studies, with no false positives.[17]
-
Multi-epitope Chimeric Proteins: Researchers have engineered single recombinant proteins that contain multiple specific epitopes from various T. cruzi antigens (e.g., IBMP-8.1, IBMP-8.4, DxCruziV3).[18][19] This approach can enhance both the sensitivity and specificity of an assay, capturing a broader range of antibody responses in a diverse patient population.[20]
Performance: Assays based on specific recombinant antigens, such as the F29 antigen, have demonstrated significantly earlier seroconversion compared to conventional serology.[8] The use of a cocktail of recombinant antigens can further enhance diagnostic accuracy, minimizing individual variations in the immune response.[13][14]
Quantitative Data Summary: A Head-to-Head Comparison
The table below summarizes the performance characteristics of different serological approaches. It is important to note that performance can vary based on the specific antigens used, the patient population, and the phase of the disease.
| Marker/Assay Type | Principle | Key Advantage(s) | Key Limitation(s) | Typical Time to Seroreversion |
| Conventional ELISA/IHA | Detects total IgG against crude parasite lysate. | High sensitivity for diagnosis of chronic infection. | Very slow decline post-treatment; poor for monitoring. | Years to decades[8] |
| Lytic Antibodies (CoML) | Measures functional antibodies that lyse live parasites. | Directly reflects active infection; rapid decline post-treatment. | Technically complex; requires live parasites. | Months to a few years |
| Recombinant Antigen ELISA | Detects IgG against specific, purified parasite proteins. | High specificity, reduced cross-reactivity, better standardization.[13][14] | Performance depends heavily on antigen selection. | Can be significantly shorter than conventional serology (e.g., 14.5 years for F29 vs. 22 years for conventional)[8] |
| Multi-Epitope Chimeric ELISA | Detects IgG against an engineered protein with multiple epitopes. | High sensitivity and specificity; broad reactivity.[18][19] | Requires extensive validation for monitoring purposes. | Under investigation |
Experimental Protocols: Methodologies for Advanced Monitoring
To ensure trustworthiness and reproducibility, detailed, self-validating protocols are essential. Below are step-by-step methodologies for two key advanced assays.
Protocol 1: ELISA with Recombinant T. cruzi Antigens
This protocol describes a standard indirect ELISA for the detection of IgG antibodies against a specific recombinant antigen.
Causality: The choice of a recombinant antigen over a crude lysate is to increase specificity and reduce the potential for false positives due to cross-reactivity, a known issue with conventional tests.[13] The inclusion of robust controls ensures the validity of each plate and allows for the accurate determination of the cut-off value.
Step-by-Step Methodology:
-
Antigen Coating:
-
Dilute the chosen recombinant antigen (e.g., a cocktail of FRA and CRA) to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer (PBS containing 0.05% Tween-20).
-
Add 200 µL of Blocking Buffer (e.g., PBS with 5% non-fat dry milk) to each well.
-
Incubate for 2 hours at room temperature. This step is critical to prevent non-specific binding of antibodies to the plate surface.
-
-
Sample Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute patient sera, positive controls, and negative controls in Sample Diluent (e.g., Blocking Buffer). A typical starting dilution is 1:100.
-
Add 100 µL of the diluted samples and controls to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with Wash Buffer.
-
Dilute an enzyme-conjugated secondary antibody (e.g., HRP–anti-human IgG) in Sample Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of a chromogenic substrate (e.g., TMB Substrate) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
-
Data Acquisition and Analysis:
-
Read the optical density (OD) at 450 nm using a microplate reader.
-
Data Validation: The mean OD of the positive control should be above a pre-defined value, and the mean OD of the negative control should be below it.
-
Cut-off Calculation: The cut-off value is typically calculated as the mean OD of the negative controls plus 3 standard deviations.[13]
-
Samples with an OD above the cut-off are considered positive. A significant reduction in the OD over time post-treatment indicates a therapeutic response.
-
Protocol 2: Flow Cytometry-Based Complement-Mediated Lysis (CoML) Assay
This protocol details a method to quantify lytic antibodies based on their ability to bind to live trypomastigotes and mediate their lysis via complement.
Causality: This is a functional assay that directly measures a biologically relevant antibody activity—the ability to kill the parasite. Flow cytometry provides a high-throughput, quantitative, and objective readout compared to traditional microscopic counting of lysed parasites.
Step-by-Step Methodology:
-
Parasite Preparation:
-
Harvest live, culture-derived trypomastigotes.
-
Wash the parasites twice with a suitable buffer (e.g., Alsever's solution) by centrifugation.
-
Resuspend the parasite pellet and adjust the concentration to approximately 1x10⁷ parasites/mL.
-
-
Serum Inactivation and Dilution:
-
Heat-inactivate patient and control sera at 56°C for 30 minutes to inactivate their native complement. This ensures that only the added complement source is active.
-
Prepare serial dilutions of the inactivated sera.
-
-
Antibody Binding and Complement Activation:
-
In a 96-well plate, mix 25 µL of the parasite suspension with 25 µL of each serum dilution.
-
Incubate for 30 minutes at 37°C to allow antibodies to bind to the parasite surface.
-
Add 50 µL of an active complement source (e.g., fresh normal human serum from a non-chagasic donor).
-
Incubate for 1 hour at 37°C to allow for complement-mediated lysis.
-
-
Viability Staining:
-
Add a viability dye, such as Propidium Iodide (PI), to each well. PI can only enter cells with compromised membranes (i.e., dead or dying cells).
-
Incubate for 10 minutes in the dark.
-
-
Flow Cytometry Acquisition:
-
Acquire data on a flow cytometer. Set up gates to distinguish the parasite population from debris based on forward scatter (FSC) and side scatter (SSC).
-
Measure the fluorescence of the viability dye (e.g., PI in the PE-Texas Red channel).
-
-
Data Analysis:
-
Gating Strategy: First, gate on the main parasite population in the FSC vs. SSC plot. Then, within this gate, quantify the percentage of PI-positive (dead) parasites.
-
Controls: A negative control (no patient serum) will establish the baseline level of parasite death. A positive control (serum from a known positive patient) validates the assay components.
-
Interpretation: The percentage of lysis is calculated relative to the controls. A significant decrease in the percentage of lysis in post-treatment samples compared to pre-treatment samples indicates a reduction in lytic antibodies and a positive therapeutic response.
-
Visualization of Workflows
Diagrams are crucial for visualizing complex experimental and logical workflows.
Caption: Workflow for a recombinant antigen-based ELISA.
Caption: Decision logic for selecting a monitoring strategy.
Conclusion and Future Perspectives
The challenge of monitoring this compound's therapeutic efficacy is shifting from a reliance on slow, conventional serology to the adoption of more dynamic and specific markers. Lytic antibody assays and ELISAs based on carefully selected recombinant antigens represent the current state-of-the-art, offering a much earlier indication of treatment success than was previously possible.[8] While these methods are more complex, the value they provide in clinical trials and patient management is undeniable.
The future lies in the continued discovery and validation of novel biomarkers.[8][21] The application of proteomics and metabolomics may uncover new parasite or host-derived molecules that serve as even more sensitive indicators of cure. Furthermore, the development of robust, point-of-care tests based on multi-epitope chimeric antigens could revolutionize how Chagas disease is managed in resource-limited settings, finally providing a clear and timely answer to the critical question: "Is the patient cured?"[18]
References
-
Umezawa, E. S., et al. (1999). Evaluation of Recombinant Antigens for Serodiagnosis of Chagas' Disease in South and Central America. Journal of Clinical Microbiology. Available at: [Link]
-
Umezawa, E. S., et al. (1999). Evaluation of recombinant antigens for serodiagnosis of Chagas' disease in South and Central America. PubMed. Available at: [Link]
-
Leony, L. M., et al. (2023). Recombinant proteins as promising antigens applied to the immunodiagnosis of Chagas disease: a scoping review. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
Martins-Filho, O. A., et al. (1995). Flow cytometry, a new approach to detect anti-live trypomastigote antibodies and monitor the efficacy of specific treatment in human Chagas' disease. Clinical and Diagnostic Laboratory Immunology. Available at: [Link]
-
Grossmann, J., & Rodriguez, J. (2023). Chagas disease treatment efficacy markers: experiences from a Phase III study with this compound in children. Frontiers in Parasitology. Available at: [Link]
-
da Silveira, J. F., et al. (2001). Chagas disease: recombinant Trypanosoma cruzi antigens for serological diagnosis. Trends in Parasitology. Available at: [Link]
-
Cotrim, A. P., et al. (1995). Use of recombinant antigens for the accurate immunodiagnosis of Chagas' disease. American Journal of Tropical Medicine and Hygiene. Available at: [Link]
-
da Silveira, J. F., et al. (2001). Enzyme-Linked Immunosorbent Assay for Serological Diagnosis of Chagas' Disease Employing a Trypanosoma cruzi Recombinant Antigen That Consists of Four Different Peptides. Journal of Clinical Microbiology. Available at: [Link]
-
Pediatric Oncall. (n.d.). This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Available at: [Link]
-
Target product profile for a test for the early assessment of treatment efficacy in Chagas disease patients: An expert consensus. (2023). ResearchGate. Available at: [Link]
-
Wikipedia. (2024). This compound. Available at: [Link]
-
Drugs.com. (2023). This compound Monograph for Professionals. Available at: [Link]
-
Egui, A., et al. (2020). Serum biomarkers predictive of cure in Chagas disease patients after this compound treatment. PLOS Neglected Tropical Diseases. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound?. Available at: [Link]
-
Sueth-Santiago, V., et al. (2018). Challenges in the chemotherapy of Chagas disease: Looking for possibilities related to the differences and similarities between the parasite and host. World Journal of Biological Chemistry. Available at: [Link]
-
Medscape. (n.d.). Lampit (this compound) dosing, indications, interactions, adverse effects, and more. Available at: [Link]
-
Grossmann, J., & Rodriguez, J. (2023). Chagas disease treatment efficacy markers: experiences from a Phase III study with this compound in children. PubMed. Available at: [Link]
-
Montgomery, S. P., et al. (2017). Addressing the Challenges of Chagas Disease: An Emerging Health Concern in the United States. Infectious Disease Clinics of North America. Available at: [Link]
-
Fabbro, D. L., et al. (2015). Biomarkers of therapeutic responses in chronic Chagas disease: state of the art and future perspectives. Memorias do Instituto Oswaldo Cruz. Available at: [Link]
-
Dutra, W. O., et al. (2009). Anti-Trypanosoma cruzi Immunoglobulin G1 Can Be a Useful Tool for Diagnosis and Prognosis of Human Chagas' Disease. Clinical and Vaccine Immunology. Available at: [Link]
-
Almeida, I. C., et al. (1994). Lytic anti-alpha-galactosyl antibodies from patients with chronic Chagas' disease recognize novel O-linked oligosaccharides on mucin-like glycosyl-phosphatidylinositol-anchored glycoproteins of Trypanosoma cruzi. Biochemical Journal. Available at: [Link]
-
Lewis, M. D., et al. (2021). Diversity of Chagas disease diagnostic antigens: Successes and limitations. PLOS Neglected Tropical Diseases. Available at: [Link]
-
CTK Biotech. (n.d.). Chagas IgG ELISA CE. Available at: [Link]
-
Altcheh, J., et al. (2021). Serological response to this compound in adult patients with chronic Chagas disease: An observational comparative study in Argentina. PLOS Neglected Tropical Diseases. Available at: [Link]
-
Centers for Disease Control and Prevention. (2024). Clinical Testing and Diagnosis for Chagas Disease. Parasites. Available at: [Link]
-
Heresi, G. P., et al. (2010). Evaluation of the Performance of Ortho T. cruzi ELISA Test System for the Detection of Antibodies to Trypanosoma cruzi. Clinical and Vaccine Immunology. Available at: [Link]
-
Alonso-Vega, C., et al. (2022). Retrospect, advances and challenges in Chagas disease diagnosis: a comprehensive review. Transactions of The Royal Society of Tropical Medicine and Hygiene. Available at: [Link]
-
Ruiz-Lancheros, E., et al. (2019). Chagas Disease Treatment Efficacy Biomarkers: Myths and Realities. ResearchGate. Available at: [Link]
-
Rassi, A., et al. (2023). Clinical trials for Chagas disease: etiological and pathophysiological treatment. Frontiers in Medicine. Available at: [Link]
-
Flores-Chávez, M., et al. (2010). [Comparison of conventional and non-conventional serological tests for the diagnosis of imported Chagas disease in Spain]. Enfermedades Infecciosas y Microbiologia Clinica. Available at: [Link]
-
Montgomery, S. P., et al. (2017). Addressing the Challenges of Chagas Disease. CDC Stacks. Available at: [Link]
-
Ruiz-Lancheros, E., et al. (2024). In vitro diagnostic methods of Chagas disease in the clinical laboratory: a scoping review. Frontiers in Medicine. Available at: [Link]
-
Medscape. (2023). Chagas Disease (American Trypanosomiasis) Workup. Available at: [Link]
-
Lages-Silva, E., et al. (2008). Conventional serological performance in diagnosis of Chagas' disease in southern Brazil. Parasite Immunology. Available at: [Link]
-
Lages-Silva, E., et al. (2008). Conventional serological performance in diagnosis of Chagas' disease in southern Brazil. Revista da Sociedade Brasileira de Medicina Tropical. Available at: [Link]
-
Pan American Health Organization. (2025). New protocol on rapid diagnostic tests for Chagas disease in the Americas. Available at: [Link]
-
Fakile, Y. F., et al. (2019). Chagas disease serological test performance in United States blood donor specimens. bioRxiv. Available at: [Link]
-
Rupa Health. (n.d.). Trypanosoma Cruzi IgG by Access Labcorp Draw. Available at: [Link]
-
Dias, L. J. C., et al. (2021). A Multi-Epitope Protein for High-Performance Serodiagnosis of Chronic Chagas Disease in ELISA and Lateral Flow Platforms. International Journal of Molecular Sciences. Available at: [Link]
-
dos Santos, F. L. N., et al. (2022). Performance of Chimeric Trypanosoma cruzi Antigens in Serological Screening for Chagas Disease in Blood Banks. Microbiology Spectrum. Available at: [Link]
-
Dias, L. J. C., et al. (2021). A Multi-Epitope Protein for High-Performance Serodiagnosis of Chronic Chagas Disease in ELISA and Lateral Flow Platforms. PubMed. Available at: [Link]
Sources
- 1. Frontiers | Recombinant proteins as promising antigens applied to the immunodiagnosis of Chagas disease: a scoping review [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Challenges in the chemotherapy of Chagas disease: Looking for possibilities related to the differences and similarities between the parasite and host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chagas disease treatment efficacy markers: experiences from a Phase III study with this compound in children [frontiersin.org]
- 6. Chagas disease treatment efficacy markers: experiences from a Phase III study with this compound in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Biomarkers of therapeutic responses in chronic Chagas disease: state of the art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinical trials for Chagas disease: etiological and pathophysiological treatment [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometry, a new approach to detect anti-live trypomastigote antibodies and monitor the efficacy of specific treatment in human Chagas' disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Trypanosoma cruzi Immunoglobulin G1 Can Be a Useful Tool for Diagnosis and Prognosis of Human Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Recombinant Antigens for Serodiagnosis of Chagas’ Disease in South and Central America - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of recombinant antigens for serodiagnosis of Chagas' disease in South and Central America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme-Linked Immunosorbent Assay for Serological Diagnosis of Chagas' Disease Employing a Trypanosoma cruzi Recombinant Antigen That Consists of Four Different Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chagas disease: recombinant Trypanosoma cruzi antigens for serological diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of recombinant antigens for the accurate immunodiagnosis of Chagas' disease. | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Performance of Chimeric Trypanosoma cruzi Antigens in Serological Screening for Chagas Disease in Blood Banks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Multi-Epitope Protein for High-Performance Serodiagnosis of Chronic Chagas Disease in ELISA and Lateral Flow Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Serum biomarkers predictive of cure in Chagas disease patients after this compound treatment | springermedizin.de [springermedizin.de]
Introduction: The Enduring Challenge of Chagas Disease Treatment
An In-Depth Head-to-Head Comparison of Nifurtimox and Benznidazole in Murine Models of Chagas Disease
Prepared by a Senior Application Scientist
This guide provides a comprehensive, evidence-based comparison of this compound (NFX) and Benznidazole (BNZ), the two frontline drugs for the treatment of Chagas disease, with a specific focus on their performance in murine experimental models. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Trypanosoma cruzi infection.
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health issue, primarily in Latin America.[1] For over four decades, the therapeutic arsenal has been limited to two nitroheterocyclic compounds: this compound and Benznidazole.[2][3][4] While credited with high efficacy in the acute phase of the infection, their use is hampered by variable effectiveness in the chronic phase, the development of parasite resistance, and a considerable profile of toxic side effects that often leads to treatment discontinuation.[2][3][5] Murine models are indispensable tools for dissecting the efficacy and toxicity of these compounds, providing critical data for the development of improved therapeutic strategies.
Comparative Mechanism of Action and Resistance
Both this compound and Benznidazole are prodrugs, meaning they require intracellular bioactivation within the parasite to exert their trypanocidal effects.[6][7][8][9] The central player in this activation is a type I nitroreductase (NTR), an NADH-dependent, mitochondrially-located enzyme in T. cruzi.[6][7][8][9]
Activation Pathway:
-
Enzymatic Reduction: The NTR enzyme reduces the nitro group of NFX (a nitrofuran) and BNZ (a nitroimidazole) to form a nitro anion radical.
-
Generation of Cytotoxic Species: This highly reactive intermediate can undergo two main pathways:
-
Redox Cycling: In the presence of oxygen, the radical can transfer an electron to O₂, generating superoxide radicals and regenerating the parent drug. This futile cycle leads to significant oxidative stress.[7]
-
Further Reduction: The nitro radical can be further reduced to nitroso and hydroxylamine derivatives, which are highly reactive electrophiles.
-
-
Cellular Damage: These reactive species indiscriminately damage critical parasite macromolecules, including DNA, lipids, and proteins, ultimately leading to parasite death.[5]
A critical insight from murine and in vitro studies is the shared mechanism of resistance. Down-regulation or loss of a single allele of the gene encoding the type I NTR is sufficient to confer cross-resistance to both this compound and Benznidazole.[6][7][8][9][10] This finding has profound implications, as it suggests that parasites developing resistance to one drug in the field are likely to be refractory to the other.[10]
Caption: Mechanism of action and cross-resistance for NFX and BNZ.
Standardized Protocol for Head-to-Head In Vivo Comparison
To ensure reproducible and comparable data, a robust experimental design is paramount. The following protocol outlines a standard workflow for comparing NFX and BNZ in a murine model of Chagas disease.
Step-by-Step Methodology:
-
Animal and Parasite Selection:
-
Animal Model: Use 6-8 week old BALB/c or Swiss mice, ensuring consistent sex and weight across groups. Gender can influence treatment outcomes, with some studies showing male mice to be less susceptible to BNZ.[11]
-
Parasite Strain: Select a well-characterized T. cruzi strain (e.g., Tulahuen, Y, or CL Brener). It is crucial to state the strain, as susceptibility to NFX and BNZ is highly strain-dependent.[2][12][13] For example, TcI strains have shown lower susceptibility in vitro compared to TcII and TcV.[13]
-
-
Infection and Group Allocation:
-
Infect mice via intraperitoneal (i.p.) injection with 1x10⁴ bloodstream trypomastigotes.
-
Randomly allocate mice into experimental groups (e.g., Untreated Control, Vehicle Control, NFX-treated, BNZ-treated), with n=8-10 mice per group.
-
-
Drug Formulation and Administration:
-
Formulation: Prepare suspensions of NFX and BNZ in a suitable vehicle (e.g., 0.5% methylcellulose and 0.5% Tween 80 in distilled water).[4]
-
Dosage: A standard dose for comparative efficacy studies in mice is 100 mg/kg/day for both drugs.[1][4]
-
Administration: Administer drugs once daily via oral gavage (p.o.).
-
-
Treatment Regimen:
-
Monitoring and Endpoint Analysis:
-
Parasitemia: Monitor parasitemia every 2-5 days by collecting 5 µL of tail blood and counting parasites using the Pizzi-Brener method.[1][15]
-
Survival: Record daily mortality.
-
Toxicity: Monitor body weight and clinical signs of toxicity (e.g., ruffled fur, lethargy) twice weekly.
-
Post-Treatment Analysis (Sacrifice):
-
Tissue Parasite Burden: Collect heart and skeletal muscle tissue. Quantify parasite DNA via quantitative PCR (qPCR) to assess tissue parasite load.[16]
-
Histopathology: Fix tissues in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to evaluate inflammation and count amastigote nests.[1][12]
-
Cure Assessment: To confirm sterile cure, administer an immunosuppressant like cyclophosphamide (200 mg/kg, i.p.) several weeks post-treatment and monitor for parasitemia relapse.[14][16][17]
-
-
Caption: Experimental workflow for in vivo drug comparison in mice.
Comparative Efficacy in Murine Models
The efficacy of NFX and BNZ in mice is highly dependent on the phase of the infection and the genetic lineage of the infecting T. cruzi strain.
| Feature | This compound (NFX) | Benznidazole (BNZ) | Key Insights & References |
| Acute Phase Efficacy | High efficacy, significantly reduces parasitemia and prevents mortality.[16][17] | High efficacy, often considered the gold standard comparator. Some studies show superior parasite clearance over NFX.[4] | Both drugs are generally effective in susceptible strains. BNZ efficacy can plateau at lower doses (3-10 mg/kg), while higher doses (100 mg/kg) show greater parasite reduction.[4] |
| Chronic Phase Efficacy | Moderate efficacy. Can lead to regression of myocardial and skeletal muscle lesions in parasitologically negative animals.[12] | Moderate efficacy. Cure rates are significantly lower than in the acute phase.[2][12] Parasitological negativation is strain-dependent (e.g., 85.3% for Type II vs. 43% for Type III strains in one study).[12] | Treatment in the chronic phase can achieve parasitological cure and reduce pathology, but success is not guaranteed and is highly dependent on the parasite strain.[12] |
| Strain Dependency | Efficacy varies significantly. Some strains are naturally resistant.[2] | Efficacy is highly variable across different T. cruzi strains.[1][2][12] | The genetic diversity of T. cruzi is a major obstacle to effective chemotherapy.[2][13] |
Comparative Toxicology in Murine Models
Both drugs exhibit significant toxicity, a major limiting factor in their clinical use. Murine studies have helped to characterize and compare their adverse effect profiles.
| Toxicological Finding | This compound (NFX) | Benznidazole (BNZ) | Key Insights & References |
| General Toxicity | Associated with weight loss, anorexia, and signs of neurological distress in mice.[1][18] | Can cause weight loss and clinical signs of illness. Generally considered to have a slightly more favorable side-effect profile in some clinical settings, though this is debated.[18] | Studies suggest that current dosing regimens may be excessive, and intermittent or combination therapies could reduce toxicity while maintaining efficacy.[17][19] |
| Hepatotoxicity | Can induce oxidative stress in liver cells. | In comparative mouse studies, BNZ treatment led to a >5-fold increase in liver injury biomarkers (GOT, GPT) and higher levels of inflammatory markers compared to controls and other drug candidates.[20] | BNZ appears to have a more pronounced hepatotoxic profile in some murine models compared to newer experimental compounds.[20] |
| Tissue-Specific Toxicity | Studies in rats suggest NFX may be more deleterious to mammary tissue, causing higher levels of lipid hydroperoxides.[21] | Long-term treatment in mice is associated with liver inflammatory infiltrate and fibrotic remodeling.[20] | The specific toxic profiles can differ, with NFX showing potential for toxicity in tissues beyond the liver.[21] |
Pharmacokinetic Profiles in Mice
Understanding the pharmacokinetic (PK) properties of these drugs is essential for interpreting efficacy and toxicity data.
| PK Parameter | This compound (NFX) | Benznidazole (BNZ) | Key Insights & References |
| Absorption | Rapidly absorbed from the GI tract.[22] | Well-absorbed with good oral bioavailability (~92%).[23] Pharmacokinetics in mice are well-described by a one-compartment model with first-order absorption.[24] | Both drugs are suitable for oral administration in murine studies. |
| Distribution | Distributes similarly in blood and most organs and tissues. Crosses the blood-brain and placental barriers.[22] | Distributes throughout the body. | Broad tissue distribution is necessary for targeting intracellular T. cruzi amastigotes. |
| PK/PD Relationship | Not as extensively modeled as BNZ. | A clear relationship between drug exposure (total plasma exposure, time above IC₉₀) and the probability of parasitological cure has been established in murine models.[24] | The well-defined PK/PD relationship for BNZ in mice makes it a valuable tool for optimizing dosing regimens and evaluating new drug candidates.[24] |
Conclusion
The head-to-head comparison of this compound and Benznidazole in murine models reveals two drugs with potent but flawed profiles.
-
Shared Mechanism, Shared Weakness: Their common activation pathway via the type I NTR enzyme makes them effective but also vulnerable to a simple cross-resistance mechanism.
-
Efficacy is Conditional: Both drugs demonstrate high efficacy in the acute phase against susceptible T. cruzi strains, but this efficacy wanes significantly in the chronic phase and against naturally resistant parasite lineages. In many experimental settings, BNZ is used as the benchmark due to its slightly more consistent performance and better-characterized PK/PD relationship.[4][24]
-
Toxicity Remains a Hurdle: Both compounds induce significant toxicity in mice, with BNZ showing a notable potential for hepatotoxicity in long-term studies.[20]
For the researcher, the choice between this compound and Benznidazole in a murine model is not straightforward. It must be guided by the specific scientific question, the phase of the disease being modeled, and, most critically, the known susceptibility of the chosen T. cruzi strain. These foundational drugs, despite their limitations, continue to serve as essential comparators in the urgent, ongoing search for safer and more effective therapies for Chagas disease.
References
- 1. Effect of B-NIPOx in Experimental Trypanosoma cruzi Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and Clinical Treatment of Chagas Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antitrypanosomal Treatment with Benznidazole Is Superior to Posaconazole Regimens in Mouse Models of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Different Therapeutic Outcomes of Benznidazole and VNI Treatments in Different Genders in Mouse Experimental Models of Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Therapy of the chronic phase of the experimental infection by Trypanosoma cruzi with benzonidazole and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of the Benznidazole+Posaconazole combination therapy in parasitemia reduction: An experimental murine model of acute Chagas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of benznidazole treatment combined with this compound, posaconazole or AmBisome® in mice infected with Trypanosoma cruzi strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New, Combined, and Reduced Dosing Treatment Protocols Cure Trypanosoma cruzi Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chagas Disease: Comparison of Therapy with this compound and Benznidazole in Indigenous Communities in Colombia [mdpi.com]
- 19. New, combined, and reduced dosing treatment protocols cure Trypanosoma cruzi infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hepatotoxicity in Mice of a Novel Anti-parasite Drug Candidate Hydroxymethylnitrofurazone: A Comparison with Benznidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolization of this compound and benznidazole in cellular fractions of rat mammary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biopharmaceutical Characteristics of this compound Tablets for Age‐ and Body Weight‐Adjusted Dosing in Patients With Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Solid Nanomedicines of this compound and Benznidazole for the Oral Treatment of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to New Nifurtimox Formulations vs. Standard Tablets for Antiparasitic and Oncological Therapy
Introduction: The Imperative for Nifurtimox Reformulation
For over five decades, this compound has been a cornerstone in the treatment of Chagas disease, a neglected tropical disease caused by the protozoan Trypanosoma cruzi (T. cruzi)[1][2]. It also shows promise as a potential treatment for pediatric cancers like neuroblastoma[3]. The drug's mechanism involves activation by a parasite-specific nitroreductase (TcNTR-1), leading to the generation of cytotoxic radical species that induce widespread damage to parasite DNA, lipids, and proteins[4][5].
However, the clinical utility of the standard 120 mg this compound tablet has been hampered by significant challenges. As a Biopharmaceutics Classification System (BCS) class II/IV drug, it exhibits poor aqueous solubility, leading to erratic absorption and bioavailability that is highly dependent on food intake[6][7]. This variability can compromise therapeutic efficacy. Furthermore, the standard tablet formulation poses considerable dosing challenges, particularly in the pediatric population, where age- and weight-based adjustments are critical[1][8]. Manually splitting 120 mg tablets for small children is often imprecise and can lead to under- or over-dosing[1][2]. These limitations, coupled with a lengthy 60-day treatment course that often causes adverse gastrointestinal and neurological side effects, contribute to poor patient compliance[3][5].
This guide provides a comprehensive comparison of novel this compound formulations that have been developed to overcome these obstacles. We will delve into the clinical efficacy and pharmacokinetic profile of the recently approved pediatric dispersible tablet and explore the preclinical potential of next-generation delivery systems, providing researchers and drug development professionals with the data-driven insights needed to advance therapeutic strategies.
The Standard Tablet: A Baseline for Comparison
The conventional this compound formulation is a 120 mg oral tablet. For years, this was the only available option, forcing clinicians and caregivers to manually fragment tablets to achieve appropriate pediatric doses[8]. This practice is inherently inaccurate and presents risks of aspiration for infants and young children who cannot swallow solid dosage forms[8]. Pharmacokinetic studies have confirmed that its absorption is significantly increased when taken with food, a critical factor for ensuring adequate systemic exposure but also a source of variability[8][9].
Clinical Advancement: The Pediatric-Friendly Dispersible Tablet
To address the critical need for improved pediatric dosing, a new this compound formulation was developed. This formulation is available in 30 mg and 120 mg scored tablets that are designed to be accurately divided and can be rapidly dispersed in water to form a slurry for administration[1][2][10]. This innovation represents a significant leap forward in facilitating precise, age- and weight-appropriate dosing for patients from birth to 18 years of age[1][10].
Clinical Efficacy: The CHICO Study
The pivotal evidence supporting the new formulation comes from the CHICO (Chagas disease in children treated with this compound) study, a large prospective, randomized, historically controlled Phase III trial conducted in pediatric patients from newborn to 17 years old[10][11][12].
The primary outcome was the anti-T. cruzi serological response at 12 months post-treatment, defined as negative seroconversion or a seroreduction of ≥20% in antibody levels. The 60-day treatment regimen with the new formulation demonstrated superiority over historical placebo controls[9][11].
Table 1: Key Efficacy Outcomes from the CHICO Study (12-Month Follow-Up)
| Parameter | This compound 60-Day Regimen | This compound 30-Day Regimen | Historical Placebo Control (Upper 95% CI) |
| Overall Serological Response | 32.9%[11] | 18.9%[2] | 16%[11] |
| Negative Seroconversion | 10 patients | 5 patients | N/A |
| Seroreduction (≥20%) | 62 patients | N/A | N/A |
| Parasite Clearance (qPCR) | 98.6% (from 53.4% at baseline)[11] | 95.5% (from 51.4% at baseline)[11] | N/A |
The study confirmed that the 60-day regimen is necessary, as the 30-day course was found to be less effective[2][11]. Long-term follow-up at 4 years post-treatment continued to show the effectiveness and safety of the 60-day regimen[13].
Pharmacokinetic Profile and Bioequivalence
Extensive pharmacokinetic studies were conducted to ensure the new formulation performs reliably and comparably to the standard tablet, while also characterizing its administration as a slurry.
-
Bioequivalence: Clinical studies demonstrated that four 30 mg tablets of the new formulation are bioequivalent to one standard 120 mg tablet, ensuring that clinical experience with the older formulation is transferable[2][8][14].
-
Slurry vs. Tablet Administration: The bioavailability of the new 30 mg formulation was confirmed to be unaffected when administered as an aqueous slurry compared to being swallowed whole, a critical validation for its use in patients with difficulty swallowing[8][9][14]. Systemic exposure (AUC) was comparable, though the peak concentration (Cmax) was slightly lower for the slurry[8].
-
Food Effect: The profound impact of food on this compound absorption was quantified. A high-fat meal increased bioavailability by approximately 73% compared to a fasted state[8][15]. This underscores the critical importance of administering all this compound formulations with food to maximize absorption and ensure therapeutic efficacy.
The development and approval of this pediatric formulation, now marketed as Lampit®, was a landmark achievement, providing the first FDA-approved treatment for Chagas disease specifically for patients from birth to less than 18 years of age[10][12][16].
Caption: Logical progression of this compound formulation development.
Emerging Preclinical Formulations: The Next Frontier
While the dispersible tablet solves critical dosing issues, research continues into novel formulations designed to tackle the fundamental biopharmaceutical limitations of this compound, such as low solubility and the need for prolonged, multi-dose regimens.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This approach is ideal for poorly water-soluble drugs like this compound.
-
Mechanism & Advantage: By pre-dissolving this compound in a lipid-based system, SEDDS can bypass the dissolution rate-limiting step of absorption, potentially increasing bioavailability and reducing variability[6].
-
Preclinical Efficacy: In a murine model of T. cruzi infection, an oral this compound-SEDDS formulation effectively suppressed parasitemia and achieved cure rates comparable to the standard oral treatment[3][4]. This suggests that SEDDS can achieve similar efficacy, potentially with a lower dose or improved consistency. Solid nanomedicine versions of SEDDS have also been developed, demonstrating near-complete dissolution compared to commercial tablets[17][18].
Subcutaneous Polymeric Implants
To address the poor adherence associated with long-term oral dosing, long-acting injectable or implantable formulations are being explored.
-
Mechanism & Advantage: A subcutaneous implant made from a biodegradable polymer, such as poly(ε-caprolactone), can provide sustained, zero-order release of this compound over an extended period. This would eliminate the need for daily oral dosing, drastically improving patient compliance.
-
Preclinical Efficacy: In vivo studies in mice demonstrated that a single this compound implant showed improved tolerability and sustained efficacy, delivering a prolonged therapeutic effect equivalent to 40 oral doses[3][4][6]. This approach could be transformative for managing chronic Chagas disease.
Nanosuspensions
Nanosuspensions consist of pure drug nanocrystals stabilized by surfactants or polymers. This top-down approach involves wet-milling the drug to a particle size of approximately 200 nm.
-
Mechanism & Advantage: According to the Ostwald-Freundlich equation, reducing particle size to the nanometer range significantly increases the surface area, leading to a dramatic enhancement in saturation solubility and dissolution velocity.
-
Preclinical Data: A this compound nanosuspension enhanced the drug's aqueous solubility tenfold compared to the raw drug[7]. In vitro assays showed this formulation had significantly increased anti-T. cruzi activity and improved biocompatibility in human cells, highlighting its potential as a pediatric-friendly liquid formulation with enhanced biopharmaceutical properties[7].
3D-Printed Tablets
Hot melt extrusion coupled with 3D printing is an innovative manufacturing technique being explored to create personalized medicine.
-
Mechanism & Advantage: This technology allows for the creation of tablets with on-demand dosage strengths and complex geometries that can modulate drug release. By embedding the drug in a water-soluble polymer matrix, it can exist in an amorphous state, which has higher solubility than the crystalline form.
-
Preclinical Data: 3D-printed this compound tablets showed a remarkable improvement in drug dissolution rate compared to commercial tablets, with a 2.8-fold higher dissolution efficiency[19][20]. In vivo studies in mice showed that the 3D-printed tablets were superior to the pure drug in reducing parasitemia[20].
Table 2: Comparative Summary of this compound Formulations
| Formulation | Key Advantage(s) | Development Stage | Efficacy Evidence |
| Standard Tablet | Established baseline | Clinical Use | Decades of clinical data, but with known limitations |
| Dispersible Tablet | Accurate pediatric dosing, ease of administration | Approved for Clinical Use | Proven superior to placebo in Phase III trial (CHICO)[11] |
| SEDDS | Enhanced solubility and potentially bioavailability | Preclinical | Comparable efficacy to standard treatment in mice[3][4] |
| Subcutaneous Implant | Improved patient compliance (sustained release) | Preclinical | Sustained efficacy equivalent to 40 oral doses in mice[4][6] |
| Nanosuspension | 10x increase in aqueous solubility, enhanced dissolution | Preclinical (In Vitro) | Increased anti-T. cruzi activity in vitro[7] |
| 3D-Printed Tablet | Personalized dosing, enhanced dissolution rate | Preclinical | 2.8x higher dissolution efficiency; superior to pure drug in mice[19][20] |
Experimental Protocols for Comparative Evaluation
To ensure rigorous and reproducible comparison of different formulations, standardized experimental protocols are essential.
Protocol 1: In Vitro Dissolution Profile Comparison
Causality: The dissolution rate of a poorly soluble drug like this compound is a critical predictor of its in vivo bioavailability. This protocol allows for a direct comparison of how quickly and completely the drug is released from different formulations under simulated gastrointestinal conditions.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a switch to simulated intestinal fluid (pH 6.8). Maintain temperature at 37 ± 0.5°C.
-
Paddle Speed: 50 RPM.
-
Procedure: a. Place one unit of the formulation (e.g., one standard tablet, one dispersible tablet, or an equivalent dose of a nanosuspension) into each dissolution vessel. b. At specified time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a 5 mL aliquot of the medium. c. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium. d. Filter the samples through a 0.45 µm filter. e. Analyze the concentration of this compound in each sample using a validated HPLC-UV method.
-
Data Analysis: Plot the percentage of drug dissolved versus time for each formulation to generate comparative dissolution profiles.
Protocol 2: In Vivo Efficacy in a Murine Model of Acute Chagas Disease
Causality: An in vivo animal model is crucial for assessing the therapeutic efficacy of a formulation in a complex biological system, accounting for absorption, distribution, metabolism, and excretion (ADME) properties. This protocol evaluates a formulation's ability to control and clear a T. cruzi infection.
Methodology:
-
Animal Model: Female Swiss mice (6-8 weeks old).
-
Infection: Inoculate mice intraperitoneally with 1x10⁴ trypomastigotes of a virulent T. cruzi strain (e.g., Y strain).
-
Treatment Groups (n=10 per group): a. Group 1: Vehicle control (oral gavage). b. Group 2: Standard this compound (e.g., 50 mg/kg/day, oral gavage). c. Group 3: Test Formulation (e.g., this compound-SEDDS at 50 mg/kg/day, oral gavage). d. Group 4: Test Implant (e.g., subcutaneous implantation of a this compound-loaded device).
-
Procedure: a. Begin treatment 4-5 days post-infection, once parasitemia is detectable. b. Administer oral treatments daily for 20 consecutive days. Implants are administered once. c. Monitor parasitemia every 2-3 days by collecting 5 µL of tail blood and counting parasites in a Neubauer chamber (Pizzi-Brener method). d. Monitor animal survival and weight daily.
-
Cure Assessment: At 30 days post-treatment, assess cure by methods such as qPCR on blood samples or immunosuppression (e.g., with cyclophosphamide) to check for parasite reactivation.
Caption: Experimental workflow for preclinical in vivo efficacy testing.
Conclusion and Future Outlook
The development of a pediatric-friendly, dispersible this compound tablet has been a resounding clinical success, solving the long-standing problem of inaccurate dosing in children and improving the ease of administration. However, the fundamental challenges of poor solubility and the burden of a long treatment course remain.
The future of this compound therapy lies in the advanced formulations currently in preclinical development. Lipid-based systems like SEDDS and nanotechnology approaches like nanosuspensions offer clear pathways to enhancing bioavailability and achieving more consistent therapeutic exposure. For truly revolutionizing patient adherence, long-acting implants hold the greatest promise, potentially transforming a 60-day oral regimen into a single administration. As these innovative platforms move from the laboratory to clinical trials, they offer the potential to further optimize this compound therapy, improving outcomes for patients with Chagas disease and potentially other conditions worldwide.
References
- Altcheh, J., et al. (2021). Prospective, historically controlled study to evaluate the efficacy and safety of a new paediatric formulation of this compound in children aged 0 to 17 years with Chagas disease one year after treatment (CHICO). PLoS Neglected Tropical Diseases.
- Altcheh, J., et al. (2025). Redefining the treatment of Chagas disease: a review of recent clinical and pharmacological data for a novel formulation of this compound. PLoS Neglected Tropical Diseases.
- Stass, H., et al. (2025). Pharmacokinetic Parameters of this compound in Study A (Mean ± SD; PK Analysis Set) a. PLoS Neglected Tropical Diseases.
- González-Martin, G., et al. (2025).
- Bayer. (2020). U.S. Food and Drug Administration Approves Lampit® (this compound) for the Treatment of Chagas Disease in Children.
- New Drug Approvals. (2020). This compound. New Drug Approvals.
- González-Martin, G., et al. (2025). Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease. PubMed Central.
- Stass, H., et al. (2021). Clinical investigation of the biopharmaceutical characteristics of this compound tablets.
- González-Martin, G., et al. (2025). Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease.
- Stass, H., et al. (2020). Biopharmaceutical Characteristics of this compound Tablets for Age‐ and Body Weight‐Adjusted Dosing in Patients With Chagas Disease. PubMed Central.
- Stass, H., et al. (2025). Clinical investigation of the biopharmaceutical characteristics of this compound tablets – Implications for quality control and application.
- Altcheh, J., et al. (2023). Efficacy and Safety of this compound in Pediatric Patients with Chagas Disease: Results at 4-Year Follow-Up in a Prospective, Historically Controlled Study (CHICO SECURE). Antimicrobial Agents and Chemotherapy.
- Altcheh, J., et al. (2025).
- Al-Kasas, A., et al. (2022). Solid Nanomedicines of this compound and Benznidazole for the Oral Treatment of Chagas Disease. PubMed Central.
- Bayer AG. (2020).
- Aetion. (2021). CDER-Approved NDA for LAMPIT® (this compound). Evidence Hub.
- Querio, G., et al. (2025). Engineering a this compound nanosuspension: toward improved pharmaceutical attributes.
- Leonardi, D., et al. (2025). 3D-Printed Tablets of this compound: In Vitro and In Vivo Anti-Trypanosoma cruzi Studies.
- Leonardi, D., et al. (2025). 3D-Printed Tablets of this compound: In Vitro and In Vivo Anti- Trypanosoma cruzi Studies. Pharmaceutics.
- Bayer. (2016).
- Bayer. (2016).
- Stass, H., et al. (2022).
- Meshram, P. (n.d.).
- Al-Kasas, A., et al. (2022). Solid nanomedicines of this compound and benznidazole for the oral treatment of Chagas disease.
- IDDO. (n.d.).
- de Souza, N. B. (2018). Current Challenges and Obstacles to Drug Development for Chagas Disease. Lupine Publishers.
- Stass, H., et al. (n.d.). Study designs. (A) In study A, group 1 investigated the pharmacokinetic...
- Garcia-Bournissen, F. (n.d.). This compound for Treatment of Chagas Disease in Pediatric Patients: the Challenges of Applying Pharmacokinetic-Pharmacodynamic Principles to Dose Finding. OUCI.
- Patterson, S., & Wyllie, S. (2020). Challenges in Chagas Disease Drug Development. PubMed Central.
- ZIM Labs. (n.d.).
Sources
- 1. Redefining the treatment of Chagas disease: a review of recent clinical and pharmacological data for a novel formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redefining the treatment of Chagas disease: a review of recent clinical and pharmacological data for a novel formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in Chagas Disease Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering a this compound nanosuspension: toward improved pharmaceutical attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biopharmaceutical Characteristics of this compound Tablets for Age‐ and Body Weight‐Adjusted Dosing in Patients With Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bayer United States of America - U.S. Food and Drug Administration Approves Lampit® (this compound) for the Treatment of Chagas Disease in Children [bayer2019tf.q4web.com]
- 11. Prospective, historically controlled study to evaluate the efficacy and safety of a new paediatric formulation of this compound in children aged 0 to 17 years with Chagas disease one year after treatment (CHICO) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bayer’s Lampit approved by FDA for treating Chagas disease | 2020-08-07 | BioWorld [bioworld.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. eng.fpclinicalpharma.com.ar [eng.fpclinicalpharma.com.ar]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. Solid Nanomedicines of this compound and Benznidazole for the Oral Treatment of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. 3D-Printed Tablets of this compound: In Vitro and In Vivo Anti- Trypanosoma cruzi Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Drug Resistance: A Comparative Guide to Nifurtimox and Benznidazole Cross-Resistance in Trypanosoma cruzi
For decades, the nitroheterocyclic compounds Nifurtimox (NFX) and Benznidazole (BZN) have been the primary chemotherapeutic agents against Chagas disease, a debilitating illness caused by the protozoan parasite Trypanosoma cruzi. However, the efficacy of these drugs is hampered by significant side effects and, more alarmingly, the emergence of drug-resistant parasite strains. Understanding the nuances of resistance to these two cornerstone drugs, particularly their cross-resistance profiles, is paramount for the development of novel therapeutic strategies and for optimizing existing treatment regimens. This guide provides an in-depth, objective comparison of the cross-resistance profiles of NFX and BZN in T. cruzi, supported by experimental data and detailed methodologies for the research community.
The Convergent Paths of Prodrug Activation: A Foundation for Cross-Resistance
Both this compound and Benznidazole are prodrugs, meaning they require intracellular activation by the parasite to exert their trypanocidal effects.[1][2][3][4][5] The central player in this activation process is a type I mitochondrial nitroreductase (TcNTR).[1][2][3][4][5] This enzyme, absent in mammals, reduces the nitro group of both drugs, leading to the generation of cytotoxic metabolites that induce oxidative stress and damage parasitic DNA, proteins, and lipids.[6]
This shared activation pathway is the primary reason for the observed cross-resistance between this compound and Benznidazole.[1][2][3][4] A reduction in the activity of TcNTR, whether through mutation, downregulation, or gene deletion, can confer resistance to both drugs simultaneously.[1][2][3][4][5]
Caption: Shared activation pathway of this compound and Benznidazole in T. cruzi.
Mechanisms of Resistance: A Multi-faceted Challenge
While alterations in TcNTR are a major driver of cross-resistance, the full picture is more complex. Several mechanisms can contribute to resistance, sometimes acting in concert.[7][8]
Alterations in the TcNTR Gene
Experimental evidence has robustly demonstrated that parasites resistant to NFX or BZN often harbor modifications in the TcNTR gene. These can include:
-
Gene Deletion: Loss of one of the two TcNTR alleles is a common finding in drug-selected resistant parasites.[1][2][3]
-
Mutations: Point mutations, including those leading to stop codons, can result in a non-functional or truncated TcNTR enzyme.[7] These mutations can impair the binding of the FMN cofactor, which is essential for the enzyme's reductive activity.[9]
The Role of Efflux Pumps
Overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps, has been implicated in drug resistance in T. cruzi.[10][11] These pumps can actively transport a wide range of substrates, including drugs, out of the cell, thereby reducing their intracellular concentration and cytotoxic effect. The overexpression of genes like TcPGP1 and TcPGP2 has been associated with BZN resistance.[10][11] While this mechanism is more directly studied for BZN, the broad substrate specificity of these pumps suggests a potential role in NFX resistance as well.
Metabolic Adaptations
The metabolic state of the parasite can influence its susceptibility to drugs.[12][13] Resistant parasites may exhibit altered metabolic pathways that enhance their ability to cope with drug-induced oxidative stress.[6] This can involve the upregulation of antioxidant enzymes such as superoxide dismutase and ascorbate peroxidase.[6] Furthermore, the parasite's ability to adapt its nutrient acquisition and energy metabolism can contribute to its survival under drug pressure.[14][15]
Caption: Key mechanisms contributing to drug resistance in T. cruzi.
Comparative Analysis of Resistance Profiles: Experimental Evidence
In vitro studies generating drug-resistant T. cruzi lines have provided valuable quantitative data on the cross-resistance profiles of NFX and BZN.
| Parental Strain | Selection Drug | Resistant Line | Fold Resistance to this compound | Fold Resistance to Benznidazole | Primary Mechanism | Reference |
| Y | Benznidazole | BZR | ~2-4 | ~9-26 | TcNTR mutation (stop codon) | [7] |
| X10/6 | This compound | NifR | >10 | >10 | Loss of one TcNTR allele | [1][2] |
| GAL61 | Benznidazole | 61R | ~2 | ~3-7 | Loss of one TcNTR allele and point mutations in the remaining allele |
Note: Fold resistance is calculated as the IC50 of the resistant line divided by the IC50 of the parental strain.
These data highlight that while cross-resistance is a common phenomenon, the degree of resistance to each drug can vary. For instance, in the Y strain selected with BZN, the resistance to BZN was significantly higher than the cross-resistance to NFX.[7][8] This suggests that while a shared mechanism like TcNTR mutation is at play, other, potentially drug-specific, mechanisms may also contribute to the overall resistance phenotype.
Methodologies for Assessing Cross-Resistance in T. cruzi
The following protocols provide a framework for the in vitro evaluation of drug resistance and cross-resistance in T. cruzi.
Experimental Protocol 1: In Vitro Drug Susceptibility Assay
This protocol is used to determine the 50% inhibitory concentration (IC50) of a drug against the epimastigote stage of T. cruzi.
Materials:
-
T. cruzi epimastigote culture (parental and potentially resistant strains)
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum
-
This compound and Benznidazole stock solutions (in DMSO)
-
96-well microplates
-
Resazurin solution
-
Plate reader (for fluorescence measurement)
-
Incubator (28°C)
Procedure:
-
Parasite Culture: Maintain epimastigotes in the exponential growth phase in LIT medium at 28°C.
-
Drug Dilution: Prepare a serial dilution of this compound and Benznidazole in LIT medium in a 96-well plate. Include a drug-free control and a DMSO vehicle control.
-
Parasite Inoculation: Adjust the parasite density to 1 x 10^6 parasites/mL and add 100 µL to each well of the 96-well plate containing the drug dilutions.
-
Incubation: Incubate the plates at 28°C for 72 hours.
-
Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Data Acquisition: Measure the fluorescence (excitation 530 nm, emission 590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Experimental Protocol 2: Generation of Drug-Resistant T. cruzi
This protocol describes a method for selecting drug-resistant parasite populations through continuous drug pressure.
Materials:
-
Wild-type T. cruzi epimastigote culture
-
LIT medium
-
This compound or Benznidazole
-
Incubator (28°C)
Procedure:
-
Initial Exposure: Culture wild-type epimastigotes in LIT medium containing a sub-lethal concentration of the selected drug (e.g., the IC50 value).
-
Stepwise Increase in Drug Concentration: Once the parasite population resumes growth, gradually increase the drug concentration in a stepwise manner. Allow the culture to adapt and resume proliferation at each new concentration.
-
Selection of Resistant Population: Continue this process until a parasite population capable of growing in a significantly higher drug concentration (e.g., 10-20 times the initial IC50) is established.
-
Clonal Isolation: Isolate clonal populations from the resistant culture by limiting dilution.
-
Phenotypic Characterization: Characterize the resistance profile of the clonal populations using the in vitro drug susceptibility assay (Protocol 1) for both the selection drug and other related compounds to assess cross-resistance.
Caption: Workflow for evaluating this compound and Benznidazole cross-resistance.
Concluding Remarks and Future Directions
The cross-resistance between this compound and Benznidazole in T. cruzi is a significant clinical challenge, primarily rooted in their shared reliance on the TcNTR activation pathway. However, the involvement of other mechanisms, such as efflux pumps and metabolic adaptations, underscores the multifactorial nature of drug resistance in this parasite. A comprehensive understanding of these interconnected pathways is crucial for the rational design of new drugs that can bypass these resistance mechanisms. Future research should focus on:
-
Identifying novel drug targets that are essential for parasite survival and are not involved in the NFX/BZN resistance pathways.
-
Developing combination therapies that target multiple pathways simultaneously, thereby reducing the likelihood of resistance emergence.
-
Investigating the role of host factors in modulating drug efficacy and resistance in vivo.
By continuing to unravel the complexities of drug resistance in T. cruzi, the scientific community can pave the way for more effective and durable treatments for Chagas disease.
References
-
Meservey, K. et al. (2013). P-glycoprotein efflux pump plays an important role in Trypanosoma cruzi drug resistance. Parasitology Research, 112(6), 2341–2351. [Link]
-
Campos, M. C. et al. (2013). P-glycoprotein efflux pump plays an important role in Trypanosoma cruzi drug resistance. Parasitology Research, 112(6), 2341-2351. [Link]
-
Lewis, M. D. et al. (2011). Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population. The Journal of Infectious Diseases, 204(5), 750–754. [Link]
-
Campos, M. C. et al. (2014). Benznidazole-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert. Molecular and Biochemical Parasitology, 193(1), 20–26. [Link]
-
Wilkinson, S. R. et al. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences, 105(13), 5022–5027. [Link]
-
Wilkinson, S. R. et al. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences of the United States of America, 105(13), 5022–5027. [Link]
-
Wilkinson, S. R. et al. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. PNAS, 105(13), 5022-5027. [Link]
-
Andrade, M. A. et al. (2021). New drug discovery strategies for the treatment of benznidazole-resistance in Trypanosoma cruzi, the causative agent of Chagas disease. Expert Opinion on Drug Discovery, 16(11), 1297–1311. [Link]
-
Wilkinson, S. R. et al. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences, 105(13), 5022-5027. [Link]
-
Wilkinson, S. R. et al. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences of the United States of America, 105(13), 5022–5027. [Link]
-
eLife. (2020). Metabolism influences parasite's resistance to drugs. ScienceDaily. [Link]
-
Campos, M. C. et al. (2014). Benznidazole-resistance in Trypanosoma cruzi: evidence that distinct mechanisms can act in concert. Molecular and Biochemical Parasitology, 193(1), 20–26. [Link]
-
Meira, R. S. et al. (2014). Unveiling benznidazole's mechanism of action through overexpression of DNA repair proteins in Trypanosoma cruzi. Environmental and Molecular Mutagenesis, 55(2), 158–168. [Link]
-
News-Medical.Net. (2020). Study shows metabolic state of disease-causing parasite influences its resistance to drugs. [Link]
-
da Silva, C. F. et al. (2023). Transcriptomic analysis of benznidazole-resistant and susceptible Trypanosoma cruzi populations. Parasites & Vectors, 16(1), 183. [Link]
-
Mejía-Jaramillo, A. M. et al. (2025). Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms. PLOS ONE, 20(2), e0314189. [Link]
-
Shah-Simpson, S. et al. (2021). Metabolic flexibility in Trypanosoma cruzi amastigotes: Implications for persistence and drug sensitivity. PLOS Pathogens, 17(8), e1009776. [Link]
-
Ochoa-Martínez, P. et al. (2025). Mechanisms of resistance of Trypanosoma cruzi to benznidazole and this compound: Molecular implications and multifaceted impact. ResearchGate. [Link]
-
Mora, M. C. et al. (2020). Redox mechanism of Trypanosoma cruzi Resistance to Nitro Prodrugs Benznidazole and this compound. American Association for Science and Technology. [Link]
-
Mejía-Jaramillo, A. M. et al. (2025). Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms. PLOS ONE, 20(2), e0314189. [Link]
-
Poveda, C. et al. (2022). Central role of metabolism in Trypanosoma cruzi tropism and Chagas disease pathogenesis. Trends in Parasitology, 38(10), 859–871. [Link]
-
Kumar, S. et al. (2018). Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics. Progress in Biophysics and Molecular Biology, 134, 45–53. [Link]
-
Al-Bayati, L. et al. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 10(4), 360. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptomic analysis of benznidazole-resistant and susceptible Trypanosoma cruzi populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benznidazole-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benznidazole-resistance in Trypanosoma cruzi: evidence that distinct mechanisms can act in concert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P-glycoprotein efflux pump plays an important role in Trypanosoma cruzi drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-glycoprotein efflux pump plays an important role in Trypanosoma cruzi drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencedaily.com [sciencedaily.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Metabolic flexibility in Trypanosoma cruzi amastigotes: Implications for persistence and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Central role of metabolism in Trypanosoma cruzi tropism and Chagas disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers of Nifurtimox-Induced Toxicity in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Nifurtimox, a nitrofuran derivative, is a crucial therapeutic agent for treating neglected tropical diseases like Chagas disease, caused by Trypanosoma cruzi, and has shown potential in treating pediatric tumors such as neuroblastoma.[1][2] However, its clinical application is often hampered by a significant toxicity profile that affects multiple organ systems. Understanding and identifying sensitive and specific biomarkers of this toxicity in preclinical models is paramount for de-risking its use and developing safer therapeutic strategies.
This guide provides an in-depth comparison of biomarkers used to assess this compound-induced toxicity, with a focus on neurotoxicity and testicular toxicity, the most commonly reported adverse effects in preclinical studies. We will delve into the mechanistic basis of this compound toxicity, compare the performance of various biomarkers, and provide standardized protocols for their assessment.
The Mechanistic Core of this compound Toxicity: A Double-Edged Sword
The therapeutic efficacy of this compound is intrinsically linked to its mechanism of toxicity. The drug's selectivity for parasites like T. cruzi stems from the presence of parasite-specific type I nitroreductases.[3] These enzymes reduce the nitro group of this compound, generating cytotoxic metabolites, including unsaturated open-chain nitriles and reactive oxygen species (ROS), that damage parasitic DNA, proteins, and lipids.[1][3][4]
However, mammalian cells also possess nitroreductases (type II) that can activate this compound, leading to off-target toxicity. This process, known as futile cycling, generates superoxide anions and other ROS, inducing a state of oxidative stress in host tissues.[5] This oxidative damage is the central pillar of this compound-induced toxicity in preclinical models.
Caption: Mechanism of this compound Action and Toxicity.
Assessing Neurotoxicity: Beyond Clinical Observation
Neurological side effects are among the most frequent adverse events reported in patients treated with this compound. Preclinical models are essential for identifying early, subclinical indicators of neurotoxicity.
Comparative Biomarkers for this compound-Induced Neurotoxicity
| Biomarker Category | Specific Marker | Method | Pros | Cons |
| Oxidative Stress | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | ELISA, LC-MS/MS | Direct measure of oxidative DNA damage. | Can be systemic; not specific to CNS. |
| Protein Carbonyls | Spectrophotometry, ELISA | General indicator of protein oxidation. | Lacks specificity to neuronal damage. | |
| Malondialdehyde (MDA) | TBARS Assay | Measures lipid peroxidation. | Prone to artifacts; not highly specific. | |
| Glutathione (GSH/GSSG) | Spectrophotometry, HPLC | Reflects antioxidant capacity. | Fluctuates with various stimuli. | |
| Glial Activation | Glial Fibrillary Acidic Protein (GFAP) | Immunohistochemistry, ELISA | Specific marker for astrogliosis. | Late-stage marker of injury. |
| Neuronal Injury | Neurofilament Light Chain (NfL) | ELISA, Simoa | Highly sensitive marker of axonal damage. | Can be elevated in various neurological conditions. |
Expert Insight: While systemic oxidative stress markers like MDA and protein carbonyls are useful, they lack tissue specificity. For a more precise assessment of neurotoxicity, a combination of a general oxidative stress marker with a CNS-specific marker like GFAP or NfL provides a more robust and self-validating system. NfL, in particular, is gaining traction as a translational biomarker due to its high sensitivity in both preclinical models and clinical settings.
Experimental Protocol: Measurement of Lipid Peroxidation (TBARS Assay)
This protocol outlines the measurement of malondialdehyde (MDA), an end product of lipid peroxidation, in brain tissue homogenates.
-
Tissue Preparation: Euthanize the animal and immediately perfuse with ice-cold PBS. Dissect the brain region of interest (e.g., cortex, cerebellum), weigh, and homogenize in 10 volumes of ice-cold RIPA buffer containing protease inhibitors.
-
Homogenate Clarification: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay for normalization.
-
TBARS Reaction:
-
To 100 µL of supernatant, add 100 µL of 8.1% SDS.
-
Add 750 µL of 20% acetic acid solution (pH 3.5).
-
Add 750 µL of 0.8% thiobarbituric acid (TBA).
-
Incubate the mixture at 95°C for 60 minutes.
-
-
Measurement: Cool the samples on ice for 10 minutes and centrifuge at 3,000 x g for 15 minutes. Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate MDA concentration using a standard curve generated with 1,1,3,3-tetramethoxypropane. Normalize the results to the protein concentration.
Testicular Toxicity: A Sensitive Indicator of this compound Damage
Preclinical studies have consistently demonstrated the gonadotoxic effects of this compound.[6][7] These effects are primarily targeted at Sertoli cells and spermatogenesis.[6]
Comparative Biomarkers for this compound-Induced Testicular Toxicity
| Biomarker Category | Specific Marker | Method | Pros | Cons |
| Histopathology | Seminiferous Tubule Atrophy, Germ Cell Depletion | Light Microscopy | "Gold standard"; provides morphological context. | Qualitative/semi-quantitative; labor-intensive. |
| Sertoli Cell Ultrastructure | Electron Microscopy | High resolution for detecting organelle damage.[6] | Technically demanding; examines a small area. | |
| Semen Analysis | Sperm Count, Motility, Morphology | CASA (Computer-Assisted Sperm Analysis) | Functional assessment of reproductive capacity. | Can be variable; requires sexually mature animals. |
| Hormonal Profile | Testosterone, LH, FSH | ELISA, RIA | Indicates disruption of the HPG axis. | Hormonal levels can fluctuate. |
| Molecular Markers | Inhibin B | ELISA | Specific product of Sertoli cells; reflects their function. | Less established than hormonal markers. |
Expert Insight: Histopathological evaluation remains the cornerstone for assessing testicular toxicity.[8] However, it is often a lagging indicator of damage. For earlier detection, combining histopathology with a sensitive functional biomarker like Inhibin B offers a more comprehensive picture. A decrease in Inhibin B can precede observable morphological changes in the testes. In a comparative context, studies have shown this compound induces more severe ultrastructural damage to Sertoli cells than the alternative Chagas disease drug, benznidazole.[6]
Caption: Workflow for Assessing Testicular Toxicity.
Hepatic and Systemic Biomarkers
While neurotoxicity and testicular toxicity are prominent, systemic and hepatic effects should also be monitored. Standard clinical chemistry markers provide a valuable, albeit less specific, overview of this compound's systemic impact.
-
Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST): These are standard markers for hepatocellular injury. Interestingly, in a preclinical model of Chagas disease, this compound treatment did not significantly alter these enzyme levels, suggesting a degree of hepatic tolerance in that specific context.[1]
-
Apolipoprotein A-I (APOA1) and Fibronectin (FN1): In clinical studies of Chagas disease patients, fragments of these proteins were identified as biomarkers of the disease state.[9][10][11] Following successful this compound treatment, the levels of these biomarkers returned to normal, indicating their potential as markers of therapeutic response rather than direct toxicity.[9][10][11]
Conclusion and Future Directions
The assessment of this compound-induced toxicity in preclinical models requires a multi-faceted approach. The core mechanism of toxicity is rooted in oxidative stress, making markers of oxidative damage relevant across organ systems.
-
For Neurotoxicity: Combining systemic oxidative stress markers with CNS-specific structural proteins like NfL provides the most robust assessment.
-
For Testicular Toxicity: Histopathology remains the gold standard, but should be supplemented with functional markers like sperm analysis and serum Inhibin B for a more sensitive and comprehensive evaluation.
The future of preclinical toxicity testing lies in the development of more predictive and translational biomarkers. While the current panel of biomarkers provides valuable information, there is a clear need for markers that can more accurately predict human toxicities, thereby reducing the rate of drug failure in clinical trials.[12] Further research into novel biomarkers, such as specific microRNAs or metabolomic profiles, will be crucial in refining the safety assessment of this compound and other nitro-heterocyclic drugs.
References
-
Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease. PubMed Central. [Link]
-
Serum biomarkers predictive of cure in Chagas disease patients after this compound treatment. PubMed. [Link]
-
(PDF) Serum biomarkers predictive of cure in Chagas disease patients after this compound treatment. ResearchGate. [Link]
-
This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites. PubMed Central. [Link]
-
Effects of this compound or benznidazole administration on rat testes: ultrastructural observations and biochemical studies. PubMed. [Link]
-
Serum biomarkers predictive of cure in Chagas disease patients after this compound treatment. PubMed Central. [Link]
-
What is the mechanism of this compound?. Patsnap Synapse. [Link]
-
A Phase II Trial of this compound for Refractory or Relapsed Neuroblastoma or Medulloblastoma. ClinicalTrials.gov. [Link]
-
Structural and Mechanistic Investigation of the Unusual Metabolism of this compound. ACS Publications. [Link]
-
Toxicological investigations on the tolerability of this compound. PubMed. [Link]
-
Assessing Male Reproductive Toxicity during Drug Development. Longdom Publishing. [Link]
-
Safety-Toxicology. BiomimX. [Link]
Sources
- 1. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of this compound or benznidazole administration on rat testes: ultrastructural observations and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicological investigations on the tolerability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Serum biomarkers predictive of cure in Chagas disease patients after this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serum biomarkers predictive of cure in Chagas disease patients after this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety-Toxicology - BiomimX [biomimx.com]
A Comparative Guide to Nifurtimox Formulations: Pharmacokinetic Profiles and Clinical Implications
For Researchers, Scientists, and Drug Development Professionals
Nifurtimox, a nitrofuran derivative, is a cornerstone in the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi.[1] As a drug with biopharmaceutical limitations, including poor aqueous solubility, its formulation plays a critical role in determining its pharmacokinetic profile and, consequently, its therapeutic efficacy and safety.[2][3] This guide provides an in-depth comparison of different this compound formulations, supported by experimental data, to inform researchers and drug development professionals.
The Evolution of this compound Formulations: Addressing Clinical Needs
Historically, a standard 120 mg tablet was the primary formulation available for this compound.[1] However, the need for precise, weight-based dosing, particularly in pediatric patients, presented a significant challenge, often requiring manual tablet splitting, which can lead to inaccurate dosing.[1][4] This clinical need spurred the development of new formulations aimed at improving dosing accuracy, patient compliance, and bioavailability.
A significant advancement has been the development of new 30 mg and 120 mg tablets with a functional score line, allowing for more accurate division.[1] Furthermore, these new tablets are designed to be fast-disintegrating and can be dispersed in water to form a slurry, which is particularly beneficial for pediatric patients and individuals with difficulty swallowing.[1][5]
Comparative Bioavailability and Pharmacokinetic Profiles
Standard Tablets vs. New Pediatric Formulations
Clinical studies were conducted to ensure that the new pediatric-friendly formulations were bioequivalent to the standard tablets. A key study demonstrated that four 30 mg tablets are bioequivalent to one 120 mg tablet in adult patients with Chagas disease.[4]
Table 1: Bioequivalence of 4 x 30 mg vs. 1 x 120 mg this compound Tablets [4]
| Parameter | Least-Squares Mean Ratio (90% CI) | Bioequivalence Criteria | Outcome |
| AUC0-tlast | 104.7% (99.1% - 110.7%) | 80% - 125% | Bioequivalent |
| Cmax | 101.7% (89.4% - 115.6%) | 80% - 125% | Bioequivalent |
CI: Confidence Interval; AUC0-tlast: Area under the concentration-time curve from time zero to the last measurable concentration; Cmax: Maximum plasma concentration.
Tablet vs. Aqueous Slurry Administration
For patients unable to swallow solid tablets, the ability to administer this compound as an aqueous slurry is a significant advantage. Pharmacokinetic studies have shown that administering the 30 mg tablets as a slurry results in a comparable total drug exposure (AUC) to that of intact tablets. However, the peak plasma concentration (Cmax) was observed to be slightly lower with the slurry.[1][4]
Table 2: Pharmacokinetic Parameters of this compound Tablets vs. Aqueous Slurry [4]
| Formulation | AUC0-tlast Ratio (90% CI) | Cmax Ratio (90% CI) |
| 4 x 30 mg Slurry vs. 4 x 30 mg Tablets | 93.2% (84.2% - 103.1%) | 76.5% (68.8% - 85.1%) |
This suggests that while the overall absorption is similar, the rate of absorption might be slightly slower for the slurry.
The Critical Role of Food in this compound Bioavailability
A crucial factor influencing the pharmacokinetics of this compound is the presence of food. Multiple studies have consistently demonstrated that administering this compound with food, particularly a high-fat meal, significantly enhances its bioavailability.[4][6][7][8][9]
In a study comparing fed versus fasted states, the systemic exposure (AUC) to this compound increased by approximately 71% when administered with a high-fat, high-calorie meal.[1] Smaller, yet still significant, increases were observed with low-fat or dairy-based meals.[7][8] This profound food effect is a critical consideration in clinical practice to ensure optimal drug absorption and efficacy.
Table 3: Effect of Food on this compound Bioavailability (Fed vs. Fasted) [4]
| Parameter | Ratio (Fed/Fasted) (90% CI) |
| AUC0-tlast | 172% (154% - 192%) |
| Cmax | 168% (150% - 187%) |
The mechanism behind this food effect is likely related to increased splanchnic blood flow, delayed gastric emptying, and enhanced drug solubilization in the presence of dietary fats, which is particularly relevant for a poorly soluble drug like this compound.[10][11][12]
Pediatric vs. Adult Pharmacokinetics
Population pharmacokinetic modeling has revealed significant differences in this compound disposition between pediatric and adult patients. Children, particularly those over two years of age, have been shown to have a significantly higher apparent clearance of this compound compared to adults.[13][14] This higher clearance necessitates weight-based dosing regimens in the pediatric population to achieve exposures comparable to those known to be effective in adults.[13][14]
The Influence of Tablet Dissolution Rate
To ensure consistent product performance, studies have also investigated the impact of tablet dissolution rates on this compound bioavailability. In a crossover study, adult patients with Chagas disease received formulations with slow, medium, or fast dissolution profiles. The results indicated that the dissolution rate did not have a significant impact on the overall bioavailability of this compound.[7][8] This provides confidence in the manufacturing process and the consistent clinical performance of the tablets.
Experimental Methodologies
The pharmacokinetic data presented in this guide were primarily generated from open-label, randomized, crossover studies in adult patients with Chagas disease. A typical experimental workflow for such a study is outlined below.
Experimental Workflow: Bioequivalence and Food Effect Studies
Caption: A generalized workflow for a clinical pharmacokinetic study of this compound.
Future Directions: Novel Formulations on the Horizon
Research is actively exploring innovative formulations to further improve the therapeutic profile of this compound. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can enhance the solubility and absorption of poorly water-soluble drugs like this compound, potentially leading to improved bioavailability and more consistent plasma concentrations.[2][15]
-
Nanosuspensions: By reducing the particle size of the drug to the nanometer range, nanosuspensions can significantly increase the surface area for dissolution, leading to faster dissolution rates and improved absorption.[3]
-
Implants: Polymeric implants are being investigated as a means of providing sustained, long-term release of this compound, which could improve patient compliance and potentially reduce side effects associated with high peak plasma concentrations.[2][15]
-
Solid Nanomedicines: Combining this compound with other drugs like benznidazole in a single solid dosage form using nanomedicine approaches is being explored to potentially shorten treatment duration and improve efficacy.[16][17][18]
These novel formulations hold the promise of overcoming some of the existing challenges associated with this compound therapy and represent an exciting frontier in the treatment of Chagas disease.
Conclusion
The development of new this compound formulations, particularly the fast-disintegrating, accurately scored tablets, represents a significant step forward in optimizing the treatment of Chagas disease, especially in pediatric populations. The pharmacokinetic data clearly underscore the importance of administering this compound with food to maximize its bioavailability. Understanding the comparative pharmacokinetic profiles of different formulations is essential for clinicians to make informed decisions and for researchers to continue to innovate and improve upon existing therapies. The ongoing development of novel drug delivery systems offers the potential for even more effective and patient-friendly treatments for this neglected tropical disease.
References
- Population Pharmacokinetics of this compound in Adult and Pediatric Patients With Chagas Disease. (n.d.). Semantic Scholar.
- Pharmacokinetic Parameters of this compound in Study A (Mean ± SD; PK Analysis Set) a. (n.d.). ResearchGate.
- Population Pharmacokinetics of this compound in Adult and Pediatric Patients With Chagas Disease. (2022). PubMed.
- Bayer Announces Phase III Study to Evaluate New Pediatric Formulation of this compound for Potential Treatment of Chagas Disease. (2016). PR Newswire.
- Pediatric this compound formulations for Chagas disease show promise in phase 3 trial. (2019). Healio.
- Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease. (n.d.). MDPI.
- Biopharmaceutical Characteristics of this compound Tablets for Age‐ and Body Weight‐Adjusted Dosing in Patients With Chagas Disease. (2020). PubMed Central.
- In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites. (n.d.). PMC - NIH.
- Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease. (n.d.). PubMed Central.
- Clinical investigation of the biopharmaceutical characteristics of this compound tablets – Implications for quality control and application. (2025). ResearchGate.
- Solid Nanomedicines of this compound and Benznidazole for the Oral Treatment of Chagas Disease. (n.d.). PMC - PubMed Central.
- Clinical investigation of the biopharmaceutical characteristics of this compound tablets. (2021). Wiley Online Library.
- Study designs. (A) In study A, group 1 investigated the pharmacokinetic... (n.d.). ResearchGate.
- This compound. (n.d.). Pediatric Care Online.
- This compound for Treatment of Chagas Disease in Pediatric Patients: the Challenges of Applying Pharmacokinetic-Pharmacodynamic Principles to Dose Finding. (n.d.). Springer.
- Engineering a this compound nanosuspension: toward improved pharmaceutical attributes. (2025). ResearchGate.
- Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease. (2025). ResearchGate.
- Pharmacokinetic analysis of this compound and Benznidazole treatment in Chagas disease. (n.d.). Infectious Diseases Data Observatory.
- Solid-state properties of this compound. Preparation, analytical characterization, and stability of an amorphous phase. (n.d.). Obradoiro de CIENCIA.
- Solid Nanomedicines of this compound and Benznidazole for the Oral Treatment of Chagas Disease. (n.d.). MDPI.
- Solid nanomedicines of this compound and benznidazole for the oral treatment of chagas disease. (2022). University of Strathclyde.
- [Influence of foods on the absorption of antimicrobial agents]. (n.d.). PubMed.
- How food and fluid affect drug absorption: results of initial studies. (n.d.). PubMed.
- Enantiomers of this compound Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties. (n.d.). NIH.
- Influence of Food on Paediatric Gastrointestinal Drug Absorption Following Oral Administration: A Review. (n.d.). PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biopharmaceutical Characteristics of this compound Tablets for Age‐ and Body Weight‐Adjusted Dosing in Patients With Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pediatric this compound formulations for Chagas disease show promise in phase 3 trial [healio.com]
- 6. In vivo Metabolism of this compound and the Drug-Drug Interaction Potential Including its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eng.fpclinicalpharma.com.ar [eng.fpclinicalpharma.com.ar]
- 9. publications.aap.org [publications.aap.org]
- 10. [Influence of foods on the absorption of antimicrobial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How food and fluid affect drug absorption: results of initial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of Food on Paediatric Gastrointestinal Drug Absorption Following Oral Administration: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetics of this compound in Adult and Pediatric Patients With Chagas Disease | Semantic Scholar [semanticscholar.org]
- 14. Population Pharmacokinetics of this compound in Adult and Pediatric Patients With Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid Nanomedicines of this compound and Benznidazole for the Oral Treatment of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solid Nanomedicines of this compound and Benznidazole for the Oral Treatment of Chagas Disease [mdpi.com]
- 18. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Nifurtimox
For researchers and drug development professionals, ensuring laboratory safety extends beyond the benchtop. The proper management and disposal of pharmaceutical compounds are critical for both personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Nifurtimox, grounded in regulatory standards and best practices.
This compound is an antiprotozoal drug primarily used in the treatment of Chagas disease.[1][2] While essential for treating this neglected tropical disease, its handling and disposal require careful consideration due to its potential hazards.[3] Like many potent pharmaceutical agents, it falls under the umbrella of hazardous drugs, necessitating adherence to strict disposal protocols to minimize occupational exposure and prevent environmental contamination.[4][5]
The Regulatory Landscape: Understanding the Framework
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[6] In 2019, the EPA finalized a rule, codified in 40 CFR part 266 subpart P, which provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities.[7][8] A cornerstone of this rule is the strict prohibition on sewering (flushing down the drain or toilet) of hazardous pharmaceutical waste.[9][10][11] This is a critical measure to prevent the contamination of water systems.
-
Occupational Safety and Health Administration (OSHA): OSHA provides guidelines to protect workers from exposure to hazardous drugs, including cytotoxic agents.[5][12] These guidelines cover all aspects of handling, from preparation to disposal, emphasizing the use of Personal Protective Equipment (PPE) and proper engineering controls.[4][13]
While this compound is not explicitly on the EPA's P or U lists of acute hazardous wastes, it is prudent to manage it as a hazardous drug due to its inherent toxicity and the potential for it to exhibit hazardous characteristics.[6][9] Many institutions adopt a conservative approach, managing all chemotherapy and other potentially hazardous drugs under the most stringent applicable guidelines.[5]
Core Principles of this compound Disposal
Before detailing the procedural steps, it's essential to understand the foundational principles that guide the safe disposal of this compound waste:
-
Segregation is Key: Do not mix this compound waste with regular trash, biomedical waste (unless it's also considered hazardous), or other non-hazardous chemical waste. Proper segregation at the point of generation is the most critical step.
-
Avoid Exposure: The primary goal is to minimize exposure to personnel through inhalation, skin contact, or ingestion.[14] This is achieved through proper handling procedures and the use of appropriate PPE.
-
Environmental Protection: The chosen disposal method must prevent the active pharmaceutical ingredient (API) from entering the environment. The federal sewer prohibition is a key part of this principle.[10][11]
Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation to final disposal.
Step 1: Waste Identification and Segregation
Properly categorize all this compound-related waste at the point of generation.
-
Unused or Expired this compound: This includes pure API, unused tablets, or solutions. This is considered bulk hazardous pharmaceutical waste.
-
Trace-Contaminated Materials: This is the most common waste stream in a research setting. It includes items with residual amounts of this compound:
-
Personal Protective Equipment (PPE): Gloves, gowns, and masks worn during handling.[5]
-
Labware: Syringes, vials, pipettes, and culture plates that have come into contact with the drug.
-
Cleaning Materials: Absorbent pads, wipes, and other materials used to clean work surfaces or manage small spills.[14]
-
-
Empty Containers: Vials and bottles that once held this compound are generally managed as trace-contaminated waste. Under RCRA Subpart P, containers that held acute hazardous waste pharmaceuticals are no longer considered hazardous waste themselves, but a conservative approach is often best practice.[8]
Step 2: Containerization and Labeling
Once segregated, waste must be placed in appropriate, clearly labeled containers.
-
For Bulk this compound: Use a dedicated, sealable, and leak-proof container clearly labeled as "Hazardous Waste - this compound."
-
For Trace-Contaminated Waste: Use a designated hazardous waste container, often a yellow or black container specifically for chemotherapy or hazardous drug waste.[9] The container must be rigid, puncture-resistant, and have a secure lid.
-
Labeling: All containers must be labeled with the words "Hazardous Waste" and a clear identification of the contents (e.g., "this compound-Contaminated Waste").[11] Follow your institution's specific labeling requirements, which may include the start date of accumulation.
Step 3: Spill Management
Accidental spills must be managed immediately to prevent exposure and contamination.
-
Alert Personnel: Cordon off the spill area.
-
Don Appropriate PPE: At a minimum, this includes two pairs of chemotherapy-rated gloves, a disposable gown, eye protection, and a respirator if powder is involved.
-
Contain the Spill: Use a spill kit with absorbent pads to gently cover and absorb liquid spills. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.[14]
-
Clean the Area: Work from the outside of the spill inward. Place all contaminated cleaning materials into the hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with clean water. Some protocols may require a final wipe-down with alcohol.
-
Dispose of Waste: All materials used in the cleanup, including PPE, are considered hazardous waste and must be disposed of in the designated container.
Step 4: Storage and Final Disposal
-
Storage: Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
-
Final Disposal: The only acceptable method for the final disposal of this compound waste is incineration by a licensed hazardous waste management vendor.[11][15] Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and transport of the waste to a permitted facility.
Crucially, do NOT:
-
Dispose of this compound waste in the regular trash.
-
Flush this compound or contaminated materials down the sink or toilet.[10][16][17]
-
Attempt to neutralize the chemical in the lab unless you have a specific, validated, and approved protocol from your EHS department.
Disposal Requirements Summary
| Waste Type | Container | Labeling | Disposal Method |
| Unused/Expired this compound | Sealable, leak-proof hazardous waste container | "Hazardous Waste - this compound" | Incineration via licensed vendor |
| Contaminated PPE & Labware | Puncture-resistant, lidded hazardous waste container (e.g., yellow chemo bin) | "Hazardous Waste - Trace Contaminated" | Incineration via licensed vendor |
| Spill Cleanup Materials | Puncture-resistant, lidded hazardous waste container (e.g., yellow chemo bin) | "Hazardous Waste - Spill Debris" | Incineration via licensed vendor |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
By adhering to these rigorous procedures, researchers and scientists can ensure they are protecting themselves, their colleagues, and the environment from the potential hazards of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
- OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
- OSHA. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration.
- U.S. EPA. (2025, September 16). Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
- OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration.
- MedchemExpress.com. (2025, April 13). Safety Data Sheet - this compound.
- Expert Cites. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering.
- FDA. (n.d.). How to Dispose of Unused Medicines. U.S. Food and Drug Administration.
- FDA. (2024, October 31). Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration.
- LeadingAge. (2019, March 5). New EPA Rule on Pharmaceutical Waste Disposal.
- U.S. EPA. (2022, October 10). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. U.S. Environmental Protection Agency.
- Healthcare Environmental Resource Center (HERC). (n.d.). Hazardous Waste Pharmaceuticals.
- Drugs.com. (2025, May 8). This compound: Key Safety & Patient Guidance.
- Oregon OSHA. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs.
- Alston & Bird. (2018, December 20). Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals.
- NIH - Clinical Info .HIV.gov. (n.d.). This compound Patient Drug Record.
- Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
- Castro, J. A., & Diaz de Toranzo, E. G. (1988). Toxic effects of this compound and benznidazole, two drugs used against American trypanosomiasis (Chagas' disease). Biomedical and Environmental Sciences, 1(1), 19-33.
- Abbott, A., Montgomery, S. P., & Chancey, R. J. (2022). Characteristics and Adverse Events of Patients for Whom this compound Was Released Through CDC-Sponsored Investigational New Drug Program for Treatment of Chagas Disease — U.S. 2001–2021. Morbidity and Mortality Weekly Report, 71(10), 371–374.
Sources
- 1. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Toxic effects of this compound and benznidazole, two drugs used against American trypanosomiasis (Chagas' disease) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Content Retired - Compliance Assistance Centers [caiweb.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 11. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 12. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. osha.oregon.gov [osha.oregon.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Nifurtimox
This guide provides an in-depth operational plan for the safe handling of Nifurtimox in a research and development setting. As scientists, our primary responsibility extends beyond generating data to ensuring the safety of ourselves and our colleagues. This compound, while a critical therapeutic agent, presents specific hazards that necessitate a robust and well-understood personal protective equipment (PPE) protocol. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of safety and procedural excellence.
Hazard Assessment: Understanding the "Why" Behind the Protocol
This compound is classified with specific health hazards that form the basis of our safety protocols. A thorough understanding of these risks is the first step in preventing exposure.
According to its Safety Data Sheet (SDS), this compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[1] This means direct contact can cause inflammation, redness, and discomfort to the skin and potentially significant damage to the eyes.[1] Furthermore, some classifications warn that it may cause damage to organs through prolonged or repeated exposure.[2]
Beyond these immediate contact hazards, the toxicological profile of this compound and structurally similar compounds warrants significant caution. Genotoxicity has been demonstrated in humans and various in vitro and in vivo systems.[3] One study in pediatric patients showed a significant increase in chromosomal aberrations following treatment.[3] Additionally, this compound is considered to have potential embryo-fetal toxicity, with studies in animals showing adverse effects on fetal development.[3]
These factors—dermal irritation, potential organ damage, genotoxicity, and reproductive toxicity—mandate that this compound be handled as a hazardous substance, employing engineering controls and a comprehensive PPE strategy to minimize all potential routes of exposure, including dermal contact, inhalation, and ingestion.[4][5]
Core Directive: PPE Selection and Use
The selection of PPE is not arbitrary; it is a carefully considered barrier designed to protect against the specific hazards of this compound. The following table outlines the minimum required PPE for various laboratory tasks. It is imperative to remember that PPE is the last line of defense after engineering controls (e.g., chemical fume hoods, ventilated enclosures) have been implemented.[5]
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair of chemotherapy-rated gloves | Laboratory coat | Not required unless risk of package damage | Not required |
| Weighing Solid Compound | Double pair of chemotherapy-rated gloves | Disposable gown, impermeable, back-closing | Safety goggles and face shield | NIOSH-approved N95 respirator or higher |
| Preparing Solutions | Double pair of chemotherapy-rated gloves | Disposable gown, impermeable, back-closing | Safety goggles and face shield | Required if not performed in a certified chemical fume hood or isolator |
| Administering to Animals | Double pair of chemotherapy-rated gloves | Disposable gown, impermeable, back-closing | Safety goggles | Task-specific risk assessment required |
| Handling Contaminated Waste | Double pair of chemotherapy-rated gloves | Disposable gown, impermeable, back-closing | Safety goggles | Not typically required if waste is contained |
Hand Protection: The Primary Barrier
-
Causality: Since this compound is a skin irritant, preventing dermal contact is paramount.[1] Standard laboratory gloves (e.g., thin nitrile exam gloves) are insufficient.
-
Protocol:
-
Glove Type: Use powder-free chemotherapy gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard.[6][7] This certification ensures they have been tested for resistance to permeation by hazardous drugs.
-
Double Gloving: For all tasks involving open handling of the compound (weighing, solution preparation), two pairs of chemotherapy-rated gloves are mandatory. The outer glove should be removed immediately after the handling task is complete, and the inner glove should be removed upon leaving the immediate work area.
-
Glove Change Frequency: Change gloves every 30-60 minutes during continuous work or immediately if they are torn, punctured, or known to be contaminated.[8]
-
Body Protection: Preventing Cross-Contamination
-
Causality: Fine powders can easily become airborne and settle on clothing, leading to inadvertent exposure and cross-contamination of other areas.
-
Protocol:
-
Gown Type: Wear a disposable, impermeable gown that closes in the back and has long, cuffed sleeves.[6] Polyethylene-coated gowns provide superior protection against chemical seepage compared to standard lab coats.[7]
-
Placement: Cuffs of the inner glove should be tucked under the gown cuff. The cuffs of the outer glove should go over the gown cuff.
-
Removal: Gowns should be removed carefully before leaving the work area to avoid contaminating personal clothing.
-
Respiratory Protection: Mitigating Inhalation Risk
-
Causality: Weighing and manipulating the solid form of this compound can generate fine dust or aerosols, creating a significant inhalation risk.[1]
-
Protocol:
-
Primary Control: All work with solid this compound must be performed within a certified chemical fume hood, powder containment hood, or glove box.
-
Secondary Control: When handling powder outside of a primary engineering control (a practice that should be strictly avoided) or when cleaning spills, a NIOSH-approved N95 respirator is the minimum requirement. For significant spill cleanup, a respirator with a higher protection factor may be necessary. Surgical masks offer no protection from chemical dusts and must not be used.[7]
-
Eye and Face Protection
-
Causality: this compound is a serious eye irritant.[1] Accidental splashes during solution preparation or powder transfer can cause severe eye damage.
-
Protocol:
-
Minimum Protection: ANSI Z87.1-compliant safety glasses with side shields are required for any work with this compound.
-
Enhanced Protection: When handling the powder or preparing solutions where there is a risk of splashing, chemical splash goggles are required. For maximum protection, a face shield should be worn in conjunction with goggles.
-
Procedural Workflow: From Preparation to Disposal
A successful safety plan relies on a consistent and logical workflow. The following diagram and procedural steps outline the critical path for handling this compound safely.
Caption: Workflow for Safe Handling and Disposal of this compound.
Step-by-Step Donning and Doffing Protocol
Donning (Putting On) PPE:
-
Location: Don PPE in a designated anteroom or area adjacent to, but outside of, the handling area.
-
Order: a. Shoe Covers b. Hair and Beard Covers c. Inner Pair of Gloves d. Gown (ensure full back closure) e. Face Mask/Respirator (perform seal check if applicable) f. Eye/Face Protection g. Outer Pair of Gloves (pull cuffs over gown sleeves)
Doffing (Removing) PPE:
-
Location: Remove PPE in the designated anteroom in a way that prevents self-contamination.
-
Order: a. Outer Gloves (remove by turning inside-out, dispose of as hazardous waste) b. Gown (untie and pull away from the body, rolling it inside-out) c. Shoe Covers d. Eye/Face Protection e. Face Mask/Respirator f. Hair/Beard Cover g. Inner Gloves (remove last, turning inside-out)
-
Final Step: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]
Spill and Disposal Management
Spill Response Plan
-
Alert: Immediately alert others in the area.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: If not already wearing it, don the appropriate PPE, including respiratory protection.
-
Contain: For liquid spills, cover with absorbent pads from a chemical spill kit. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne. Do not dry sweep.
-
Clean: Working from the outside in, clean the spill area. Place all contaminated materials into a designated hazardous waste bag.
-
Decontaminate: Clean the area with a suitable decontamination solution (e.g., soap and water, followed by 70% ethanol), then wipe with clean water.
-
Dispose: All cleanup materials must be disposed of as hazardous cytotoxic waste.[4][9]
Disposal Plan
-
Segregation is Key: All materials that have come into contact with this compound are considered hazardous waste. This includes gloves, gowns, bench paper, pipette tips, and empty vials.
-
Waste Containers: Use designated, puncture-proof, and clearly labeled hazardous or cytotoxic waste containers.[9]
-
Procedure:
-
All disposable PPE and contaminated labware should be placed in a primary sealable plastic bag within the fume hood.[9]
-
Seal this primary bag and then place it into a second, larger, labeled hazardous waste bag (double-bagging) before removing it from the handling area.[9]
-
For unused solid compound or solutions, they must be disposed of as hazardous chemical waste according to your institution's environmental health and safety guidelines. Do not pour solutions down the drain or place solid compound in the regular trash.[2][10]
-
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
-
MSDS - this compound. KM Pharma Solution Private Limited. [Link]
-
Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. The Pharmaceutical Journal. [Link]
-
Cytotoxic Drug Handling with Biosafety Isolators. BioSafe Tech by QUALIA. [Link]
-
Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]
-
Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE). [Link]
-
Safe handling and waste management of hazardous drugs. eviQ. [Link]
-
This compound (oral route) - Side effects & dosage. Mayo Clinic. [Link]
-
Lampit® (this compound) Fact Sheet. Bayer. [Link]
-
Disposition of this compound and metabolite activity against Trypanosoma cruzi using rat isolated perfused liver. PubMed. [Link]
-
PPE Requirements Hazardous Drug Handling. University of Vermont Medical Center. [Link]
-
Personal Protective Equipment. ASHP Publications. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
-
PPE for Health Care Workers Who Work with Hazardous Drugs. NIOSH | CDC. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
-
This compound | C10H13N3O5S | CID 6842999. PubChem. [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA. [Link]
-
How to Dispose of Unused Medicines. FDA. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lampit.com [lampit.com]
- 4. hse.gov.uk [hse.gov.uk]
- 5. pppmag.com [pppmag.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. gerpac.eu [gerpac.eu]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. DSpace [iris.who.int]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
